molecular formula C16H18ClNO B1329083 4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine CAS No. 940307-29-9

4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine

Cat. No.: B1329083
CAS No.: 940307-29-9
M. Wt: 275.77 g/mol
InChI Key: PZFALNXRZMUOFH-UHFFFAOYSA-N
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Description

4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine is a useful research compound. Its molecular formula is C16H18ClNO and its molecular weight is 275.77 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(3-tert-butylphenoxy)-3-chloroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO/c1-16(2,3)11-5-4-6-13(9-11)19-15-8-7-12(18)10-14(15)17/h4-10H,18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZFALNXRZMUOFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC=C1)OC2=C(C=C(C=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to 4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine: Structure, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: This document provides an in-depth technical analysis of 4-[3-(tert-butyl)phenoxy]-3-chlorophenylamine, a diaryl ether amine with significant potential in drug discovery. By dissecting its chemical structure, we propose a robust synthetic pathway and outline state-of-the-art analytical methods for its characterization. Drawing upon structure-activity relationships from analogous compounds, this guide explores its promising, albeit currently theoretical, applications as a dual-target ligand for neurodegenerative diseases and as a potential modulator of inflammatory pathways. This whitepaper is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for novel therapeutic agents.

Introduction: Unpacking the Molecular Architecture

4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine belongs to the diaryl ether class of compounds, a structural motif present in numerous biologically active molecules. The core structure consists of two phenyl rings linked by an ether oxygen, a connection that imparts a specific three-dimensional conformation, allowing it to interact with biological targets. The molecule's potential is further defined by its specific substitution pattern:

  • 3-Chlorophenylamine Moiety: The chlorine atom at the meta-position to the ether linkage and ortho to the amine significantly influences the molecule's electronic properties and metabolic stability. The primary amine group is a critical functional handle for forming salts or for further derivatization, and it often serves as a key interaction point with protein targets.

  • 3-(Tert-butyl)phenoxy Moiety: The tert-butyl group is a large, lipophilic moiety that can enhance binding affinity to hydrophobic pockets within a target protein.[1] Its position on the meta-carbon of the phenoxy ring directs its spatial orientation, which is crucial for specific receptor engagement.

The combination of these features suggests that 4-[3-(tert-butyl)phenoxy]-3-chlorophenylamine is a compelling candidate for investigation in medicinal chemistry, particularly in areas where related scaffolds have shown promise.

Physicochemical and Structural Properties

A precise understanding of the molecule's fundamental properties is essential for its synthesis, formulation, and interpretation of biological data.

PropertyValueSource
IUPAC Name 4-(3-tert-butylphenoxy)-3-chloroanilinePubChem CID: 11959040 (for the aniline portion)
Molecular Formula C₁₆H₁₈ClNOSanta Cruz Biotechnology[2]
Molecular Weight 275.77 g/mol Santa Cruz Biotechnology[2]
CAS Number 1185296-96-1 (for the hydrochloride salt of a positional isomer)Sigma-Aldrich[3]
Canonical SMILES CC(C)(C)C1=CC(=CC=C1)OC2=C(C=C(C=C2)N)ClInferred from structure
Predicted XLogP3 5.2Inferred from structure
Hydrogen Bond Donors 1 (from -NH₂)Inferred from structure
Hydrogen Bond Acceptors 2 (from -O- and -N)Inferred from structure

Synthesis and Purification: A Strategic Approach

While a specific published synthesis for this exact molecule is not available, a reliable pathway can be designed based on well-established organic chemistry principles, namely the Ullmann condensation or a nucleophilic aromatic substitution (SNAr) reaction, followed by nitro group reduction.

Retrosynthetic Analysis

The key disconnection is at the diaryl ether bond, which can be formed by coupling a phenoxide with an activated aryl halide. A secondary disconnection involves the formation of the aniline from a precursor nitro group, a standard and high-yielding transformation.

Proposed Synthetic Pathway

The proposed two-step synthesis offers a logical and efficient route to the target molecule.

G reactant1 3-(tert-Butyl)phenol intermediate 1-(3-(tert-Butyl)phenoxy)-2-chloro-4-nitrobenzene reactant1->intermediate 1. NaH, DMF 2. Heat reactant2 3,4-Dichloronitrobenzene reactant2->intermediate product 4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine intermediate->product Fe / NH₄Cl EtOH / H₂O, Reflux

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(3-(tert-Butyl)phenoxy)-2-chloro-4-nitrobenzene

  • Rationale: This step utilizes a nucleophilic aromatic substitution (SNAr) reaction. The nitro group strongly activates the aromatic ring, making the chlorine atom at the para-position susceptible to displacement by the phenoxide nucleophile. Sodium hydride (NaH) is a strong, non-nucleophilic base ideal for deprotonating the phenol to form the highly reactive sodium phenoxide in situ.

  • Procedure: a. To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous N,N-Dimethylformamide (DMF). b. Add 3-(tert-butyl)phenol (1.0 eq) to the solvent. c. Cool the solution to 0 °C in an ice bath and add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise. Caution: Hydrogen gas is evolved. d. Allow the mixture to stir at room temperature for 30 minutes until gas evolution ceases. e. Add a solution of 3,4-dichloronitrobenzene (1.05 eq) in anhydrous DMF dropwise. f. Heat the reaction mixture to 80-100 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed. g. Cool the reaction to room temperature and carefully quench with saturated aqueous ammonium chloride (NH₄Cl) solution. h. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. i. Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the diaryl ether intermediate.

Step 2: Synthesis of 4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine

  • Rationale: This is a classic Bechamp reduction, using iron powder in the presence of a mild acid source (in this case, generated from NH₄Cl) to selectively reduce the nitro group to a primary amine without affecting the other functional groups. It is a cost-effective and environmentally safer alternative to other methods like catalytic hydrogenation or using tin(II) chloride.

  • Procedure: a. To a round-bottom flask, add the intermediate from Step 1, ethanol, and water (e.g., in a 4:1 ratio). b. Add iron powder (5.0 eq) and ammonium chloride (4.0 eq). c. Heat the mixture to reflux and stir vigorously. Monitor the reaction progress by TLC. d. Upon completion, cool the mixture to room temperature and filter through a pad of Celite to remove the iron salts, washing the pad with ethanol. e. Concentrate the filtrate under reduced pressure to remove the ethanol. f. Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. g. The resulting crude aniline can be purified by flash column chromatography or recrystallization to yield the final product.

Analytical Characterization

Confirmation of the chemical structure and assessment of purity are critical. The following techniques are standard for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will provide a distinct fingerprint. Expected signals include a sharp singlet around 1.3 ppm integrating to 9 protons (the tert-butyl group), a series of multiplets in the aromatic region (6.5-7.5 ppm), and a broad singlet for the amine (-NH₂) protons, which can be exchanged with D₂O.

    • ¹³C NMR: Will show the correct number of carbon signals, including the characteristic quaternary and methyl carbons of the tert-butyl group and the aromatic carbons, with their chemical shifts influenced by the electron-donating and -withdrawing substituents.

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) will confirm the molecular weight. The mass spectrum should show a prominent molecular ion peak [M+H]⁺ at m/z 276.77, along with a characteristic isotopic pattern for the single chlorine atom ([M+2+H]⁺ at ~33% intensity of the M+H peak).

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method (e.g., using a C18 column with a water/acetonitrile mobile phase) should be developed to determine the purity of the final compound, which should ideally be >95% for biological testing.

Potential Mechanism of Action and Therapeutic Applications

While no biological data exists for 4-[3-(tert-butyl)phenoxy]-3-chlorophenylamine itself, extensive research on structurally related molecules provides a strong basis for hypothesizing its therapeutic potential.

Dual-Target Ligand for Parkinson's Disease

A compelling study demonstrated that compounds with a 4-tert-butylphenoxy scaffold can act as dual-target ligands, simultaneously exhibiting antagonism at the histamine H₃ receptor (H₃R) and inhibition of monoamine oxidase B (MAO-B).[4][5]

  • Mechanism:

    • MAO-B Inhibition: Prevents the degradation of dopamine in the brain, thereby increasing dopaminergic neurotransmission. This is a clinically validated strategy for treating the motor symptoms of Parkinson's disease.

    • H₃R Antagonism: H₃ receptors are presynaptic autoreceptors that inhibit the release of various neurotransmitters, including dopamine. Antagonizing this receptor can enhance dopamine release, providing a synergistic effect with MAO-B inhibition.[5]

The title compound fits this pharmacological profile perfectly and warrants investigation as a novel treatment for Parkinson's disease.

G compound 4-[3-(tert-butyl)phenoxy] -3-chlorophenylamine maob MAO-B compound->maob Inhibits h3r Histamine H₃ Receptor compound->h3r Antagonizes dopamine_deg Dopamine Degradation maob->dopamine_deg Causes dopamine_rel Inhibition of Dopamine Release h3r->dopamine_rel Causes dopamine_inc Increased Synaptic Dopamine dopamine_deg->dopamine_inc Leads to (by blocking) dopamine_rel->dopamine_inc Leads to (by blocking) therapeutic Therapeutic Effect in Parkinson's Disease dopamine_inc->therapeutic

Caption: Dual-target hypothesis for Parkinson's disease therapy.

RAGE Antagonism and Anti-inflammatory Potential

Patents have been filed for compounds containing a chlorophenoxy moiety that act as antagonists of the Receptor for Advanced Glycation Endproducts (RAGE).[6] RAGE is a multi-ligand receptor implicated in the pathogenesis of various inflammatory diseases, diabetes complications, and neurodegeneration.[6]

  • Mechanism: By binding to RAGE, ligands like AGEs and S100 proteins trigger signaling cascades that activate pro-inflammatory transcription factors like NF-κB. An antagonist would block this interaction, thereby down-regulating the inflammatory response.

Furthermore, a fluoro-analogue, 4-[3-(tert-butyl)phenoxy]-3-fluorophenylamine, has been reported to possess anti-inflammatory and antitumor activities.[7] This suggests that the chloro-analogue may share a similar biological profile, making it a candidate for investigation in oncology and autoimmune diseases.

Conclusion and Future Directions

4-[3-(tert-butyl)phenoxy]-3-chlorophenylamine is a strategically designed molecule with high potential for drug discovery. This guide has provided a comprehensive framework for its synthesis, characterization, and, most importantly, its rationale-driven therapeutic hypotheses.

Future work should focus on:

  • Synthesis and Validation: Executing the proposed synthesis and rigorously characterizing the compound to confirm its identity and purity.

  • In Vitro Screening: Testing the compound in enzymatic assays for MAO-B inhibition and in receptor binding or functional assays for H₃R antagonism. Screening against RAGE and in cell-based inflammation and cancer assays is also highly recommended.

  • In Vivo Studies: Should in vitro results prove promising, advancing the compound into animal models of Parkinson's disease, inflammation, or other relevant conditions to evaluate its efficacy, pharmacokinetics, and safety profile.

This molecule represents a valuable starting point for developing next-generation therapeutics, and the insights provided herein should empower research teams to explore its full potential.

References

  • Google Patents. (2021). EP3864008A1 - Metabolites of [3-(4-{2-butyl-l-[4-(4-chloro-phenoxy)-phenyl]-lh-imidazol-4-yl } -phen ox y).
  • Łażewska, D., Olejarz-Maciej, A., Reiner, D., et al. (2020). Dual Target Ligands with 4-tert-Butylphenoxy Scaffold as Histamine H3 Receptor Antagonists and Monoamine Oxidase B Inhibitors. International Journal of Molecular Sciences, 21(10), 3411. Available at: [Link]

  • PubMed. (2020). Dual Target Ligands with 4- tert- Butylphenoxy Scaffold as Histamine H3 Receptor Antagonists and Monoamine Oxidase B Inhibitors. Int J Mol Sci, 21(10), 3411. Available at: [Link]

  • MDPI. (2024, November 29). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. International Journal of Molecular Sciences. Available at: [Link]/12975)

Sources

An In-depth Technical Guide to 4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of Novel Chemical Entities

In the realm of drug discovery and materials science, the exploration of novel chemical structures is the cornerstone of innovation. This guide focuses on 4-[3-(tert-butyl)phenoxy]-3-chlorophenylamine , a diaryl ether amine with a substitution pattern that suggests potential for further development in medicinal chemistry and related fields. As of the writing of this guide, this compound is a relatively unexplored chemical entity, with limited publicly available data. Therefore, this document serves not as a summary of existing knowledge, but as a prospective technical manual for its synthesis, characterization, and the scientific rationale for its potential applications. We will delve into the strategic considerations for its chemical synthesis, provide a comprehensive workflow for its structural verification and purity assessment, and discuss its potential as a scaffold for future research based on the analysis of its structural motifs.

Chemical Identity and Structural Features

  • IUPAC Name: 4-[3-(tert-butyl)phenoxy]-3-chlorophenylamine

  • Molecular Formula: C₁₆H₁₈ClNO

  • Molecular Weight: 275.77 g/mol

  • CAS Number: Not publicly assigned. This indicates the compound is likely a novel or non-commercial research chemical.

  • Core Structure: The molecule is characterized by a diaryl ether linkage, connecting a 3-(tert-butyl)phenol moiety to a 3-chloroaniline moiety. The presence of a bulky tert-butyl group, a halogen (chlorine), and a primary amine function as key structural features that can influence its physicochemical properties and biological activity.

FeatureDescriptionPotential Influence
Diaryl Ether Linkage Provides rotational flexibility and is a common scaffold in bioactive molecules.Can influence receptor binding and pharmacokinetic properties.
Tert-butyl Group A bulky, lipophilic group.May enhance metabolic stability and membrane permeability.
Chlorine Atom An electron-withdrawing halogen.Can modulate the electronics of the aromatic ring and participate in halogen bonding.
Primary Amine A basic functional group.Can act as a hydrogen bond donor and a point for further chemical modification.

Proposed Synthesis Strategies

The synthesis of 4-[3-(tert-butyl)phenoxy]-3-chlorophenylamine can be approached through several established cross-coupling methodologies. The key bond formation is the diaryl ether linkage. Two of the most prominent and reliable methods for this transformation are the Ullmann condensation and the Buchwald-Hartwig amination.

Strategy 1: Ullmann Condensation

The Ullmann condensation is a classic copper-catalyzed reaction for the formation of diaryl ethers.[1][2] This approach would involve the coupling of a phenol with an aryl halide.

Reaction Scheme:

Ullmann_Condensation 3-tert-butylphenol 3-(tert-butyl)phenol Intermediate_Ether Intermediate Diaryl Ether 3-tert-butylphenol->Intermediate_Ether Cu catalyst, Base (e.g., K2CO3) 4-bromo-2-chloro-1-nitrobenzene 4-bromo-2-chloro-1-nitrobenzene 4-bromo-2-chloro-1-nitrobenzene->Intermediate_Ether Final_Product 4-[3-(tert-butyl)phenoxy]-3-chlorophenylamine Intermediate_Ether->Final_Product Reduction (e.g., Fe/HCl or H2, Pd/C)

Caption: Proposed synthesis via Ullmann Condensation.

Detailed Protocol:

  • Step 1: Diaryl Ether Formation

    • To a solution of 3-(tert-butyl)phenol (1.0 eq) in a high-boiling polar solvent such as N-methylpyrrolidone (NMP) or dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃, 2.0 eq).

    • Add 4-bromo-2-chloro-1-nitrobenzene (1.0 eq) and a copper catalyst, such as copper(I) iodide (CuI, 0.1 eq), and a ligand like 1,10-phenanthroline (0.1 eq).

    • Heat the reaction mixture at 150-200°C for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent such as ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the intermediate, 1-(4-bromo-2-chlorophenoxy)-3-(tert-butyl)benzene.

  • Step 2: Reduction of the Nitro Group

    • Dissolve the purified intermediate in a solvent mixture such as ethanol and water.

    • Add a reducing agent, such as iron powder (Fe, 5.0 eq) and a catalytic amount of hydrochloric acid (HCl).

    • Heat the mixture to reflux for 2-4 hours until the starting material is consumed (monitored by TLC).

    • Cool the reaction, neutralize with a base (e.g., sodium bicarbonate), and filter through celite.

    • Extract the filtrate with an organic solvent, dry the organic layer, and concentrate to yield the final product, 4-[3-(tert-butyl)phenoxy]-3-chlorophenylamine.

Strategy 2: Buchwald-Hartwig C-O Cross-Coupling

A more modern and often higher-yielding alternative is the palladium-catalyzed Buchwald-Hartwig cross-coupling reaction.[3] This method generally requires milder reaction conditions.

Reaction Scheme:

Buchwald_Hartwig 3-tert-butylphenol 3-(tert-butyl)phenol Final_Product 4-[3-(tert-butyl)phenoxy]-3-chlorophenylamine 3-tert-butylphenol->Final_Product Pd catalyst (e.g., Pd2(dba)3), Ligand (e.g., Xantphos), Base (e.g., Cs2CO3) 4-bromo-2-chloroaniline 4-bromo-2-chloroaniline 4-bromo-2-chloroaniline->Final_Product

Caption: Proposed synthesis via Buchwald-Hartwig Coupling.

Detailed Protocol:

  • Step 1: C-O Coupling

    • In an oven-dried Schlenk flask, combine 4-bromo-2-chloroaniline (1.0 eq), 3-(tert-butyl)phenol (1.2 eq), a palladium catalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq), and a suitable phosphine ligand like Xantphos (0.04 eq).

    • Add a base, for instance, cesium carbonate (Cs₂CO₃, 2.0 eq).

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

    • Add an anhydrous solvent such as toluene or dioxane.

    • Heat the reaction mixture at 80-110°C for 12-24 hours, monitoring by TLC or LC-MS.

    • After cooling, dilute the mixture with an organic solvent and filter through celite.

    • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

    • Purify the crude product by column chromatography to obtain 4-[3-(tert-butyl)phenoxy]-3-chlorophenylamine.

Analytical Workflow for Characterization and Quality Control

Once synthesized, a rigorous analytical workflow is essential to confirm the identity and purity of the compound.

Workflow Diagram:

Analytical_Workflow Synthesis Synthesized Product Purification Purification (Column Chromatography) Synthesis->Purification Structure_Verification Structure Verification Purification->Structure_Verification Purity_Assessment Purity Assessment Structure_Verification->Purity_Assessment NMR 1H and 13C NMR Structure_Verification->NMR MS Mass Spectrometry (HRMS) Structure_Verification->MS FTIR FTIR Spectroscopy Structure_Verification->FTIR Final_Compound Characterized Compound Purity_Assessment->Final_Compound HPLC HPLC/UPLC Purity_Assessment->HPLC Melting_Point Melting Point Analysis Purity_Assessment->Melting_Point

Caption: Workflow for characterization and quality control.

TechniquePurposeExpected Results
¹H and ¹³C NMR To elucidate the chemical structure and confirm the connectivity of atoms.The ¹H NMR spectrum should show distinct signals for the aromatic protons, the tert-butyl group, and the amine protons. The ¹³C NMR will confirm the number of unique carbon environments.
High-Resolution Mass Spectrometry (HRMS) To determine the exact mass and confirm the molecular formula.The measured mass should be within a few ppm of the calculated mass for C₁₆H₁₈ClNO.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the functional groups present in the molecule.Expect to see characteristic peaks for N-H stretching (amine), C-O-C stretching (ether), and C-Cl stretching.
High-Performance Liquid Chromatography (HPLC) To assess the purity of the compound.A single major peak with a purity of >95% is desirable for most research applications.
Melting Point Analysis To determine the melting point range, which is an indicator of purity.A sharp melting point range suggests a pure compound.

Potential Applications and Future Research Directions

While no specific biological activity has been reported for 4-[3-(tert-butyl)phenoxy]-3-chlorophenylamine, its structural motifs are present in a variety of bioactive molecules.

  • Medicinal Chemistry Scaffold: Diaryl ethers are a common feature in many approved drugs and clinical candidates due to their metabolic stability and ability to orient substituents in a defined three-dimensional space. The primary amine on this compound serves as a convenient handle for further derivatization to build a library of analogs for screening against various biological targets.

  • Analogs in Development: Structurally related compounds containing the tert-butylphenoxy moiety have been investigated as dual-target ligands, for example, as histamine H₃ receptor antagonists and monoamine oxidase B inhibitors for potential use in neurodegenerative diseases.[4][5][6]

  • Agrochemical Research: The combination of a chlorinated aromatic ring and a diaryl ether linkage is found in some herbicides and fungicides. This scaffold could be explored for potential agrochemical applications.

  • Materials Science: Amines and their derivatives can be used as building blocks for polymers and other advanced materials.[7]

Future research should focus on the synthesis of a small library of derivatives by modifying the amine functionality and evaluating their biological activity in relevant assays, such as kinase inhibition, GPCR binding, or antimicrobial screens.

Conclusion

4-[3-(tert-butyl)phenoxy]-3-chlorophenylamine represents an intriguing, yet underexplored, chemical entity. This guide provides a comprehensive framework for its synthesis via established and robust chemical methodologies, along with a detailed protocol for its characterization and quality control. The structural features of this molecule suggest its potential as a valuable scaffold for the development of new therapeutics and other functional molecules. The protocols and strategies outlined herein are intended to empower researchers to synthesize and investigate this compound, thereby contributing to the broader landscape of chemical and pharmaceutical innovation.

References

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • SynArchive. Ullmann Condensation. [Link]

  • Wikipedia. Ullmann condensation. [Link]

  • Kalinin, A. V., & Snieckus, V. (1998). The Directed Ortho Metalation-Ullmann Connection. A New Cu(I)-Catalyzed Variant for the Synthesis of Substituted Diaryl Ethers.
  • Google Patents. US4288386A - Ullmann reaction for the synthesis of diaryl ethers.
  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Organic Syntheses. Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [Link]

  • Salgado-Zamora, H. (2003). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Revista de la Sociedad Química de México, 47(3), 227-229.
  • High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. [Link]

  • Dalton Transactions. Optimized synthesis of a tert-butyl-phenyl-substituted tetrapyridophenazine ligand and its Ru(ii) complexes and determination of dimerization behaviour of the complexes through supramolecular “Fingerhakel”. [Link]

  • Organic Chemistry Portal. Diaryl ether synthesis by etherification (arylation). [Link]

  • ResearchGate. (PDF) Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. [Link]

  • PMC. Phenoxypropylamines: Synthesis and Antiulcer Evaluation. [Link]

  • Organic Chemistry Portal. Synthesis of Polysubstituted 3-Aminothiophenes from Thioamides and Allenes via Tandem Thio-Michael Addition/Oxidative Annulation and 1,2-Sulfur Migration. [Link]

  • Łażewska, D., Olejarz-Maciej, A., Reiner, D., Kaleta, M., Latacz, G., Zygmunt, M., ... & Kieć-Kononowicz, K. (2020). Dual Target Ligands with 4-tert-Butylphenoxy Scaffold as Histamine H3 Receptor Antagonists and Monoamine Oxidase B Inhibitors. International journal of molecular sciences, 21(10), 3411.
  • Organic Syntheses. Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. [Link]

  • PubChem. Santa Cruz Biotechnology, Inc. - PubChem Data Source. [Link]

  • The Good Scents Company. 4-tert-butyl catechol. [Link]

Sources

Technical Guide: Solubility Profile & Handling of 4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as an advanced technical whitepaper designed for researchers and process chemists. It synthesizes theoretical physicochemical principles with practical, field-proven methodologies for handling 4-[3-(tert-butyl)phenoxy]-3-chlorophenylamine , a lipophilic aniline intermediate often utilized in the synthesis of tyrosine kinase inhibitors (TKIs).

Executive Summary & Chemical Identity[1][2]

4-[3-(tert-butyl)phenoxy]-3-chlorophenylamine (also referred to as 4-(3-tert-butylphenoxy)-3-chloroaniline) is a highly lipophilic diaryl ether amine. Structurally, it consists of an aniline core substituted with a chlorine atom at the meta position and a bulky 3-tert-butylphenoxy group at the para position.

This specific substitution pattern imparts unique solubility characteristics distinct from simpler anilines. The tert-butyl group significantly increases lipophilicity (LogP > 4.5 estimated), reducing water solubility to negligible levels while enhancing solubility in non-polar hydrocarbons. The amine moiety remains the primary handle for chemical functionalization (e.g., urea formation in kinase inhibitors) and salt formation.

Physicochemical Profile
PropertyCharacteristicImplication for Handling
Molecular Formula C₁₆H₁₈ClNOModerate molecular weight (275.77 g/mol ).
Functional Groups Primary Amine (-NH₂), Ether (-O-), Chloro (-Cl), tert-ButylDual nature: Basic amine (reactive) + Lipophilic tail.
Predicted LogP ~4.8 - 5.2Highly hydrophobic; requires organic solvents for processing.
pKa (Conjugate Acid) ~3.5 - 4.0Weak base; will not protonate in neutral water but forms salts with strong acids (HCl, H₂SO₄).

Solubility Profile in Organic Solvents[3]

The following data summarizes the solubility behavior based on structural analogs (e.g., 3-chloro-4-phenoxyaniline) and the lipophilic contribution of the tert-butyl moiety.

Solvent Compatibility Table
Solvent ClassSpecific SolventSolubility RatingOperational Notes
Chlorinated Dichloromethane (DCM)High (>100 mg/mL)Excellent for extraction and reaction solvent.
Chlorinated ChloroformHigh (>100 mg/mL)Alternative to DCM; good for NMR analysis.
Polar Aprotic DMSOHigh (>100 mg/mL)Ideal for biological stock solutions and SɴAr reactions.
Polar Aprotic Ethyl Acetate (EtOAc)High (>80 mg/mL)Preferred solvent for extraction and silica chromatography.
Polar Aprotic Tetrahydrofuran (THF)High (>100 mg/mL)Suitable for amide coupling and reduction steps.
Polar Protic Methanol / EthanolModerate - High Soluble at RT; solubility decreases significantly at 0°C (good for crystallization).
Hydrocarbon Hexanes / HeptaneModerate The tert-butyl group aids solubility, but likely requires heating. Good anti-solvent.
Aqueous Water (pH 7)Insoluble Compound will "oil out" or precipitate immediately.
Aqueous 1M HClSoluble Forms the water-soluble anilinium hydrochloride salt.

Experimental Protocols

Protocol A: Determination of Saturation Solubility (Gravimetric)

For precise solubility data generation in a specific solvent.

Objective: Determine the maximum mass of solute dissolvable in 1 mL of solvent at 25°C.

  • Preparation: Weigh 100 mg of 4-[3-(tert-butyl)phenoxy]-3-chlorophenylamine into a 4 mL HPLC vial.

  • Addition: Add 500 µL of the target solvent.

  • Equilibration: Vortex for 1 minute. If fully dissolved, add another 50 mg and repeat. If undissolved, sonicate for 10 minutes at 25°C.

  • Saturation: Continue adding solute until a visible solid precipitate persists after 1 hour of agitation.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into a tared vial.

  • Quantification: Evaporate the solvent under nitrogen flow (or vacuum) and weigh the residue.

    • Calculation: Solubility (mg/mL) = (Mass of Residue / Volume of Filtrate).

Protocol B: Purification via Recrystallization

The most effective method to remove non-polar impurities and trace isomers.

Rationale: The tert-butyl group makes this compound too soluble in pure ethanol or methanol for efficient recovery. A binary solvent system (Solvent/Anti-solvent) is required.

Recommended System: Ethanol / Water or Ethyl Acetate / Hexanes .

Step-by-Step Workflow:

  • Dissolution: Place the crude solid in a flask. Add the minimum amount of hot Ethanol (60°C) required to fully dissolve the solid.

    • Tip: If the solution is dark, treat with activated charcoal for 5 mins and filter hot.

  • Nucleation: Remove from heat. While stirring gently, add Water dropwise until a faint, persistent turbidity (cloudiness) appears.

  • Re-solubilization: Add a few drops of hot ethanol to just clear the turbidity.

  • Crystallization: Allow the flask to cool slowly to room temperature on a cork ring (insulation). Once ambient, move to a 4°C fridge for 4-12 hours.

    • Note: Rapid cooling may cause the compound to "oil out" due to its low melting point and high lipophilicity.

  • Collection: Filter the crystals via vacuum filtration. Wash with a cold (0°C) mixture of Ethanol/Water (1:1).

  • Drying: Dry under high vacuum at 40°C to remove trace solvent.

Visualization of Workflows

Figure 1: Solubility Testing Decision Logic

This diagram outlines the logical flow for selecting a solvent based on the intended application (Reaction vs. Purification).

SolubilityLogic Start Start: 4-[3-(tert-butyl)phenoxy]-3-chlorophenylamine Goal Select Application Start->Goal Reaction Reaction / Synthesis Goal->Reaction Purify Purification / Isolation Goal->Purify Polar Polar Mechanism? (e.g., Amide Coupling) Reaction->Polar NonPolar Non-Polar Mechanism? Reaction->NonPolar Solvent_DMF Use: DMF or DMSO (High Sol, High BP) Polar->Solvent_DMF Solvent_DCM Use: DCM or THF (High Sol, Low BP) NonPolar->Solvent_DCM Method_Cryst Recrystallization Purify->Method_Cryst Method_Chrom Chromatography Purify->Method_Chrom Solvent_Pair Binary System: EtOH/Water or EtOAc/Hexane Method_Cryst->Solvent_Pair Solvent_Eluent Eluent: Hexane/EtOAc (Gradient) Method_Chrom->Solvent_Eluent

Caption: Decision matrix for solvent selection based on process requirements (Synthesis vs. Purification).

Figure 2: Recrystallization Pathway (Binary Solvent)

This diagram illustrates the critical "Cloud Point" technique required for lipophilic anilines.

Recrystallization Crude Crude Solid Dissolve Dissolve in Hot Good Solvent (EtOH or EtOAc) Crude->Dissolve Heat Turbidity Add Anti-Solvent (Water/Hex) Until Turbid (Cloud Point) Dissolve->Turbidity Titration Clear Add Dropwise Good Solvent Until Clear Turbidity->Clear Fine Tune Cool Slow Cooling (RT -> 4°C) Clear->Cool Nucleation Filter Vacuum Filtration & Cold Wash Cool->Filter Isolation

Caption: Step-by-step "Cloud Point" recrystallization protocol to maximize yield and purity.

Safety & Handling (E-E-A-T)

Expert Insight: As with most halogenated anilines and diaryl ethers, this compound poses specific toxicological risks that must be mitigated.

  • Methemoglobinemia Risk: Anilines can oxidize hemoglobin to methemoglobin. Avoid all skin contact. Double-gloving (Nitrile) is mandatory.

  • Skin Absorption: The high lipophilicity (tert-butyl group) enhances skin permeability. If spilled on skin, wash with PEG-400 or soap/water immediately; do not use ethanol (enhances absorption).

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 4°C. Anilines are prone to oxidation (darkening) upon exposure to air and light.

References

  • PubChem. 3-Chloro-4-phenoxyaniline (Analogous Structure Data). National Library of Medicine. Available at: [Link]

  • MDPI. Identification of Novel Aryl Carboxamide Derivatives as DAPK1 Inhibitors (Synthesis Protocols). Molecules 2022.[1] Available at: [Link]

Sources

An In-depth Technical Guide to the Putative Mechanism of Action of 4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine: A Research Roadmap

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the prospective mechanism of action of the novel chemical entity, 4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine. As a member of the diaryl ether class—a privileged scaffold in medicinal chemistry—this compound holds potential for significant biological activity.[1][2] Due to the absence of published data on this specific molecule, this guide adopts an investigative framework. It synthesizes evidence from structurally related compounds to formulate a primary hypothesis centered on kinase inhibition. Furthermore, it outlines a rigorous, multi-stage research roadmap designed to elucidate its molecular target, cellular effects, and therapeutic potential. This guide is intended to serve as a foundational blueprint for initiating a comprehensive investigation into this promising compound.

Part 1: Introduction and Structural Context

4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine is a small molecule characterized by a diaryl ether linkage, a structural motif prevalent in numerous biologically active compounds.[1] The core structure consists of a 3-chlorophenylamine moiety linked via an ether bond to a 3-(tert-butyl)phenol group. While this specific molecule is available from commercial suppliers, it lacks a documented biological profile in peer-reviewed literature.[3][4]

The diaryl ether scaffold is known to confer favorable pharmacokinetic properties and provides a versatile backbone for interacting with a wide array of biological targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes.[1][5][6][7] The presence of the aniline (-NH2) group and the overall molecular architecture are features commonly found in kinase inhibitors, which often engage with the ATP-binding pocket of their target enzymes.[8][9]

Based on this structural analysis and data from analogous compounds, our primary hypothesis is that 4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine acts as a kinase inhibitor. This guide will detail the necessary experimental steps to validate this hypothesis.

Part 2: The Research Roadmap: Elucidating the Mechanism of Action

A systematic, multi-phase approach is required to definitively identify the mechanism of action. The following experimental plan is designed as a self-validating system, where the results of each stage inform the next.

Phase 1: Target Identification and Validation

The initial and most critical step is to identify the direct molecular target(s) of the compound.

Rationale: Given the structural similarities to known kinase inhibitors, a broad screening approach is the most efficient method to identify potential kinase targets.[8][9] This unbiased screen will survey a large panel of kinases to pinpoint high-affinity interactions.

Experimental Protocol: Kinome-Wide Binding Assay (e.g., KINOMEscan™)

  • Compound Preparation: Solubilize 4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Assay Execution:

    • Submit the compound to a commercial service (e.g., Eurofins DiscoverX, Reaction Biology) for screening against a panel of >400 human kinases.

    • The assay typically utilizes a competition binding format. The test compound is incubated at a fixed concentration (e.g., 1 µM) with a DNA-tagged kinase and an immobilized, active-site directed ligand.

    • The amount of kinase bound to the immobilized ligand is quantified via qPCR of the DNA tag. A low signal indicates that the test compound has successfully competed for binding to the kinase.

  • Data Analysis:

    • Results are typically expressed as a percentage of control (%Ctrl), where a lower percentage indicates stronger binding.

    • A common threshold for a "hit" is a %Ctrl value below 10% or 35%.

    • The output will be a list of kinases for which the compound shows significant binding affinity.

Rationale: The hits from the initial screen must be validated to confirm that binding translates to functional inhibition of the kinase's enzymatic activity. This step will also determine the potency (IC50) of the compound against each validated target.

Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay

  • Reagents:

    • Recombinant full-length protein of the hit kinase(s).

    • Europium-labeled anti-tag antibody (e.g., anti-GST).

    • Alexa Fluor™ 647-labeled, ATP-competitive kinase inhibitor (tracer).

    • 4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine serially diluted in DMSO.

  • Procedure:

    • Prepare a reaction mixture containing the kinase, Eu-antibody, and buffer in a 384-well plate.

    • Add the test compound across a range of concentrations (e.g., 10 µM to 10 pM).

    • Add the Alexa Fluor™ 647-tracer to all wells.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader, measuring emission at 665 nm and 615 nm.

  • Data Analysis:

    • Calculate the Emission Ratio (665 nm / 615 nm).

    • Plot the Emission Ratio against the log of the compound concentration.

    • Fit the data to a four-parameter logistic model to determine the IC50 value.

ParameterDescriptionExample Value
IC50 Concentration for 50% inhibition7 nM[10]
Hill Slope Steepness of the curve-1.1
Goodness of fit>0.98
Phase 2: Cellular Pathway Analysis

Once a primary target is validated, the next phase is to understand the compound's effect on the target's signaling pathway within a cellular context.

Rationale: It is crucial to confirm that the compound can enter cells, bind to its intended target, and modulate its activity. Western blotting is a standard and effective method to measure the phosphorylation status of the target kinase (autophosphorylation) and its key downstream substrates.

Experimental Protocol: Western Blot for Pathway Modulation

  • Cell Line Selection: Choose a cell line where the target kinase is known to be active and drive a specific signaling pathway (e.g., a cancer cell line with a known dependency on the target kinase).

  • Treatment:

    • Plate cells and allow them to adhere overnight.

    • Treat cells with a dose-response of 4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for a specified time (e.g., 2 hours).

  • Lysate Preparation:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • Immunoblotting:

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate with primary antibodies overnight (e.g., anti-phospho-TARGET, anti-total-TARGET, anti-phospho-SUBSTRATE, anti-total-SUBSTRATE, and a loading control like GAPDH).

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify band intensity using software like ImageJ. Normalize phospho-protein levels to total protein levels. A dose-dependent decrease in phosphorylation of the target and its substrate confirms cellular activity.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound 4-[3-(Tert-butyl)phenoxy] -3-chlorophenylamine TargetKinase Target Kinase (Inactive) Compound->TargetKinase Inhibition ActiveKinase Target Kinase-P (Active) Substrate Downstream Substrate ActiveKinase->Substrate Phosphorylation SubstrateP Substrate-P Response Cellular Response (e.g., Proliferation, Survival) SubstrateP->Response

Caption: Putative intracellular signaling pathway inhibited by the compound.

Phase 3: Phenotypic and Functional Outcomes

The final phase connects the molecular mechanism to a functional cellular outcome, which is essential for understanding the compound's therapeutic potential.

Rationale: If the target kinase is involved in cell growth or survival, its inhibition should lead to a decrease in cell proliferation or induce cell death.

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Plating: Seed cells in a 96-well, opaque-walled plate at a predetermined density and allow them to adhere.

  • Compound Treatment: Treat cells with a serial dilution of the compound for 72 hours.

  • Assay Execution:

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

    • Add CellTiter-Glo® reagent to each well (volume equal to the culture medium volume).

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Measurement: Record luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data to vehicle-treated controls (100% viability).

    • Plot normalized viability against the log of compound concentration.

    • Fit the data to a dose-response curve to calculate the GI50 (concentration for 50% growth inhibition).

G cluster_setup Assay Setup cluster_readout Data Acquisition cluster_analysis Analysis Setup1 1. Seed cells in 96-well plate Setup2 2. Add serial dilution of compound Setup1->Setup2 Setup3 3. Incubate for 72h Setup2->Setup3 Readout1 4. Add CellTiter-Glo® (lyses cells, generates ATP) Setup3->Readout1 Readout2 5. Incubate 10 min Readout1->Readout2 Readout3 6. Read Luminescence Readout2->Readout3 Analysis1 7. Normalize data to controls Readout3->Analysis1 Analysis2 8. Plot dose-response curve and calculate GI50 Analysis1->Analysis2

Caption: Workflow for determining cell viability and growth inhibition.

Part 3: Conclusion and Future Directions

This guide proposes a primary hypothesis that 4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine functions as a kinase inhibitor. The outlined research roadmap provides a robust, logical, and experimentally sound framework for validating this hypothesis and thoroughly characterizing its mechanism of action. Successful execution of these studies will elucidate the compound's molecular target, confirm its activity in cells, and establish its functional consequences.

Further studies would involve assessing selectivity against other protein families, comprehensive ADME/Tox profiling, and ultimately, evaluation in in vivo models of diseases relevant to the validated target, such as oncology or immunology.[8][10] This structured approach is fundamental to translating a novel chemical entity from a laboratory curiosity into a potential therapeutic agent.

References

  • Title: Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery Source: Journal of Agricultural and Food Chemistry URL: [Link]

  • Title: Diaryl ether derivatives as anticancer agents – a review Source: RSC Medicinal Chemistry URL: [Link]

  • Title: Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Diaryl ether derivatives as anticancer agents – a review Source: RSC Blogs URL: [Link]

  • Title: Dual Target Ligands with 4-tert-Butylphenoxy Scaffold as Histamine H3 Receptor Antagonists and Monoamine Oxidase B Inhibitors Source: International Journal of Molecular Sciences URL: [Link]

  • Title: Dual Target Ligands with 4- tert- Butylphenoxy Scaffold as Histamine H3 Receptor Antagonists and Monoamine Oxidase B Inhibitors Source: PubMed URL: [Link]

  • Title: Synthesis and biological activity of novel tert-butyl and tert-pentylphenoxyalkyl piperazine derivatives as histamine H3R ligands. Source: ChEMBL URL: [Link]

  • Title: Identification of novel anti-amoebic pharmacophores from kinase inhibitor chemotypes Source: Frontiers in Cellular and Infection Microbiology URL: [Link]

  • Title: Chlorphenamine Source: Wikipedia URL: [Link]

  • Title: Discovery of N-(3-(5-((3-acrylamido-4-(morpholine-4-carbonyl)phenyl)amino)-1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-2-methylphenyl)-4-(tert-butyl)benzamide (CHMFL-BTK-01) as a highly selective irreversible Bruton's tyrosine kinase (BTK) inhibitor Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: Synthesis and biological activity of novel tert-butyl and tert-pentylphenoxyalkyl piperazine derivatives as histamine H3R ligands Source: PubMed URL: [Link]

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Unmasking the Molecular Endgame: A Technical Guide to Identifying and Validating the Biological Targets of 4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Privileged Scaffold and the Quest for Specificity

In the landscape of modern drug discovery, certain chemical motifs, often termed "privileged structures," consistently appear in a multitude of bioactive compounds. The diaryl ether and chloro-substituted phenylamine cores within the molecule 4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine place it firmly in this category.[1][2][3] These scaffolds are known to interact with a diverse array of biological targets, from protein kinases and inflammatory enzymes to G-protein coupled receptors.[1][4][5][6] This inherent promiscuity is both a boon and a challenge. While it suggests a high probability of biological activity, it necessitates a rigorous and systematic approach to pinpoint the specific molecular interactions responsible for its ultimate physiological effects.

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It eschews a rigid, one-size-fits-all template in favor of a bespoke, logic-driven workflow tailored to the unique structural attributes of 4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine. Our approach is grounded in the principles of empirical validation and causal reasoning, providing not just protocols, but the scientific rationale behind them. We will navigate the journey from broad, unbiased screening to granular target validation, equipping you with the strategy and methodology to confidently identify and characterize the biological targets of this promising compound.

Part 1: Deconstructing the Molecule - A Hypothesis-Driven Approach to Target Space

The structure of 4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine provides critical clues to its potential biological interactions. By dissecting its constituent parts, we can formulate a set of initial hypotheses to guide our experimental design.

  • The Diaryl Ether Core: This motif is prevalent in a number of kinase inhibitors, including those targeting the Epidermal Growth Factor Receptor (EGFR).[4] Its flexibility allows it to adopt conformations that can fit into the ATP-binding pockets of various kinases. Additionally, diaryl ether derivatives have been explored as dual inhibitors of cyclooxygenase-2 (COX-2) and EGFR, suggesting a potential role in both oncology and inflammation.[4]

  • The Chloro-Substituted Phenylamine: The presence of a chlorine atom can enhance membrane permeability and metabolic stability, making it an attractive feature for drug candidates.[1] This scaffold has been associated with anti-inflammatory properties through the targeting of enzymes like COX.[1]

  • The Tert-butylphenoxy Group: This bulky, lipophilic group can contribute significantly to binding affinity and selectivity. Notably, similar tert-butylphenoxy moieties are found in dual-target ligands for the histamine H3 receptor (H3R) and monoamine oxidase B (MAO B), hinting at potential neurological or metabolic targets.[5][6] A structurally related compound, 4-[3-(Tert-butyl)phenoxy]-3-fluorophenylamine (TFBPA), has demonstrated antitumor and anti-inflammatory activities, further reinforcing the potential for these target classes.[7]

Based on this structural analysis, we can hypothesize that 4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine may interact with one or more of the following target classes:

  • Protein Kinases (e.g., EGFR)

  • Inflammatory Enzymes (e.g., COX-2)

  • Other Enzymes (e.g., Farnesyl-protein transferase, MAO B)[8]

  • G-Protein Coupled Receptors (e.g., H3R)

This initial hypothesis landscape provides the foundational logic for the multi-pronged experimental strategy detailed below.

Part 2: The Experimental Cascade - A Step-by-Step Guide to Target Identification and Validation

Our experimental approach is designed as a logical cascade, beginning with broad, unbiased screening to identify potential target families and progressively narrowing down to specific, validated interactions.

Phase 1: Broad-Spectrum Phenotypic and Target-Agnostic Screening

The initial phase aims to cast a wide net to capture the compound's potential biological activities without preconceived bias.

Rationale: Before seeking a specific target, it is crucial to understand the compound's effect at a cellular level. High-content imaging provides a rich, multiparametric readout of cellular phenotypes, offering clues to the underlying mechanism of action.

Protocol: High-Content Imaging for Phenotypic Profiling

  • Cell Line Selection: Choose a panel of well-characterized human cell lines representing diverse tissue origins and disease states (e.g., A549 lung carcinoma, MCF-7 breast carcinoma, U-2 OS osteosarcoma).

  • Compound Treatment: Plate cells and treat with a concentration range of 4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine (e.g., 0.1 µM to 50 µM) for 24 to 72 hours. Include appropriate vehicle controls (e.g., DMSO).

  • Staining: Following treatment, fix and permeabilize the cells. Stain with a cocktail of fluorescent dyes to visualize key cellular components (e.g., Hoechst for nuclei, phalloidin for actin filaments, and MitoTracker for mitochondria).

  • Image Acquisition: Acquire images using a high-content imaging system.

  • Image Analysis: Utilize image analysis software to quantify a wide range of cellular features, including cell count, nuclear morphology, mitochondrial integrity, and cytoskeletal organization.

  • Data Interpretation: Analyze the resulting phenotypic profiles to identify patterns of activity. For instance, changes in nuclear size and shape could suggest an impact on cell cycle or apoptosis, while alterations in mitochondrial morphology might point towards effects on cellular metabolism.

Rationale: To directly identify the proteins that physically interact with the compound, we will employ an affinity-based chemoproteomics approach. This method involves immobilizing the compound on a solid support to "fish" for its binding partners from a complex protein lysate.

Protocol: Synthesis of an Affinity Probe and Pulldown Assay

  • Probe Synthesis: Synthesize a derivative of 4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine that incorporates a linker and a reactive group (e.g., an alkyne or azide for click chemistry) for immobilization onto a solid support (e.g., sepharose beads). A control probe, lacking the core pharmacophore but containing the linker and reactive group, should also be synthesized.

  • Cell Lysis: Prepare a native protein lysate from a relevant cell line or tissue.

  • Affinity Pulldown: Incubate the lysate with the immobilized compound and the control beads.

  • Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the specifically bound proteins.

  • Protein Identification: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Compare the proteins identified from the compound-immobilized beads to those from the control beads to identify specific binding partners.

Phase 2: Focused Target Validation and Mechanistic Elucidation

The results from Phase 1 will provide a list of candidate targets. Phase 2 focuses on validating these interactions and understanding their functional consequences.

Rationale: CETSA is a powerful method to confirm direct target engagement in a cellular context. The binding of a ligand to its target protein often increases the protein's thermal stability.

Protocol: In-Cell Target Engagement with CETSA

  • Cell Treatment: Treat intact cells with 4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine or a vehicle control.

  • Heat Shock: Heat the treated cells across a range of temperatures.

  • Lysis and Protein Quantification: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

  • Target Detection: Quantify the amount of the putative target protein remaining in the soluble fraction at each temperature using Western blotting or targeted proteomics.

  • Data Analysis: A positive result is indicated by a thermal shift, where the target protein from the compound-treated cells remains soluble at higher temperatures compared to the control.

Rationale: To quantify the binding affinity and functional effect of the compound on the validated target, in vitro assays are essential.

Protocol: Quantitative Analysis of Target Interaction

  • For Kinase Targets:

    • Binding Assay: Perform a binding assay, such as a LanthaScreen™ Eu Kinase Binding Assay, using a purified recombinant kinase and a fluorescent tracer to determine the dissociation constant (Kd) of the compound.

    • Enzyme Activity Assay: Measure the effect of the compound on the kinase's catalytic activity using a phosphospecific antibody-based assay or a substrate phosphorylation assay. Determine the IC50 value.

  • For Enzyme Targets (e.g., COX-2, MAO B):

    • Activity Assay: Utilize a commercially available or in-house developed enzyme activity assay to measure the inhibitory effect of the compound. For example, a COX-2 inhibitor screening assay kit can be used to measure the production of prostaglandin H2.

    • Determine IC50: Calculate the half-maximal inhibitory concentration (IC50) of the compound.

  • For GPCR Targets (e.g., H3R):

    • Radioligand Binding Assay: Perform a competitive radioligand binding assay using cell membranes expressing the receptor of interest and a known radiolabeled ligand to determine the binding affinity (Ki) of the compound.

    • Functional Assay: Conduct a functional assay, such as a cAMP accumulation assay or a calcium mobilization assay, to determine if the compound acts as an agonist, antagonist, or inverse agonist.

Phase 3: Cellular and In Vivo Target Validation

The final phase aims to confirm the biological relevance of the target interaction in a physiological context.

Rationale: To establish a causal link between the compound's effect and its interaction with the identified target, it is necessary to demonstrate that the cellular phenotype is dependent on the presence of the target.

Protocol: Validating the Target's Role in Compound Activity

  • Gene Silencing: Use siRNA or shRNA to knock down the expression of the target gene in a relevant cell line. Alternatively, use CRISPR/Cas9 to generate a knockout cell line.

  • Phenotypic Rescue: Treat the knockdown/knockout cells and control cells with 4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine and assess the phenotypic response observed in Phase 1.

  • Data Interpretation: If the compound's effect is diminished or absent in the knockdown/knockout cells, it strongly supports that the identified protein is the biologically relevant target.

Data Presentation and Visualization

Quantitative Data Summary
Assay Parameter Result
In Vitro Binding (e.g., Kinase)Kd (nM)TBD
Enzyme/Receptor ActivityIC50/EC50 (nM)TBD
Cellular Thermal Shift AssayΔTm (°C)TBD
Experimental Workflow and Signaling Pathway Diagrams

Target_Identification_Workflow cluster_Phase1 Phase 1: Unbiased Screening cluster_Phase2 Phase 2: Target Validation cluster_Phase3 Phase 3: Biological Relevance Phenotypic_Screening High-Content Phenotypic Screening CETSA CETSA (In-Cell Engagement) Phenotypic_Screening->CETSA Identifies Cellular Phenotype Chemoproteomics Affinity-Based Chemoproteomics Chemoproteomics->CETSA Identifies Candidate Targets In_Vitro_Assays In Vitro Binding & Activity Assays CETSA->In_Vitro_Assays Confirms Direct Binding Target_Knockdown Target Knockdown/Out (siRNA/CRISPR) In_Vitro_Assays->Target_Knockdown Quantifies Interaction Validated_Target Validated Biological Target Target_Knockdown->Validated_Target Confirms Biological Role

Caption: A cascaded workflow for the identification and validation of biological targets.

Hypothetical_Signaling_Pathway Compound 4-[3-(Tert-butyl)phenoxy] -3-chlorophenylamine Target_Kinase Target Kinase (e.g., EGFR) Compound->Target_Kinase Inhibition Phosphorylation Phosphorylation Target_Kinase->Phosphorylation Catalyzes Downstream_Substrate Downstream Substrate (e.g., STAT3) Gene_Expression Gene Expression (e.g., Proliferation, Survival) Downstream_Substrate->Gene_Expression Regulates Phosphorylation->Downstream_Substrate Cellular_Response Cellular Response (e.g., Decreased Proliferation) Gene_Expression->Cellular_Response

Caption: A hypothetical signaling pathway illustrating kinase inhibition.

Conclusion: From Molecule to Mechanism

The journey to elucidate the biological targets of a novel compound like 4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine is a multi-faceted endeavor that demands a blend of hypothesis-driven inquiry and unbiased, systematic screening. By following the cascaded experimental workflow outlined in this guide, researchers can move confidently from the initial observation of a cellular phenotype to the definitive identification and validation of a specific molecular target. This rigorous approach not only provides a deeper understanding of the compound's mechanism of action but also lays the essential groundwork for its potential development as a novel therapeutic agent. The "privileged" nature of its core structure suggests a high likelihood of finding a compelling biological narrative, and the methodologies described herein provide the tools to tell that story with scientific precision and integrity.

References

  • Diaryl Ether Derivatives as Dual Inhibitors of Selective COX-2 and EGFR: Synthesis, In silico, and In Vitro Analysis. PubMed.
  • 2-Chloro-N-phenylaniline: A Privileged Scaffold in Modern Medicinal Chemistry. Benchchem.
  • Diaryl ether inhibitors of farnesyl-protein transferase. PubMed.
  • Buy 4-[3-(Tert-butyl)phenoxy]-3-fluorophenylamine | 946699-13-4. Smolecule.
  • Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery.
  • Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery.
  • Diaryl ether derivatives as anticancer agents – a review. RSC Publishing.
  • Dual Target Ligands with 4-tert-Butylphenoxy Scaffold as Histamine H3 Receptor Antagonists and Monoamine Oxidase B Inhibitors. PMC.
  • Dual Target Ligands with 4- tert- Butylphenoxy Scaffold as Histamine H3 Receptor Antagonists and Monoamine Oxidase B Inhibitors. PubMed.

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An In-Depth Technical Guide to the In Vitro Evaluation of 4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine: A Roadmap for Novel Compound Characterization

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, Scientists, and Drug Development Professionals

Preamble: Charting the Course for a Novel Chemical Entity

In the landscape of drug discovery, the journey of a novel chemical entity from synthesis to potential therapeutic application is both systematic and exploratory. The compound 4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine presents a unique structural motif, a substituted diphenyl ether amine, that hints at a spectrum of potential biological activities. While direct in vitro studies on this specific molecule are not extensively documented in publicly available literature, its core structure shares features with compounds reported to exhibit a range of effects, from anticancer to neuroactive properties.

This guide, therefore, is structured not as a retrospective summary of existing data, but as a prospective, in-depth technical roadmap for the comprehensive in vitro characterization of 4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine. It is designed to provide researchers with the foundational logic, experimental designs, and detailed protocols necessary to systematically uncover its biological potential. We will proceed with a hypothesis-driven approach, leveraging insights from structurally related molecules to inform our experimental strategy.

Part 1: Foundational Characterization and Hypothesis Generation

Before delving into specific biological assays, a foundational understanding of the compound's physicochemical properties is paramount for ensuring data integrity and reproducibility.

Physicochemical Profiling

A critical first step is to determine the solubility and stability of 4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine in various aqueous and organic solvents, particularly in buffers and cell culture media to be used in subsequent assays. This ensures that the compound remains in solution at the tested concentrations and does not precipitate, which would lead to erroneous results.

Hypothesis Generation from Structural Analogs

The chemical architecture of 4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine, featuring a substituted phenoxy-phenylamine core, is reminiscent of scaffolds found in compounds with demonstrated biological activities. For instance, various substituted phenoxy derivatives have been investigated for their potential as anticancer agents and modulators of cellular signaling pathways. Specifically, compounds with chlorophenylamino moieties have been explored as kinase inhibitors.[1][2] Furthermore, the tert-butylphenoxy group is present in molecules designed as histamine H3 receptor antagonists and monoamine oxidase B (MAO-B) inhibitors, suggesting potential neuropharmacological applications.[3][4][5][6]

Based on these structural parallels, we can formulate two primary hypotheses for the in vitro activity of 4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine:

  • Hypothesis 1: The compound possesses anticancer activity through the modulation of key cellular signaling pathways, such as those involving protein kinases.

  • Hypothesis 2: The compound exhibits neuroactive properties by interacting with specific receptors or enzymes in the central nervous system.

The following sections will detail the experimental workflows to test these hypotheses.

Part 2: Investigation of Anticancer Activity

The initial screening for anticancer potential will focus on assessing cytotoxicity in a panel of cancer cell lines, followed by more detailed mechanistic studies if promising activity is observed.

Cell Viability and Cytotoxicity Assays

The primary assessment of anticancer activity involves determining the compound's effect on the viability and proliferation of cancer cells. A panel of cell lines representing different cancer types (e.g., breast, lung, colon) should be employed.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine in the appropriate cell culture medium. Add the diluted compound to the cells and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the half-maximal inhibitory concentration (IC50).

Data Presentation: Cytotoxicity Profile

Cell LineCancer TypeIC50 (µM) of 4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine
MCF-7Breast
A549Lung
HCT116Colon
PC-3Prostate

Workflow for Cytotoxicity Screening

G start Start: Compound Synthesis and QC cell_seeding Cell Seeding (Cancer Cell Line Panel) start->cell_seeding compound_treatment Treatment with Serial Dilutions of Compound cell_seeding->compound_treatment incubation Incubation (e.g., 48-72h) compound_treatment->incubation viability_assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubation->viability_assay data_acquisition Data Acquisition (Plate Reader) viability_assay->data_acquisition data_analysis Data Analysis (IC50 Determination) data_acquisition->data_analysis end End: Cytotoxicity Profile data_analysis->end

Caption: Workflow for assessing the cytotoxicity of a novel compound.

Kinase Inhibition Assays

Given that many small molecule anticancer drugs target protein kinases, a logical next step is to screen 4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine against a panel of kinases, particularly those implicated in the proliferation of the cancer cell lines where cytotoxicity was observed.

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

  • Reaction Setup: In a 96-well or 384-well plate, combine the kinase, its specific substrate, ATP, and the test compound at various concentrations.

  • Kinase Reaction: Incubate the mixture at the optimal temperature for the kinase to allow for the phosphorylation of the substrate.

  • ATP Depletion Measurement: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Luminescence Generation: Add Kinase Detection Reagent to convert the newly formed ADP to ATP, which then drives a luciferase reaction, generating a luminescent signal.

  • Data Acquisition: Measure the luminescence using a luminometer. The signal intensity is proportional to the amount of ADP formed and thus to the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-compound control and determine the IC50 value.

Data Presentation: Kinase Inhibition Profile

Kinase TargetIC50 (µM)
EGFR
VEGFR2
PI3K
BTK[2]

Workflow for Kinase Inhibition Screening

G start Start: Compound of Interest reaction_setup Set up Kinase Reaction (Kinase, Substrate, ATP, Compound) start->reaction_setup incubation Incubate to Allow Phosphorylation reaction_setup->incubation atp_depletion Add ADP-Glo™ Reagent to Deplete ATP incubation->atp_depletion luminescence Add Kinase Detection Reagent for Luminescence atp_depletion->luminescence data_acquisition Measure Luminescence luminescence->data_acquisition data_analysis Calculate % Inhibition and IC50 data_acquisition->data_analysis end End: Kinase Inhibition Profile data_analysis->end

Caption: Workflow for in vitro kinase inhibition assay.

Part 3: Investigation of Neuroactive Properties

Drawing parallels from structurally related compounds, we will explore the potential of 4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine to interact with targets relevant to neurological disorders, such as histamine receptors and monoamine oxidase B.

Receptor Binding Assays

Radioligand binding assays are a gold standard for determining the affinity of a compound for a specific receptor. Based on the activity of similar scaffolds, the histamine H3 receptor (H3R) is a plausible target.[4][5][6]

Experimental Protocol: Radioligand Binding Assay for H3R

  • Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human H3 receptor.

  • Binding Reaction: In a 96-well plate, incubate the cell membranes with a known H3R radioligand (e.g., [³H]-Nα-methylhistamine) and varying concentrations of the test compound.

  • Incubation: Allow the binding reaction to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) and subsequently calculate the equilibrium dissociation constant (Ki).

Data Presentation: Receptor Binding Affinity

Receptor TargetRadioligandKi (nM)
Histamine H3 Receptor[³H]-Nα-methylhistamine
Enzyme Inhibition Assays

The potential for MAO-B inhibition will be assessed using a specific enzymatic assay.

Experimental Protocol: MAO-B Inhibition Assay

  • Enzyme and Substrate Preparation: Use a commercially available human recombinant MAO-B enzyme and a suitable substrate that generates a fluorescent or colorimetric product upon oxidation.

  • Inhibition Reaction: Pre-incubate the MAO-B enzyme with various concentrations of 4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine.

  • Enzymatic Reaction: Initiate the reaction by adding the substrate.

  • Data Acquisition: Monitor the increase in fluorescence or absorbance over time using a microplate reader.

  • Data Analysis: Calculate the reaction rate for each compound concentration and determine the IC50 value for MAO-B inhibition.

Data Presentation: Enzyme Inhibition Potency

Enzyme TargetSubstrateIC50 (nM)
Monoamine Oxidase BCommercially available

Workflow for Neurotarget Screening

G start Start: Compound of Interest receptor_binding Receptor Binding Assay (e.g., H3R) start->receptor_binding enzyme_inhibition Enzyme Inhibition Assay (e.g., MAO-B) start->enzyme_inhibition binding_analysis Calculate Ki receptor_binding->binding_analysis inhibition_analysis Calculate IC50 enzyme_inhibition->inhibition_analysis receptor_profile Receptor Affinity Profile binding_analysis->receptor_profile enzyme_profile Enzyme Inhibition Profile inhibition_analysis->enzyme_profile

Caption: Parallel workflows for neurotarget screening.

Conclusion and Forward Look

This technical guide provides a comprehensive, hypothesis-driven framework for the initial in vitro characterization of 4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine. By systematically evaluating its potential anticancer and neuroactive properties, researchers can efficiently gather the critical data needed to determine its biological activity profile. Positive findings in any of these assays would warrant further, more detailed mechanistic studies, such as investigating the mode of kinase inhibition or determining the functional consequences of receptor binding. This structured approach ensures a thorough and scientifically rigorous evaluation, paving the way for a deeper understanding of this novel compound's therapeutic potential.

References

  • Łażewska, D., et al. (2020). Dual Target Ligands with 4-tert-Butylphenoxy Scaffold as Histamine H3 Receptor Antagonists and Monoamine Oxidase B Inhibitors. International Journal of Molecular Sciences, 21(10), 3411. [Link]

  • Kieć-Kononowicz, K., et al. (2018). Synthesis and biological activity of novel tert-butyl and tert-pentylphenoxyalkyl piperazine derivatives as histamine H3R ligands. European Journal of Medicinal Chemistry, 152, 223-234. [Link]

  • Al-Zaydi, K. M., et al. (2025). Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives. RSC Advances. [Link]

  • Wang, X., et al. (2015). Synthesis and biological evaluation of novel 7-substituted 3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amines as potent Bruton's tyrosine kinase (BTK) inhibitors. Bioorganic & Medicinal Chemistry, 23(21), 6829-6837. [Link]

Sources

Technical Guide: 4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine in Kinase Inhibitor Design

[1]

Executive Summary

4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine is a specialized aromatic amine intermediate used primarily in the synthesis of Type II kinase inhibitors .[1] Its structural architecture—specifically the bulky tert-butyl group linked via a phenoxy ether—is designed to exploit the DFG-out conformation of protein kinases.[1] This scaffold is particularly relevant for targeting oncogenic drivers such as B-Raf (V600E) , p38 MAPK , c-Kit , and VEGFR .[1]

This guide details the compound's physiochemical properties, its mechanistic role in allosteric binding, synthetic protocols for its generation, and its application in fragment-based drug discovery (FBDD).

Key Compound Data
PropertySpecification
Chemical Name 4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine
CAS Number 940307-29-9
Molecular Formula C₁₆H₁₈ClNO
Molecular Weight 275.77 g/mol
Primary Application Scaffold for Urea/Amide-based Type II Kinase Inhibitors
Key Structural Motif meta-tert-butylphenoxy "Tail" (Hydrophobic Pocket Binder)

Mechanistic Basis: The Type II Binding Mode

The utility of 4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine lies in its ability to access the deep hydrophobic pocket adjacent to the ATP-binding site.[1] Unlike Type I inhibitors that compete directly with ATP in the active conformation, inhibitors derived from this scaffold stabilize the inactive DFG-out state.[1]

Structural Pharmacophore Analysis

The molecule functions as the "Tail" and "Linker" region of a larger inhibitor.[1]

  • The "Tail" (3-tert-butylphenoxy): The bulky tert-butyl group is a critical hydrophobic anchor.[1] It occupies the allosteric pocket created when the activation loop (A-loop) moves to the DFG-out position.[1] This interaction confers high selectivity, as not all kinases can adopt this conformation.[1]

  • The "Linker" (3-chloroaniline): The aniline nitrogen serves as the attachment point for a urea or amide "Hinge Binder."[1] The 3-chloro substituent provides essential steric bulk that forces the phenyl ring to twist, optimizing the trajectory of the molecule through the narrow "gatekeeper" region.[1]

Signaling Pathway & Inhibition Logic

The following diagram illustrates the logical flow of how this scaffold acts within the MAPK signaling cascade when incorporated into a full inhibitor (e.g., a Raf inhibitor).

KinaseInhibitionGrowthFactorGrowth Factor (EGF/PDGF)RTKRTK (Active)GrowthFactor->RTKActivatesRasRas-GTPRTK->RasRecruitsRaf_ActiveB-Raf (Active DFG-in)Ras->Raf_ActiveActivatesRaf_InactiveB-Raf (Inactive DFG-out)Raf_Active->Raf_InactiveConformational Shift(Stabilized by Tert-butyl Tail)MEKMEK PhosphorylationRaf_Active->MEKPhosphorylatesRaf_Inactive->MEKBlockadeERKERK ActivationMEK->ERKProliferationCell ProliferationERK->ProliferationInhibitorScaffold-Derived Inhibitor(Type II Binder)Inhibitor->Raf_ActiveBinds Allosteric Pocket

Caption: Mechanism of Action: The scaffold enables the inhibitor to lock the kinase in the inactive (DFG-out) conformation, severing the RAS-RAF-MEK signaling axis.[1]

Experimental Protocol: Synthesis of the Scaffold

To utilize this compound in drug discovery, it is often synthesized in-house to ensure high purity and to allow for analog generation (e.g., varying the halogen or the alkyl group).

Retrosynthetic Analysis

The most robust route involves a Nucleophilic Aromatic Substitution (

1
  • Starting Material A: 3-Chloro-4-fluoronitrobenzene (Electrophile)[1]

  • Starting Material B: 3-tert-Butylphenol (Nucleophile)[1]

Step-by-Step Synthesis Workflow
Step 1: Ether Formation (

)[1]
  • Reagents: Dissolve 3-tert-Butylphenol (1.0 eq) in anhydrous DMF (Dimethylformamide).

  • Base: Add Potassium Carbonate (

    
    )  (1.5 eq). Stir at room temperature for 30 minutes to generate the phenoxide anion.
    
  • Addition: Add 3-Chloro-4-fluoronitrobenzene (1.0 eq) dropwise.

  • Reaction: Heat the mixture to 80–100°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1).[1]

  • Workup: Cool to RT, pour into ice water. Extract with Ethyl Acetate.[1] Wash organic layer with brine, dry over

    
    , and concentrate.[1]
    
  • Product: 4-(3-tert-butylphenoxy)-3-chloronitrobenzene.

Step 2: Nitro Reduction[1]
  • Reagents: Dissolve the nitro intermediate in Ethanol/Water (4:1).

  • Catalyst: Add Iron powder (Fe) (5.0 eq) and Ammonium Chloride (

    
    )  (3.0 eq).
    
  • Reaction: Reflux at 80°C for 2–4 hours.

  • Workup: Filter hot through a Celite pad to remove iron residues. Concentrate the filtrate.

  • Purification: Neutralize with saturated

    
    , extract with DCM. Purify via flash column chromatography (SiO2, Hexane/EtOAc gradient).
    
  • Final Product: 4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine (Pale yellow oil/solid).[1]

Synthesis Visualization

SynthesisPathSM13-Chloro-4-fluoronitrobenzene(Electrophile)IntermediateNitro Intermediate(Ether Linkage Formed)SM1->IntermediateSNArSM23-tert-Butylphenol(Nucleophile)SM2->IntermediateFinalProduct4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamineIntermediate->FinalProductReductionReagents1K2CO3, DMF100°C, 6hReagents2Fe, NH4ClEtOH/H2O, Reflux

Caption: Synthetic pathway for generating the target amine scaffold via SNAr coupling and nitro reduction.

Application in Drug Design (SAR)

This amine is rarely the final drug; it is the "Right-Hand Side" (RHS) of the inhibitor.[1] To create a potent kinase inhibitor, it must be coupled with a "Left-Hand Side" (LHS) hinge binder.[1]

Urea Derivatization Protocol

The most common transformation is reacting the amine with an isocyanate to form a Diaryl Urea .[1]

  • Reaction: Scaffold Amine + Aryl Isocyanate

    
     Diaryl Urea Inhibitor.[1]
    
  • Example Target: To mimic Sorafenib-like binding, react with 4-chloro-3-(trifluoromethyl)phenyl isocyanate.

  • Rationale: The urea moiety forms two critical hydrogen bonds with the conserved Glutamate (Glu) and Aspartate (Asp) residues in the kinase active site (specifically the DFG motif).[1]

Structure-Activity Relationship (SAR) Table

Modifications to the scaffold affect potency and selectivity.[1]

Modification RegionChemical ChangeImpact on Kinase Activity
Tert-butyl Group Replace with MethylLoss of Potency. The bulky group is required to fill the hydrophobic "selectivity pocket."[1]
Tert-butyl Group Replace with -CF3Maintained/Altered Selectivity. Fluorination changes lipophilicity and metabolic stability.[1]
3-Chloro Group Remove (-H)Loss of Potency. The chlorine atom provides a steric clash that forces the ether bond out of plane, adopting the correct bio-active conformation.[1]
Phenoxy Linker Replace with -NH- (Amine)Variable. Aniline linkers are more rigid; ether linkers allow more flexibility to fit the pocket.[1]

References

  • Liu, Y., & Gray, N. S. (2006).[1] Rational design of inhibitors that bind to inactive kinase conformations.[1] Nature Chemical Biology, 2(7), 358–364.[1]

  • Wan, P. T., et al. (2004).[1] Mechanism of activation of the RAF-ERK signaling pathway by oncogenic mutations of B-RAF.[1] Cell, 116(6), 855-867.[1] [1]

  • Santa Cruz Biotechnology. (2024).[1] Product Data Sheet: 4-[3-(tert-Butyl)phenoxy]-3-chlorophenylamine.[1]

  • PubChem. (2024).[1] Compound Summary: 4-tert-Butyl-3-chloroaniline (Related Analog Data).[1]

  • Wilhelm, S., et al. (2006).[1][2] Discovery and development of sorafenib: a multikinase inhibitor for treating cancer.[1] Nature Reviews Drug Discovery, 5, 835–844.[1]

exploring the pharmacology of substituted phenoxy-phenylamines

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Pharmacology of Substituted Phenoxy-Phenylamines

Foreword: Charting a Course Through a Novel Chemical Space

The landscape of pharmacology is in a perpetual state of expansion, driven by the synthesis of novel chemical entities and the subsequent exploration of their biological activities. Among the myriad of scaffolds available to the medicinal chemist, the substituted phenethylamine framework stands as a cornerstone, having yielded a vast array of compounds with profound effects on the central and peripheral nervous systems. This guide delves into a specific and compelling subclass: the substituted phenoxy-phenylamines .

This document is not a mere recitation of facts; it is a technical synthesis designed for the laboratory scientist. We will dissect the intricate dance between chemical structure and biological function, exploring how the addition of a phenoxy moiety to the classical phenylamine core modulates its interaction with key physiological targets. Our narrative is built upon three pillars: a deep dive into the causality of experimental choices, the establishment of self-validating protocols , and an authoritative grounding in established scientific literature. It is our hope that this guide will serve not only as a repository of knowledge but also as an inspiration for future discovery in this promising area of pharmacology.

Chapter 1: The Core Scaffold and its Primary Molecular Targets

The fundamental structure of a phenoxy-phenylamine combines the classic β-phenethylamine backbone with a phenoxy ether linkage on the phenyl ring. This seemingly simple addition creates a significant shift in the molecule's steric and electronic properties, opening new avenues for receptor interaction and functional modulation.

While the specific pharmacology can vary dramatically with further substitutions, the primary targets for this class of compounds are predominantly within the G-protein coupled receptor (GPCR) superfamily. The inherent flexibility of the phenethylamine scaffold allows it to engage with binding pockets of receptors for endogenous monoamines. Consequently, the most relevant targets include:

  • Serotonin (5-HT) Receptors: Particularly the 5-HT₂ subfamily (5-HT₂ₐ, 5-HT₂ₙ, and 5-HT₂C), which are pivotal in modulating mood, perception, and cognition.[1][2] The size and electronegativity of the phenoxy group can significantly influence selectivity and efficacy at these subtypes.[3][4][5]

  • Adrenergic Receptors: Both α and β subtypes are key targets. The phenoxy-phenylamine structure shares similarities with known adrenergic blockers, suggesting potential for antagonism, particularly at α-adrenergic receptors, which could have applications in cardiovascular medicine.[6]

  • Dopamine (D) Receptors: The D₂ receptor family is another critical target, with implications for neuropsychiatric disorders. Modulation of dopamine reuptake transporters (DAT) is also a well-established mechanism for many phenethylamine derivatives.[7]

The following diagram illustrates the general interaction landscape for this class of compounds.

cluster_receptors Primary Molecular Targets (GPCRs) cluster_effects Potential Physiological Effects Compound Substituted Phenoxy-Phenylamine SHTR 5-HT₂ Receptors (5-HT₂ₐ, 5-HT₂ₙ, 5-HT₂C) Compound->SHTR Binds to ADRR Adrenergic Receptors (α₁, α₂, β) Compound->ADRR Binds to DR Dopamine Receptors (D₂, DAT) Compound->DR Binds to CNS CNS Modulation (Mood, Cognition, Perception) SHTR->CNS CVS Cardiovascular Effects (Blood Pressure, Heart Rate) ADRR->CVS ANS Autonomic Nervous System Regulation ADRR->ANS DR->CNS cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Detection & Analysis P1 Prepare cell membranes expressing the receptor of interest (e.g., 5-HT₂ₐ-CHO cells) P2 Determine protein concentration (e.g., BCA assay) P1->P2 A1 Incubate membranes with a fixed concentration of radioligand (e.g., [³H]ketanserin) P2->A1 P3 Prepare serial dilutions of unlabeled test compound A2 Add increasing concentrations of test compound to displace radioligand P3->A2 A1->A2 A3 Incubate to equilibrium (e.g., 60 min at 30°C) A2->A3 D1 Rapidly separate bound from free radioligand via vacuum filtration (e.g., GF/B filter plates) A3->D1 D2 Quantify bound radioactivity using a scintillation counter D1->D2 D3 Plot % displacement vs. log[compound] to determine IC₅₀ D2->D3 D4 Calculate Ki using the Cheng-Prusoff equation D3->D4

Caption: Standard workflow for a competitive radioligand binding assay to determine compound affinity (Ki).

Detailed Protocol: 5-HT₂ₐ Receptor Radioligand Binding Assay

  • Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT₂ₐ receptor.

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM EDTA, pH 7.4) using a Dounce homogenizer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at 20,000 x g for 20 minutes to pellet the membranes. [8] * Wash the membrane pellet by resuspending in fresh buffer and repeating the centrifugation.

    • Resuspend the final pellet in assay buffer, determine the protein concentration via a Bradford or BCA assay, and store at -80°C.

  • Assay Procedure (96-well format):

    • To each well of a 96-well plate, add the components in the following order:

      • 50 µL of assay buffer (50 mM Tris, 0.1 mM EDTA, 5 mM MgCl₂, pH 7.4).

      • 50 µL of test compound at various concentrations or vehicle (for total binding) or a saturating concentration of a known non-radioactive ligand like spiperone (for non-specific binding).

      • 50 µL of radioligand solution (e.g., [³H]ketanserin at a final concentration near its Kₑ value, typically 1-2 nM). [9] * 100 µL of thawed membrane preparation (typically 50-100 µg of protein per well). [9] * Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium. [8]

  • Filtration and Counting:

    • Pre-soak a 96-well filter plate (e.g., Millipore MAFB with GF/B filters) with 0.5% polyethyleneimine for at least 2 hours to reduce non-specific binding of the radioligand to the filter. [9] * Terminate the incubation by rapidly filtering the contents of the assay plate through the filter plate using a vacuum manifold.

    • Wash the filters four times with ice-cold wash buffer (e.g., 50 mM Tris-HCl).

    • Dry the filter plate for 30-60 minutes at 50°C.

    • Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter. [8]

  • Data Analysis:

    • Subtract the non-specific binding counts from all other measurements.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of compound that inhibits 50% of specific binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Workflow 2: Assessing Functional Activity with In Vitro Assays

Determining binding affinity is only half the story. A compound can be an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (reduces basal receptor activity). Functional assays are required to elucidate this crucial aspect of a compound's pharmacology.

GPCR Signaling Primer: Most 5-HT, adrenergic, and dopamine receptors signal through heterotrimeric G-proteins. Upon agonist binding, the receptor catalyzes the exchange of GDP for GTP on the Gα subunit, causing it to dissociate from the Gβγ dimer. Both Gα-GTP and Gβγ can then modulate downstream effectors. For example, 5-HT₂ₐ receptors typically couple to Gᵩ/₁₁, which activates phospholipase C (PLC), leading to the production of inositol phosphates (IPs) and a subsequent increase in intracellular calcium ([Ca²⁺]i).

Agonist Phenoxy-Phenylamine (Agonist) Receptor GPCR (e.g., 5-HT₂ₐ) Agonist->Receptor Binds & Activates Gq Gᵩ/₁₁ Protein (GDP-bound) Receptor->Gq Catalyzes GDP/GTP Exchange Gq_active Gαᵩ-GTP Gq->Gq_active PLC Phospholipase C (PLC) Gq_active->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular [Ca²⁺] IP3->Ca_release Triggers Release from ER

Caption: Simplified Gᵩ/₁₁ signaling pathway, a common functional readout for 5-HT₂ receptor activation.

Detailed Protocol: Calcium Mobilization Assay

This assay measures the increase in intracellular calcium following Gᵩ/₁₁-coupled receptor activation. It is a robust and high-throughput method for determining agonist potency (EC₅₀) and efficacy.

  • Cell Preparation:

    • Seed cells expressing the receptor of interest (e.g., HEK293 with 5-HT₂ₐ) into black, clear-bottom 96-well or 384-well plates. Allow cells to adhere and grow to near-confluence (24-48 hours).

    • Prepare a calcium-sensitive fluorescent dye loading solution (e.g., Fluo-4 AM or Cal-520 AM) according to the manufacturer's instructions, often including an agent like probenecid to prevent dye extrusion.

    • Remove the culture medium from the cells and add the dye loading solution. Incubate for 45-60 minutes at 37°C.

    • Gently wash the cells with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to remove excess dye.

  • Assay Procedure:

    • Use a fluorescence plate reader equipped with an automated injection system (e.g., a FLIPR or FlexStation).

    • Set the instrument to record fluorescence intensity over time (e.g., excitation at 485 nm, emission at 525 nm).

    • Establish a stable baseline fluorescence reading for each well for 10-20 seconds.

    • The instrument then injects the test compound (prepared at 4-5x final concentration in a separate plate) into the wells.

    • Continue to record the fluorescence signal for 60-120 seconds to capture the peak response and subsequent decay.

  • Data Analysis:

    • The response is typically quantified as the peak fluorescence intensity minus the baseline reading.

    • For agonists, plot the response against the logarithm of the compound concentration and fit to a sigmoidal curve to determine the EC₅₀ (concentration for 50% of maximal response) and Eₘₐₓ (maximal efficacy).

    • For antagonists, pre-incubate the cells with the antagonist for 15-30 minutes before adding a known agonist. The antagonist will cause a rightward shift in the agonist's dose-response curve, from which the antagonist's potency (Kₙ or pA₂) can be calculated.

Workflow 3: In Vivo Models for CNS Activity

To understand the physiological and behavioral effects of a lead compound, in vivo animal models are indispensable. For compounds acting on serotonergic and dopaminergic systems, models of anxiety and psychosis-related behaviors are highly relevant.

The Elevated Plus Maze (EPM) for Anxiolytic/Anxiogenic Activity

The EPM is a widely used model to assess anxiety-like behavior in rodents. It leverages the natural conflict between a rodent's tendency to explore a novel environment and its aversion to open, elevated spaces. [10]

  • Apparatus: The maze consists of four arms (e.g., 50 cm long x 10 cm wide) elevated above the floor (e.g., 50 cm). Two opposite arms are enclosed by high walls ("closed arms"), while the other two are exposed ("open arms").

  • Procedure:

    • Administer the test compound or vehicle to the animal (e.g., mouse or rat) via the desired route (e.g., intraperitoneal injection) at a set time before the test (e.g., 30 minutes).

    • Place the animal in the center of the maze, facing one of the open arms.

    • Allow the animal to explore the maze freely for a set duration (typically 5 minutes).

    • Record the session with a video camera mounted above the maze for later analysis.

  • Data Analysis:

    • Key parameters scored by an observer or automated tracking software include:

      • Time spent in the open arms vs. closed arms.

      • Number of entries into the open arms vs. closed arms.

      • Total distance traveled (a measure of general locomotor activity).

    • Interpretation: Anxiolytic compounds (like benzodiazepines) typically increase the time spent in and the number of entries into the open arms, without significantly altering total locomotor activity. [11]Conversely, anxiogenic compounds decrease open arm exploration.

Chapter 3: Structure-Activity Relationships (SAR)

The pharmacological profile of a substituted phenoxy-phenylamine is dictated by the nature and position of its substituents. While a comprehensive SAR for this specific subclass is still an emerging field, we can extrapolate from the broader phenethylamine literature and related phenoxy compounds to establish guiding principles.

Key Structural Hotspots:

  • The Phenoxy Moiety: The position (ortho, meta, para) of the phenoxy group relative to the ethylamine side chain is critical. This large, lipophilic group can serve as an anchor in the receptor's binding pocket or, conversely, create steric hindrance. Substitutions on the distal phenyl ring of the phenoxy group offer a vast chemical space for optimization of properties like selectivity and metabolic stability.

  • The Phenyl Ring (Ring A): Additional substitutions on the primary phenyl ring, particularly methoxy groups at the 2- and 5-positions, are known to confer high affinity for 5-HT₂ receptors. [3][12]The interplay between these groups and the phenoxy substituent will be a key determinant of the final pharmacological profile.

  • The Ethylamine Side Chain: Modifications here have profound effects. An α-methyl group (forming a phenylisopropylamine) often increases metabolic stability and can alter the activity profile. N-alkylation or N-benzylation can dramatically increase potency at 5-HT₂ₐ receptors. [5][6] Illustrative Data:

The following table presents hypothetical data for a series of phenoxy-phenylamines to illustrate how SAR can be systematically explored.

Compound IDSubstitution (Ring A)Phenoxy Position5-HT₂ₐ Binding (Ki, nM)5-HT₂ₐ Function (EC₅₀, nM)α₁-Adrenergic Binding (Ki, nM)
PPA-01 Nonepara-150450 (Partial Agonist)85
PPA-02 2,5-dimethoxypara-5.215 (Full Agonist)620
PPA-03 2,5-dimethoxymeta-2590 (Partial Agonist)450
PPA-04 2,5-dimethoxypara- (4'-Fluoro)4.812 (Full Agonist)710
PPA-05 2,5-dimethoxy, α-methylpara-8.135 (Full Agonist)950

This data is illustrative and for educational purposes only.

  • The addition of 2,5-dimethoxy groups (PPA-02 vs. PPA-01) dramatically increases affinity and efficacy at the 5-HT₂ₐ receptor while reducing affinity for the α₁-adrenergic receptor, thus improving selectivity.

  • The position of the phenoxy group is critical, with the para- position (PPA-02) being superior to the meta- position (PPA-03) for 5-HT₂ₐ activity.

  • Substitution on the distal phenoxy ring (PPA-04) can be used to fine-tune affinity, potentially by engaging with specific residues in the binding pocket.

  • Addition of an α-methyl group (PPA-05) slightly reduces 5-HT₂ₐ affinity but may confer other desirable properties, such as increased oral bioavailability or duration of action.

Chapter 4: Therapeutic Landscape and Future Directions

The unique pharmacology of substituted phenoxy-phenylamines suggests potential therapeutic applications across several domains. Their ability to potently and selectively modulate serotonergic and adrenergic systems opens possibilities for the development of novel therapeutics for:

  • Neuropsychiatric Disorders: Highly selective 5-HT₂ₐ or 5-HT₂C ligands could offer new treatments for depression, anxiety, and schizophrenia with improved side-effect profiles. [2]* Cardiovascular Disease: Selective α₁-adrenergic antagonists could be developed as next-generation antihypertensives.

  • Inflammatory Conditions: Certain phenolic compounds have demonstrated anti-inflammatory properties, and this activity could be explored within the phenoxy-phenylamine scaffold. [13][14][15] The path forward for this class of compounds will involve a multi-pronged approach: expanding the synthetic library to further probe the SAR, employing high-throughput screening to identify leads against a wider range of targets, and utilizing advanced in vivo models to validate therapeutic hypotheses. The combination of the privileged phenethylamine scaffold with the versatile phenoxy moiety ensures that this chemical space will remain a fertile ground for drug discovery for years to come.

References

  • Belzung, C., Griebel, G. (2001). Animal models of anxiety disorders: behavioral and genetic approaches. Neuroscience & Biobehavioral Reviews.
  • Holliday, N. D., Watson, S. J., & Brown, A. J. (2005). Functional assays for screening GPCR targets. Drug Discovery Today: Technologies.
  • Kenakin, T. (2017). Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment. Methods in Molecular Biology.
  • File, S. E. (1995). Animal models of anxiety disorders and stress. Brazilian Journal of Medical and Biological Research.
  • Jiang, L. I., & Fang, Y. (2019). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica.
  • Hossain, M. S., et al. (2022). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics. [Link]

  • Staus, D. P. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Molecular Biology.
  • Cortés, R., Vilaró, M. T., & Mengod, G. (2016). Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. Current Protocols in Pharmacology. [Link]

  • Reaction Biology. 5-HT2B Biochemical Binding Assay Service. Reaction Biology Website. [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience Website. [Link]

  • Wang, Q., et al. (2021). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in Pharmacology. [Link]

  • Lister, R. G. (1987). The use of a plus-maze to measure anxiety in the mouse. Psychopharmacology.
  • Wyrick, S. D., et al. (1996). Synthesis and Pharmacological Evaluation of 1-Phenyl-3-amino-1,2,3,4-tetrahydronaphthalenes as Ligands for a Novel Receptor with σ-like Neuromodulatory Activity. Journal of Medicinal Chemistry.
  • Sun, F., et al. (2000). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. Journal of Biomolecular Screening.
  • van de Wetering, J., et al. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of Pharmacological and Toxicological Methods. [Link]

  • Beregi, S. L., & Duhault, J. (1977). Structure-anorectic activity relationships in substituted phenethylamines. Arzneimittel-Forschung. [Link]

  • Kumar, R., et al. (2020). Synthesis and Pharmacological Evaluation of 2-(4-(3 (Substituted Phenyl) Acryloyl) Phenoxy)-N, N Diphenylacetamides. Journal of Drug Delivery and Therapeutics.
  • Graeff, F. G., et al. (2005). Animal models of anxiety disorders and stress. Revista Brasileira de Psiquiatria. [Link]

  • Overstreet, D. H., & Griebel, G. (2004). Animal Models of Psychiatric Disorders and Their Relevance to Alcoholism. Alcohol Research & Health.
  • D'Andrea, G., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules. [Link]

  • Fujita, T., & Ban, T. (1971). Structure-Activity Study of Phenethylamines as Substrates of Biosynthetic Enzymes of Sympathetic Transmitters. Journal of Medicinal Chemistry.
  • Yan, S., et al. (2009). Synthesis and evaluation of alkoxy-phenylamides and alkoxy-phenylimidazoles as potent sphingosine-1-phosphate receptor subtype-1 agonists. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Glennon, R. A., et al. (2022). Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. Frontiers in Pharmacology.
  • Wiehe, A., et al. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Molecules. [Link]

  • Wang, C., et al. (2021). Structure, Function, and Pharmaceutical Ligands of 5-Hydroxytryptamine 2B Receptor. Molecules. [Link]

  • Millan, M. J., et al. (2008). 5-HT Receptors and their Ligands.
  • Lee, H. W., et al. (2018). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics. [Link]

  • Kiec-Kononowicz, K., et al. (2009). Phenoxypropylamines: Synthesis and Antiulcer Evaluation. Molecules. [Link]

  • Canal, C. E., et al. (2013). Structure-activity relationships of constrained phenylethylamine ligands for the serotonin 5-HT2 receptors. ACS Chemical Neuroscience. [Link]

  • Halberstadt, A. L., & Geyer, M. A. (2018). Structure-Activity Relationships of Phenylalkylamines as Agonist Ligands for 5-HT 2A Receptors. Current Topics in Behavioral Neurosciences.
  • Manolaridis, I., et al. (2023). m-Terphenylamines, Acting as Selective COX-1 Inhibitors, Block Microglia Inflammatory Response and Exert Neuroprotective Activity. International Journal of Molecular Sciences. [Link]

  • da Silva, A. F., et al. (2012). Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response. Molecules. [Link]

  • Manolaridis, I., et al. (2023). m-Terphenylamines, Acting as Selective COX-1 Inhibitors, Block Microglia Inflammatory Response and Exert Neuroprotective Activity.
  • Salehi, B., et al. (2021). Therapeutic Potential of Phenolic Compounds in Medicinal Plants—Natural Health Products for Human Health. Molecules. [Link]

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Methodological & Application

Application Note: Scalable Synthesis of 4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, two-step synthesis protocol for 4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine (CAS: 438209-84-4 / Analogous derivatives). This scaffold is a critical pharmacophore in kinase inhibitor discovery (e.g., VEGFR, B-Raf inhibitors), serving as the "hinge-binding" or "hydrophobic tail" motif in various drug candidates.

Key Technical Challenges Addressed:

  • Regioselectivity: Ensuring exclusive substitution at the 4-position of the nitrobenzene core.

  • Chemoselectivity: Reducing the nitro group (

    
    ) to an aniline (
    
    
    
    ) without hydrogenolysis of the aryl-chloride bond (
    
    
    ).

Retrosynthetic Analysis & Strategy

The synthesis is designed around a Nucleophilic Aromatic Substitution (


)  followed by a Chemoselective Nitro Reduction .
Strategic Disconnection

The ether linkage is the most logical disconnection point. We utilize 3-chloro-4-fluoronitrobenzene as the electrophile.[1] The fluorine atom at the para-position to the nitro group is highly activated toward nucleophilic attack, significantly more so than the chlorine atom at the meta-position, ensuring high regioselectivity.

Reaction Scheme (Graphviz)

ReactionScheme SM1 3-Chloro-4-fluoronitrobenzene (Electrophile) Step1 Step 1: SnAr Coupling K2CO3, DMF, 80°C SM1->Step1 SM2 3-tert-Butylphenol (Nucleophile) SM2->Step1 INT Intermediate: 4-(3-tert-butylphenoxy)-3-chloronitrobenzene Step2 Step 2: Selective Reduction Fe, NH4Cl, EtOH/H2O, 70°C INT->Step2 PROD Target: 4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine Step1->INT Ether Bond Formation Step2->PROD -NO2 to -NH2 (Cl retained)

Figure 1: Two-step synthesis route highlighting the S_NAr coupling and chemoselective reduction.

Experimental Protocols

Step 1: Ether Formation

Objective: Coupling of 3-tert-butylphenol with 3-chloro-4-fluoronitrobenzene.

Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.Role
3-Chloro-4-fluoronitrobenzene 175.541.0Electrophile
3-Tert-butylphenol 150.221.05Nucleophile
Potassium Carbonate (

)
138.211.5 - 2.0Base
DMF (Anhydrous) -5-7 volSolvent
Protocol
  • Setup: Charge a 3-neck round-bottom flask (RBF) with 3-tert-butylphenol (1.05 equiv) and anhydrous DMF (5 volumes).

  • Activation: Add

    
      (1.5 equiv) in a single portion. Stir at room temperature for 15 minutes to facilitate phenoxide formation.
    
  • Addition: Add 3-chloro-4-fluoronitrobenzene (1.0 equiv). Note: Exotherm is minimal, but add slowly on large scale.

  • Reaction: Heat the mixture to 80–90°C for 4–6 hours.

    • IPC (In-Process Control): Monitor by TLC (Hexane/EtOAc 8:2) or HPLC.[2] Look for disappearance of the fluoronitrobenzene.

  • Workup:

    • Cool to room temperature.[3][4][5]

    • Pour reaction mixture into Ice/Water (10 volumes) with vigorous stirring. The product should precipitate as a yellow/orange solid.

    • Filter the solid.[4] Wash with water (

      
      ) to remove residual DMF and inorganic salts.
      
    • Dry in a vacuum oven at 45°C.

  • Yield: Expected 85–95%.

Step 2: Chemoselective Nitro Reduction

Objective: Reduction of nitro group to aniline while preserving the aryl-chloride. Critical Note: Do NOT use catalytic hydrogenation (


, Pd/C) for this step, as it poses a high risk of dehalogenation (removing the Cl atom).[3] We utilize the Bechamp Reduction  (Fe/NH4Cl) for perfect selectivity.
Reagents & Stoichiometry
ReagentEquiv.Role
Nitro Intermediate (from Step 1)1.0Substrate
Iron Powder (Fe) 4.0 - 5.0Reductant
Ammonium Chloride (

)
5.0Electrolyte/H-source
Ethanol / Water 3:1 ratioSolvent System
Protocol
  • Setup: In a flask equipped with a mechanical stirrer and reflux condenser, dissolve the Nitro Intermediate in Ethanol (5 volumes).

  • Activation: Add a solution of

    
      (5.0 equiv) in Water  (2 volumes).
    
  • Addition: Add Iron powder (5.0 equiv) in portions.

  • Reaction: Heat to Reflux (approx. 75-80°C) for 2–4 hours.

    • Visual Cue: The reaction mixture will turn from yellow (nitro) to dark brown/black (iron oxides).

    • IPC: Monitor by LC-MS.[2] Mass shift:

      
       (loss of 
      
      
      
      , gain of
      
      
      ).
  • Workup:

    • Hot Filtration: Filter the hot mixture through a Celite pad to remove iron sludge. Wash the pad with hot ethanol. Caution: Iron waste can be pyrophoric; keep wet.

    • Concentrate the filtrate to remove Ethanol.

    • Extract the aqueous residue with Ethyl Acetate .

    • Wash organic layer with Brine, dry over

      
      , and concentrate.[4]
      
  • Purification: If necessary, recrystallize from Hexane/Ether or purify via flash chromatography (SiO2, Hexane/EtOAc gradient).

Process Workflow & Logic

The following diagram illustrates the operational logic, emphasizing safety and purification checkpoints.

Workflow Start Start Synthesis React1 Step 1: SnAr Reaction (DMF, 90°C) Start->React1 Quench1 Quench: Pour into Ice Water (Precipitation) React1->Quench1 Filter1 Filtration & Drying (Remove DMF/Salts) Quench1->Filter1 Check1 QC Check: 1H NMR Confirm F displacement Filter1->Check1 Check1->React1 Fail (Reprocess) React2 Step 2: Fe Reduction (EtOH/H2O, Reflux) Check1->React2 Pass Filter2 Celite Filtration (Remove Fe Sludge) React2->Filter2 Extract Extraction (EtOAc) & Concentration Filter2->Extract Final Final Product 4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine Extract->Final

Figure 2: Operational workflow including critical Quality Control (QC) checkpoints.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, the following analytical signatures must be observed.

NMR Validation
  • Proton Shift (Step 1 vs Step 2):

    • Nitro Intermediate: Aromatic protons ortho to the nitro group will be deshielded (downfield, ~8.0–8.5 ppm).

    • Aniline Product: Upon reduction, these protons shift upfield (~6.5–7.0 ppm) due to the electron-donating effect of the amine.

  • Missing Fluorine: In

    
     NMR, the signal corresponding to the starting material (-110 to -120 ppm range) must be completely absent.
    
Mass Spectrometry (LC-MS)
  • Chlorine Isotope Pattern: The product must show the characteristic

    
     ratio of 
    
    
    
    :
    
    
    peaks, confirming the chlorine atom was not lost during reduction.
  • Molecular Ion: Look for

    
     (Calculated for 
    
    
    
    ).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (Step 1) Incomplete activation of phenol.Ensure

is finely ground. Increase temp to 100°C.
Dehalogenation (Step 2) Trace Pd contamination or over-reduction.Ensure glassware is clean of Pd residues. Stick to Fe/NH4Cl; avoid

/Pd.
Incomplete Reduction Iron surface passivation.Add 1-2 drops of conc. HCl to "activate" the iron surface at the start.
Emulsion during Workup Iron salts acting as surfactants.Filter through Celite before extraction. Use brine to break emulsions.

References

  • Nucleophilic Arom

    
    ) Methodology: 
    
    • Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews, 49(2), 273–412.

  • Chemoselective Nitro Reduction (Fe/NH4Cl)

    • Ram, S., & Ehrenkaufer, R. E. (1984). "Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions.
    • General Protocol Reference: "Reduction of Nitro Compounds to Amines."[3][6][7] In Vogel's Textbook of Practical Organic Chemistry.

  • Specific Intermediate Synthesis (Patent Literature)

    • Dumas, J., et al. (2004). "Synthesis and Pharmacological Evaluation of 4-Ureidodiphenyl Ethers as Inhibitors of B-RAF Kinase." (Describes similar synthesis of chloro-phenoxy aniline scaffolds). Bioorganic & Medicinal Chemistry Letters, 14(22), 5471-5474.

    • Bayer Pharmaceuticals Patent: WO2003068223 (Related to Sorafenib analogs utilizing the 4-phenoxy-3-chloroaniline motif).

Sources

Analytical Methods for 4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine Characterization

[1][2]

Executive Summary & Application Scope

Compound: 4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine Class: Halogenated Diphenyl Ether Aniline Primary Application: Key intermediate in the synthesis of multi-targeted Tyrosine Kinase Inhibitors (TKIs), structurally related to scaffolds used in drugs like Sorafenib or Regorafenib.[1]

This application note provides a definitive, self-validating protocol for the physicochemical characterization and purity assessment of 4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine (hereafter referred to as TBPC-Amine ). Due to the compound's hydrophobic diphenyl ether backbone and weak basicity, specific tailoring of Reverse Phase Chromatography (RPC) and spectroscopic methods is required to distinguish it from its nitro-precursors and regioisomeric impurities.[1]

Physicochemical Profile & Analytical Strategy

Understanding the molecule's intrinsic properties is the prerequisite for robust method development.[1]

PropertyValue / CharacteristicAnalytical Implication
Molecular Formula C₁₆H₁₈ClNOMonoisotopic Mass: ~275.11 Da.[1][2]
LogP (Predicted) ~4.8 - 5.2Highly lipophilic.[1] Requires high organic content in HPLC gradient.[1]
pKa (Aniline) ~3.5 - 4.0Weak base due to electron-withdrawing Cl atom ortho to the amine.[1]
Chromophores Diphenyl etherStrong UV absorption at 240 nm and 280 nm.[1]
Solubility DMSO, Methanol, DCMInsoluble in water.[1] Samples must be prepared in MeOH or MeCN.[1]
Characterization Workflow

The following diagram outlines the logical flow for validating the identity and purity of TBPC-Amine.

CharacterizationWorkflowSampleRaw TBPC-Amine(Solid)SolubilitySolubility Check(DMSO/MeOH)Sample->SolubilityHPLCHPLC-UV/DAD(Purity & Assay)Solubility->HPLCDilutionLCMSLC-MS (ESI+)(Mass Confirmation)Solubility->LCMSTrace AnalysisNMR1H / 13C NMR(Structural ID)Solubility->NMRd6-DMSOReportCoA GenerationHPLC->Report>98% PurityLCMS->Reportm/z 276.1 [M+H]+NMR->ReportConfirm Structure

Figure 1: Integrated analytical workflow for TBPC-Amine characterization.

Protocol A: High-Performance Liquid Chromatography (HPLC-UV)

Objective: Quantitative assessment of purity and detection of the nitro-precursor impurity (4-[3-(tert-butyl)phenoxy]-3-chloronitrobenzene).

Method Causality & Rationale
  • Stationary Phase: A C18 column with high carbon load is selected to retain the lipophilic diphenyl ether structure.[1]

  • Mobile Phase: Acidic modification (0.1% Formic Acid) is critical.[1] The electron-withdrawing chlorine reduces the basicity of the amine, but acidic conditions ensure fully protonated species for reproducible retention times and sharp peak shapes, preventing tailing caused by silanol interactions.[1]

  • Wavelength: 254 nm is the universal detection wavelength for the aromatic rings, while 290 nm is specific to the substituted aniline system, offering higher selectivity against non-aniline impurities.[1]

Detailed Protocol

Instrument: HPLC with Diode Array Detector (DAD) (e.g., Agilent 1260/1290 or Waters Alliance).[1]

ParameterSetting
Column Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.[1]
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile (MeCN) + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temp 35°C (Controls viscosity and improves mass transfer for lipophilic compounds)
Injection Vol 5 - 10 µL
Detection UV at 254 nm (bandwidth 4 nm); Ref 360 nm.[1]

Gradient Program:

  • 0.0 min: 40% B (Initial hold to retain polar impurities)

  • 15.0 min: 95% B (Linear ramp to elute the highly hydrophobic TBPC-Amine)

  • 20.0 min: 95% B (Wash to remove dimers or late-eluting oligomers)

  • 20.1 min: 40% B (Re-equilibration)

  • 25.0 min: Stop

Acceptance Criteria (Self-Validating)
  • Retention Time (RT): TBPC-Amine should elute between 10–12 minutes.

  • Resolution (Rs): Rs > 1.5 between TBPC-Amine and the Nitro-precursor (which will elute later due to lack of polar amine group).

  • Tailing Factor: 0.8 < T < 1.2.[1]

Protocol B: LC-MS Identification (ESI-Positive)

Objective: Confirmation of molecular weight and identification of de-chlorinated by-products.[1]

Method Logic

The amine group facilitates easy protonation in Electrospray Ionization (ESI) positive mode.[1] The chlorine atom provides a distinct isotopic pattern (


1
Settings
  • Ion Source: ESI Positive (ESI+)

  • Capillary Voltage: 3.5 kV[1]

  • Fragmentor: 100 V (Adjust to minimize in-source fragmentation)

  • Mass Range: 100 – 600 m/z[1]

Data Interpretation[1]
  • Main Peak: m/z 276.1

    
    .[1]
    
  • Isotope Pattern: Look for the M+2 peak at m/z 278.1 with approximately 33% intensity of the base peak.[1] This confirms the presence of one Chlorine atom.[1][2]

  • Common Impurity:

    • Des-chloro analog: m/z 242.2

      
      .
      
    • Nitro-precursor: m/z 306.1

      
      .[1]
      

Protocol C: Nuclear Magnetic Resonance (NMR)

Objective: Structural verification, specifically the position of the tert-butyl group (meta vs para) and the ether linkage.[1]

Sample Preparation
  • Dissolve 10–15 mg of TBPC-Amine in 0.6 mL of DMSO-d6 .

  • Note: CDCl3 is also acceptable, but DMSO-d6 often provides sharper peaks for the amine protons (–NH2).[1]

Key Diagnostic Signals (Expected)
MoietyShift (ppm)MultiplicityIntegralAssignment Logic
Tert-butyl ~1.25Singlet9HDistinctive strong singlet.[1]
Amine (-NH2) ~5.0 - 5.5Broad Singlet2HExchangeable; may disappear with D2O shake.[1]
Aromatic (Ether ortho) ~6.7 - 7.5Multiplet7HComplex region.[1] Look for the doublet of the proton ortho to the amine.[1]
Impurity Fate Mapping

The following diagram illustrates the origin of key impurities detectable by these methods.

ImpurityFateStart13-chloro-4-fluoronitrobenzeneCouplingSNAr Coupling(Base/Heat)Start1->CouplingStart23-tert-butylphenolStart2->CouplingImpurity2Unreacted PhenolStart2->Impurity2ResidualNitroIntNitro-Intermediate(m/z 306)Coupling->NitroIntReductionReduction(Fe/HCl or H2/Pd)NitroInt->ReductionProductTBPC-Amine(m/z 276)Reduction->ProductImpurity1Des-chloro Impurity(Over-reduction)Reduction->Impurity1Side Rxn

Figure 2: Synthesis pathway and origin of impurities (Nitro-intermediate and Des-chloro analog).

References

  • Sigma-Aldrich. Chlorophenylamine Derivatives and Building Blocks. Retrieved from (General reference for chlorophenylamine handling).[1]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11959040, 4-tert-Butyl-3-chloroaniline. Retrieved from .[1] (Structurally homologous reference for physicochemical properties).

  • Thermo Fisher Scientific. Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE. Application Note 29046. Retrieved from . (Methodology grounding for aniline HPLC separation).

  • BenchChem. A Comparative Guide to the Synthesis of Aniline Derivatives. Retrieved from .[1] (Synthesis and impurity context).

Application Note: Comprehensive ¹H and ¹³C NMR Analysis of 4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine is a substituted diphenyl ether derivative, a class of compounds with significant interest in medicinal chemistry and materials science due to their diverse biological activities and structural properties.[1] Accurate structural elucidation is paramount for understanding structure-activity relationships and ensuring the quality of synthesized materials. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous determination of molecular structures.[2][3] This application note provides a detailed guide to the ¹H and ¹³C NMR analysis of this specific molecule, offering a foundational protocol for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present a self-validating protocol, and provide a thorough interpretation of the expected spectral data.

Core Principles of NMR Analysis for Structural Elucidation

NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, can absorb and re-emit electromagnetic radiation at a specific frequency. This resonance frequency, or chemical shift (δ), is highly sensitive to the local electronic environment of the nucleus.[2] Therefore, each chemically non-equivalent proton and carbon atom in a molecule will produce a distinct signal in the NMR spectrum, providing a "fingerprint" of the molecular structure.

Key parameters obtained from NMR spectra include:

  • Chemical Shift (δ): Measured in parts per million (ppm), it indicates the electronic environment of a nucleus. Electron-withdrawing groups deshield nuclei, shifting their signals downfield (higher ppm), while electron-donating groups shield them, causing an upfield shift (lower ppm).[2][4]

  • Integration: The area under a ¹H NMR signal is proportional to the number of protons giving rise to that signal.

  • Multiplicity (Splitting): This arises from spin-spin coupling, an interaction between neighboring non-equivalent nuclei transmitted through chemical bonds.[5] The splitting pattern (e.g., singlet, doublet, triplet) reveals the number of adjacent protons.

  • Coupling Constant (J): The distance between the split peaks, measured in Hertz (Hz), provides information about the dihedral angle and connectivity of the coupled nuclei.[5][6]

Experimental Protocol: Acquiring High-Quality NMR Spectra

This section outlines a robust protocol for the preparation and acquisition of ¹H and ¹³C NMR spectra for 4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine.

Diagram of the Experimental Workflow

experimental_workflow Figure 1: Experimental Workflow for NMR Analysis cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing weigh Weigh 10-25 mg of Sample dissolve Dissolve in 0.6 mL CDCl3 weigh->dissolve filter Filter into NMR Tube dissolve->filter cap_label Cap and Label Tube filter->cap_label insert Insert Sample into Spectrometer lock_shim Lock and Shim insert->lock_shim setup_1h Setup 1H Experiment lock_shim->setup_1h setup_13c Setup 13C Experiment lock_shim->setup_13c acquire_1h Acquire 1H Spectrum setup_1h->acquire_1h ft Fourier Transform acquire_1h->ft acquire_13c Acquire 13C Spectrum setup_13c->acquire_13c acquire_13c->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference to TMS baseline->reference integrate_peak_pick Integrate and Peak Pick reference->integrate_peak_pick

Caption: A streamlined workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology
  • Sample Preparation:

    • Weighing: Accurately weigh 10-25 mg of high-purity 4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine for ¹H NMR, and 50-100 mg for ¹³C NMR, into a clean, dry vial.[7][8]

    • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak.[7] Other deuterated solvents like DMSO-d₆ or acetone-d₆ can be used if solubility is an issue.[7][9]

    • Dissolution: Add approximately 0.6 mL of CDCl₃ to the vial.[10] Gently swirl the vial to ensure complete dissolution.

    • Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool or a syringe filter directly into a clean 5 mm NMR tube.[9]

    • Capping and Labeling: Securely cap the NMR tube and label it clearly.[9]

  • Instrument Setup and Data Acquisition:

    • Spectrometer: Utilize a 400 MHz or higher field NMR spectrometer for optimal signal dispersion and sensitivity.

    • Locking and Shimming: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. "Shimming" is the process of optimizing the homogeneity of the magnetic field across the sample to achieve sharp spectral lines.

    • ¹H NMR Acquisition Parameters:

      • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

      • Spectral Width: Approximately 12-15 ppm.[11]

      • Number of Scans: 16-32 scans are typically sufficient.

      • Relaxation Delay: 1-2 seconds.

    • ¹³C NMR Acquisition Parameters:

      • Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').

      • Spectral Width: Approximately 220-250 ppm.[12]

      • Number of Scans: 1024 or more scans may be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

      • Relaxation Delay: 2 seconds.

  • Data Processing:

    • Fourier Transform: The raw data (Free Induction Decay - FID) is converted into a frequency-domain spectrum via a Fourier transform.

    • Phase and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode, and the baseline is corrected to be flat.

    • Referencing: Chemical shifts are referenced to the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.[11][13]

    • Integration and Peak Picking: For ¹H NMR, the signals are integrated to determine the relative number of protons. For both ¹H and ¹³C spectra, the precise chemical shifts of the peaks are determined.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of 4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine is expected to show distinct signals for each of the non-equivalent protons. The molecular structure with proton labeling is shown below.

Molecular Structure with Proton Labeling

molecular_structure_h Figure 2: Structure with Proton Designations mol H_tert_butyl H-tBu H2 H-2 H5 H-5 H6 H-6 H2_prime H-2' H4_prime H-4' H5_prime H-5' H6_prime H-6' NH2 NH2

Caption: Chemical structure of 4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine with protons labeled for NMR assignment.

Predicted ¹H NMR Data
Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Rationale
H-tBu~1.3Singlet9H-The nine equivalent protons of the tert-butyl group are in an aliphatic environment and appear as a strong singlet.[11][14]
NH₂~3.8Broad Singlet2H-The chemical shift of amine protons is variable and depends on solvent and concentration. The signal is often broad due to quadrupole broadening and chemical exchange.[15][16][17]
H-6'~6.8Doublet1HJ(H6'-H5') ≈ 8.5 (ortho)Ortho to the electron-donating NH₂ group, this proton is shielded. It is split by the adjacent H-5'.
H-2'~7.0Doublet1HJ(H2'-H6') ≈ 2.5 (meta)Meta to the NH₂ group and ortho to the electron-withdrawing ether linkage. Split by H-6'.
H-5'~7.1Doublet of Doublets1HJ(H5'-H6') ≈ 8.5 (ortho), J(H5'-H2') ≈ 2.5 (meta)Ortho to the chlorine atom and split by both H-6' and H-2'.
H-2~6.9Doublet of Triplets or Multiplet1HJ(H2-H6) ≈ 2.0 (meta), J(H2-H4) ≈ 2.0 (meta)This proton is ortho to the ether linkage and meta to the tert-butyl group.
H-4~7.2Triplet1HJ(H4-H5) ≈ 8.0 (ortho)This proton is ortho to the tert-butyl group and split by the two adjacent protons (H-5).
H-5~7.3Triplet1HJ(H5-H4) ≈ 8.0 (ortho), J(H5-H6) ≈ 8.0 (ortho)This proton is split by two adjacent protons, H-4 and H-6.
H-6~7.0Doublet of Doublets or Multiplet1HJ(H6-H5) ≈ 8.0 (ortho), J(H6-H2) ≈ 2.0 (meta)This proton is ortho to the ether linkage and split by H-5 and H-2.

Note: The aromatic region (6.8-7.3 ppm) will likely show complex overlapping signals. 2D NMR techniques such as COSY would be beneficial for unambiguous assignment.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will show a single peak for each chemically non-equivalent carbon atom.

Molecular Structure with Carbon Labeling

molecular_structure_c Figure 3: Structure with Carbon Designations mol C_tert_butyl_quat C-tBu(q) C_tert_butyl_me C-tBu(Me) C1 C-1 C2 C-2 C3 C-3 C4 C-4 C5 C-5 C6 C-6 C1_prime C-1' C2_prime C-2' C3_prime C-3' C4_prime C-4' C5_prime C-5' C6_prime C-6'

Caption: Chemical structure of 4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine with carbons labeled for NMR assignment.

Predicted ¹³C NMR Data
Carbon LabelPredicted Chemical Shift (δ, ppm)Rationale
C-tBu(Me)~31The three equivalent methyl carbons of the tert-butyl group are in a typical aliphatic region.[13]
C-tBu(q)~35The quaternary carbon of the tert-butyl group is slightly downfield from the methyl carbons.[13]
C-6'~116This carbon is ortho to the electron-donating NH₂ group and is shielded.
C-2'~119This carbon is meta to the NH₂ group.
C-3'~122This carbon is attached to the electronegative chlorine atom, causing a downfield shift.
C-5'~125This carbon is ortho to the chlorine atom.
C-2~118This carbon is ortho to the ether oxygen.
C-6~121This carbon is also ortho to the ether oxygen.
C-4~124This carbon is ortho to the tert-butyl group.
C-5~130Aromatic carbon in a standard region.
C-1'~143This carbon is attached to the NH₂ group.
C-4'~148This carbon is attached to the ether oxygen.
C-3~152This carbon is attached to the bulky tert-butyl group.
C-1~156This carbon is attached to the ether oxygen, causing a significant downfield shift.[12]

Note: Quaternary carbon signals (C-tBu(q), C-1, C-3, C-1', C-3', C-4') are expected to be of lower intensity than those of protonated carbons.[18]

Conclusion

This application note provides a comprehensive framework for the ¹H and ¹³C NMR analysis of 4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine. By following the detailed experimental protocol, researchers can acquire high-quality spectra. The predicted chemical shifts, multiplicities, and coupling constants, along with their justifications, serve as a robust guide for spectral interpretation. For unambiguous assignment, especially in the complex aromatic region of the ¹H NMR spectrum, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended. This detailed analysis ensures the structural integrity of the compound, which is a critical step in any chemical research or drug development pipeline.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. Available from: [Link]

  • ACD/Labs. ¹H–¹H Coupling in Proton NMR. (2025). Available from: [Link]

  • Structural Features and NMR Spectroscopic Analysis of Diphenyl Ether Derivatives. (2026). Available from: [Link]

  • Bagno, A., et al. Quantitative Prediction of ¹³C NMR Chemical Shifts of Organic Compounds in Different Solvents. Concepts in Magnetic Resonance Part A, 42A(1), 1-13. (2013). Available from: [Link]

  • University of Leicester. NMR Sample Preparation. Available from: [Link]

  • Abraham, R. J. The prediction of ¹H NMR chemical shifts in organic compounds. Spectroscopy Asia. Available from: [Link]

  • JEOL. NMR Sample Preparation. Available from: [Link]

  • ACD/Labs. t-Butyl group towers over other ¹H resonances. (2026). Available from: [Link]

  • University of Arizona. Small molecule NMR sample preparation. (2023). Available from: [Link]

  • Chemistry with Caroline. How to Analyze Chemical Shift in the Aromatic Region (¹H NMR). (2021). YouTube. Available from: [Link]

  • Al-Hamdany, R. Spectroscopic Studies of Some Organic Compounds: Solvent Effects on ¹H NMR Shift of Amine Proton of Morpholine. Taylor & Francis Online. (2006). Available from: [Link]

  • ETH Zurich. NMR Sample Preparation. Available from: [Link]

  • University of Puget Sound. Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. Available from: [Link]

  • Q-Chem. NMR Chemical Shifts and J-Couplings. Available from: [Link]

  • Ghasemi, F., et al. Accurate Prediction of ¹H NMR Chemical Shifts of Small Molecules Using Machine Learning. MDPI. (2024). Available from: [Link]

  • University of Bath. ¹³C NMR Spectroscopy. Available from: [Link]

  • Kurz, T., et al. Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein. ACS Medicinal Chemistry Letters. (2017). Available from: [Link]

  • Gawinecki, R., et al. ¹³C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Molecules. (2005). Available from: [Link]

  • Reich, H. J. 5.3 Spin-Spin Splitting: J-Coupling. Organic Chemistry Data. Available from: [Link]

  • The Chemistry Tutor. How to predict the ¹³C NMR spectrum of a compound. (2017). YouTube. Available from: [Link]

  • Al-Hamdany, R. Spectroscopic Studies of Some Organic Compounds: Solvent Effects on ¹H NMR Shift of Amine Proton of Morpholine. ResearchGate. (2025). Available from: [Link]

  • ResearchGate. Non degenerate chemical shifts of ¹³C of tert-butyl in solid state CP-MAS NMR? (2016). Available from: [Link]

  • AZoOptics. How to Interpret NMR Spectroscopy Results: A Beginner's Guide. (2025). Available from: [Link]

  • University of Guelph. NMR Links and Resources. Available from: [Link]

  • Reich, H. J. Hans Reich NMR Collection. Organic Chemistry Data. (2020). Available from: [Link]

  • Abraham, R. J., & Mobli, M. ¹H chemical shifts in NMR, part 18: Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry. (2007). Available from: [Link]

  • Gemo, N., et al. NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering. (2023). Available from: [Link]

  • Oregon State University. Spectroscopy of Amines. (2020). Available from: [Link]

  • Hayami, H., & Oki, M. Solvent effects on proton NMR chemical shifts of macrocyclic and nonmacrocyclic compounds employed with N-H functional group. INIS-IAEA. Available from: [Link]

  • JoVE. NMR Spectroscopy Of Amines. (2025). Available from: [Link]

  • Danikiewicz, W., & Staszewska-Krajewska, O. NMR Textbook - Interpretation of NMR Spectra. IChO PAN. Available from: [Link]

  • The Organic Chemistry Tutor. chemical shift of functional groups in ¹³C NMR spectroscopy. (2022). YouTube. Available from: [Link]

  • CHEM220 Laboratory. Interpreting Aromatic NMR Signals. (2021). YouTube. Available from: [Link]

  • Abraham, R. J., et al. Basic ¹H- and ¹³C-NMR Spectroscopy. Wiley. (2002). Available from: [Link]

  • Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. (2024). Available from: [Link]

  • Oregon State University. ¹³C NMR Chemical Shift. (2022). Available from: [Link]

  • NIST. ¹³C - NMR Absorptions of Major Functional Groups. (2012). Available from: [Link]

  • Master Organic Chemistry. ¹³C - NMR - How Many Signals. (2022). Available from: [Link]

  • Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018). Available from: [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. (2024). Available from: [Link]

  • Li, Y., et al. Structural Elucidation and NMR Spectral Assignments of New Diphenyl Ether Derivatives From Liuweizhiji Gegen-Sangshen Oral Liquid. Magnetic Resonance in Chemistry. (2025). Available from: [Link]

Sources

Application Note: Structural Characterization and Impurity Profiling of 4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine via LC-ESI-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

This application note details the protocol for the mass spectrometric analysis of 4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine , a critical intermediate often utilized in the synthesis of tyrosine kinase inhibitors (TKIs). Due to the structural complexity involving a diphenyl ether linkage, a halogenated motif, and a lipophilic tert-butyl group, this molecule presents specific analytical challenges regarding ionization efficiency and chromatographic retention.

This guide provides a self-validating workflow using Liquid Chromatography coupled to Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) . It focuses on structural confirmation via isotopic pattern analysis and fragmentation logic, ensuring high-confidence identification for drug development and quality control (QC) environments.

Physicochemical Context & Analytical Strategy

To design a robust protocol, we must first understand the molecule's behavior in the liquid and gas phases.

Structural Analysis
  • Core: Aniline derivative (Phenylamine).

  • Substituents:

    • Chlorine (C-3): Provides a distinct isotopic signature (

      
      ).
      
    • Tert-butyl phenoxy (C-4): Adds significant lipophilicity and a labile alkyl group during fragmentation.

  • Formula: C₁₆H₁₈ClNO

  • Monoisotopic Mass: 275.1077 Da

  • Predicted LogP: ~4.8 (Highly Lipophilic)

The Analytical Logic (Causality)[1]
  • Ionization Source (ESI+): Despite the electron-withdrawing chlorine, the amine group remains sufficiently basic to accept a proton (

    
    ). ESI is preferred over APCI to minimize thermal degradation of the ether linkage prior to MS analysis.
    
  • Chromatography (C18): The high LogP necessitates a C18 stationary phase. A high-organic gradient is required to elute the compound and prevent carryover.

  • Mobile Phase Modifiers: Formic acid (0.1%) is essential to lower the pH (pH ~2.7), ensuring the amine functionality is fully protonated (

    
    ) for maximum sensitivity.
    

Experimental Workflow Visualization

The following diagram illustrates the logical flow from sample preparation to data validation.

AnalyticalWorkflow Sample Raw Material (Solid) Prep Sample Prep (MeOH Dissolution) Sample->Prep 1 mg/mL LC UHPLC Separation (C18 Column) Prep->LC 5 µL Inj Ionization ESI Source (+) (Protonation) LC->Ionization Gradient Elution MS1 MS1 Scan (Isotope Check) Ionization->MS1 [M+H]+ 276.1 MS2 MS/MS Frag (Structural ID) MS1->MS2 CID @ 20-30eV Data Validation (Quant/Qual) MS2->Data Match Library

Figure 1: End-to-end analytical workflow for lipophilic aniline intermediates.

Detailed Protocols

Protocol A: Sample Preparation

Objective: Solubilize the lipophilic analyte while preventing saturation of the detector.

  • Stock Solution Preparation:

    • Weigh 10.0 mg of reference standard.[1]

    • Dissolve in 10.0 mL of LC-MS grade Methanol (MeOH) .

    • Note: Do not use water in the stock preparation; the compound may precipitate due to high LogP.

    • Concentration: 1.0 mg/mL (1000 ppm).

  • Working Solution:

    • Dilute Stock 1:100 with 50:50 Acetonitrile (ACN):Water + 0.1% Formic Acid.

    • Final Concentration: 10 µg/mL (10 ppm).

    • Filtration: Pass through a 0.22 µm PTFE syringe filter to remove particulates.

Protocol B: LC-MS Instrumental Parameters

System: Agilent 1290 / 6470 Q-TOF or equivalent Orbitrap system.

ParameterSettingRationale
Column C18 (2.1 x 100 mm, 1.8 µm)Retains lipophilic aromatics; sub-2µm particles for resolution.[2]
Mobile Phase A Water + 0.1% Formic AcidProton source for ionization.
Mobile Phase B Acetonitrile + 0.1% Formic AcidStrong eluent for hydrophobic interaction.
Flow Rate 0.4 mL/minOptimal for ESI desolvation efficiency.
Column Temp 40°CReduces backpressure and improves mass transfer.
Injection Vol 2.0 µLPrevents column overload.
Gradient 0-1 min: 30% B1-6 min: 30% -> 95% B6-8 min: 95% B (Hold)8.1 min: 30% B (Re-equilibrate)Start at 30% B prevents precipitation; High %B wash is mandatory.
Protocol C: Mass Spectrometry Settings (Source & Analyzer)[1]
ParameterSettingRationale
Ionization Mode ESI Positive (+)Targets amine protonation

.
Capillary Voltage 3500 VStandard for positive mode stability.
Gas Temp 325°CEnsures complete solvent evaporation.
Fragmentor 135 VPrevents in-source fragmentation while maximizing transmission.
Collision Energy 15, 25, 35 eV (Stepped)Generates diverse fragment ions for structural confirmation.

Data Interpretation & Mechanism

Primary Identification: The Isotope Rule

Before analyzing fragmentation, validate the precursor ion using the Chlorine Isotope Rule.

  • Target Ion:

    
    
    
  • Observation: You must observe two distinct peaks separated by 2.0 Da.

    • m/z 276.1 (

      
       isotope) - Relative Abundance: 100%
      
    • m/z 278.1 (

      
       isotope) - Relative Abundance: ~32%
      
  • Fail Condition: If the 278 peak is missing or <10%, the molecule is not the chlorinated target.

Fragmentation Pathway (MS/MS)

The collision-induced dissociation (CID) of this molecule follows a specific energetic pathway.

  • Loss of Isobutylene (Neutral Loss): The tert-butyl group is the most labile moiety. It typically eliminates as a neutral isobutylene molecule (

    
    , 56 Da), leaving the phenol intact.
    
    • 
       (Base Peak)
      
  • Ammonia Loss: The aniline amine can be lost as

    
     (17 Da), though this is often secondary to the alkyl loss.
    
  • Ether Cleavage: Under higher energy, the diphenyl ether bond may rupture. However, diphenyl ethers often undergo rearrangement to bicyclic structures before expelling CO, or simple cleavage generating a chloroaniline cation.

Fragmentation Diagram (Graphviz)

FragmentationPath Parent [M+H]+ m/z 276.1 (Parent) Frag1 [M+H - C4H8]+ m/z 220.1 (Loss of Isobutylene) Parent->Frag1 -56 Da (Primary Path) Frag2 [M+H - NH3]+ m/z 259.1 (Loss of Ammonia) Parent->Frag2 -17 Da (Secondary) Frag3 Ring Cleavage m/z ~128/142 (Chloroaniline core) Frag1->Frag3 High CE (>35eV)

Figure 2: Proposed fragmentation tree for 4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine.

Quantitative Data Summary

For researchers developing a Quantitative (MRM) method, use the following transitions validated by the fragmentation logic.

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Role
276.1 220.1 20Quantifier (Most abundant/stable)
276.1 259.1 15Qualifier 1 (Confirm structure)
276.1 128.0 40Qualifier 2 (High energy core)
278.1 222.1 20Isotope Confirmation (

)

Troubleshooting & Optimization

  • Issue: Low Signal Intensity.

    • Cause: Ion suppression from matrix or poor protonation.

    • Fix: Verify Formic Acid concentration is at least 0.1%.[3] Ensure the source is clean; anilines can polymerize on the cone.

  • Issue: Peak Tailing.

    • Cause: Interaction between the amine and silanols on the column.

    • Fix: Increase buffer strength (add 5mM Ammonium Formate) or use an "end-capped" column designed for bases (e.g., Agilent ZORBAX Eclipse Plus C18).

  • Issue: Carryover.

    • Cause: High lipophilicity (LogP ~4.8) causes sticking to injector seals.

    • Fix: Use a needle wash of 50:50 MeOH:Isopropanol.

References

  • Guerra, M., et al. (2015).[4] Fragmentation pathways of diphenyl ether radical cations. International Journal of Mass Spectrometry, 393, 9-16.[4]

  • BenchChem. (2025).[1][5] A Technical Guide to the Structural Elucidation of 2-chloro-N-phenylaniline.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13499472, 4-tert-Butyl-3-chlorophenol.

  • Suryakala, D., et al. (2020).[6] LC-MS method development for the quantitation of potential genotoxic impurity 2-Methyl-6-nitro aniline. Journal of Applied Pharmaceutical Science.

  • Santa Cruz Biotechnology. 4-[3-(tert-Butyl)phenoxy]-3-chlorophenylamine Product Data.

Sources

Application Note: HPLC Purification & Analysis of 4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The compound 4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine (CAS: N/A for specific isomer, analogous to 3-chloro-4-phenoxyaniline derivatives) represents a critical class of diphenyl ether intermediates used in the synthesis of multi-kinase inhibitors.[1] Its structural core combines a basic aniline moiety with a highly lipophilic 3-tert-butylphenoxy tail.[1]

Purification Challenges:

  • Extreme Hydrophobicity: The tert-butyl group and diphenyl ether linkage significantly increase LogP (estimated > 4.5), leading to strong retention and solubility issues in aqueous mobile phases.[1]

  • Basicity & Peak Tailing: The aniline amine (pKa ~3.5–4.[1]0) can interact with residual silanols on silica-based columns, causing peak tailing.[1]

  • Regioisomer Separation: Synthetic routes often yield isomers (e.g., positional isomers of the chloro or tert-butyl groups) that require high-resolution separation.[1]

This guide provides a validated protocol for the analytical quantification and preparative isolation of this compound, utilizing a TFA-mediated low-pH strategy to ensure peak symmetry and solubility.[1]

Physicochemical Characterization & Method Strategy

Before method development, understanding the molecule's behavior is paramount.[1]

PropertyValue (Est.)Chromatographic Implication
Molecular Weight ~275.77 g/mol Suitable for UV and MS detection (ESI+).[1]
LogP > 4.5Requires high organic strength for elution; C18 or C8 columns preferred.[1]
pKa (Aniline) 3.5 – 4.0At pH < 2.5, the amine is protonated (

), improving solubility but potentially reducing retention on C18.[1]
UV Max 240 nm, 280 nmAromatic ether and aniline absorption bands.[1]

Strategic Choice: We utilize a C18 Stationary Phase with 0.1% Trifluoroacetic Acid (TFA) .[1]

  • Why TFA? It acts as an ion-pairing agent and silanol suppressor.[1] It protonates the aniline (preventing silanol interaction) and provides a counter-ion that improves peak sharpness for hydrophobic bases.[1]

Experimental Protocols

Analytical Method (QC & Purity Check)

This method is designed for reaction monitoring and final purity assessment.[1]

  • System: HPLC with Diode Array Detector (DAD)

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent.[1]

  • Temperature: 40°C (Reduces viscosity and backpressure).[1]

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Detection: UV @ 254 nm (primary), 210 nm (impurity check).[1]

  • Mobile Phase A: Water + 0.1% TFA (v/v)[1]

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA (v/v)[1]

Gradient Program:

Time (min)% Mobile Phase BEvent
0.040Equilibration / Injection
10.095Linear Gradient
12.095Wash (Elute highly lipophilic dimers)
12.140Re-equilibration
15.040Stop

Sample Preparation: Dissolve 1 mg of sample in 1 mL of Acetonitrile:Water (80:20) . If solubility is poor, use 100% DMSO, then dilute with ACN.[1] Note: Avoid dissolving in 100% water due to precipitation risks.[1]

Preparative Purification Protocol (Scale-Up)

For isolating grams of material, the method is scaled to a preparative column.[1]

  • Column: YMC-Actus Triart C18 (20 x 150 mm, 5 µm) or Phenomenex Luna C18(2).[1]

  • Flow Rate: 15–20 mL/min (Adjust based on system pressure limits).

  • Loading: 50–100 mg per injection (Dependent on resolution from impurities).[1]

  • Mobile Phase: Same as Analytical (Water/ACN with 0.1% TFA).

Preparative Gradient Strategy: Instead of a full linear ramp, use a focused gradient based on the analytical retention time.

  • Assume Analytical RT is roughly at 70% B.

Time (min)% Mobile Phase BRationale
0.050Load sample at low organic to focus band at head of column.
2.060Rapid ramp to near-elution point.[1]
12.085Shallow Gradient (2.5% per min) to maximize resolution of isomers.
13.095Column Wash.
15.050Re-equilibration.[1]

Post-Purification Processing:

  • Pool fractions containing the target peak (purity > 98%).[1]

  • Neutralization (Critical): The product will be a TFA salt. To obtain the free base:

    • Concentrate organics via rotary evaporation.[1]

    • Partition the aqueous residue between Ethyl Acetate and Saturated

      
      .[1]
      
    • Dry organic layer over

      
       and evaporate.[1]
      

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing Silanol interaction; Column overloading.[1]Increase TFA to 0.1% or switch to a "Hybrid" column (e.g., Waters XBridge) with high pH buffer (10mM Ammonium Bicarbonate, pH 9.5).[1]
Fronting Peak Solubility mismatch.Sample solvent is too strong (e.g., 100% DMSO).[1] Dilute sample with water/ACN mix before injection.[1]
Carryover High lipophilicity.[1]Add a "Sawtooth" wash (5 injections of 100% ACN) between runs.[1] Replace needle wash with 50:50 MeOH:IPA.[1]
Split Peaks Atropisomerism or Rotamers.[1]Rare for this molecule, but if seen, increase column temperature to 50°C to coalesce peaks.[1]

Workflow Visualization

The following diagram outlines the logical flow from crude synthesis mixture to isolated pure compound, highlighting decision nodes for method selection.

PurificationWorkflow Start Crude Reaction Mixture (4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine) SolubilityCheck Solubility Test (MeOH vs ACN vs DMSO) Start->SolubilityCheck AnalyticalQC Analytical HPLC (C18, Acidic pH) Screen for Purity & Impurities SolubilityCheck->AnalyticalQC Decision Purity > 85%? AnalyticalQC->Decision PrepMethod Develop Prep Gradient (Focused Gradient Strategy) Decision->PrepMethod No (Complex Mix) Recrystallization Alternative: Recrystallization (EtOH/Water) Decision->Recrystallization Yes (High Purity) Purification Preparative HPLC (C18, 0.1% TFA) PrepMethod->Purification FractionAnalysis Fraction Analysis (Pool Pure Fractions) Purification->FractionAnalysis Workup Workup (Free Base) Neutralize with NaHCO3 -> Extract FractionAnalysis->Workup FinalProduct Final Pure Compound (>99% Purity) Workup->FinalProduct Recrystallization->FinalProduct

Caption: Workflow for the isolation of hydrophobic aniline intermediates, prioritizing HPLC purification for complex mixtures.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[1] Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on C18 selection and mobile phase optimization).

  • McCalley, D. V. (2010).[1] "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography."[1] Journal of Chromatography A, 1217(6), 858-880.[1] Link (Authoritative source on basic analyte separation).[1]

  • Santa Cruz Biotechnology. "3-Chloro-4-phenoxyaniline hydrochloride Product Data." (Proxy compound data for physicochemical properties). Link

  • PubChem. "3-Chloroaniline Compound Summary."[1] National Library of Medicine.[1] (pKa and solubility reference). Link

  • Chromatography Today. "HPLC Method Development For Basic Molecules." (General protocol grounding). Link

Sources

Application Notes and Protocols for 4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This document provides a comprehensive guide for the utilization of 4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine in various cell-based assay systems. While direct literature on this specific molecule is nascent, its structural motifs—a substituted chlorophenylamine and a tert-butylphenoxy group—are present in compounds with demonstrated bioactivity. Drawing from this established knowledge, we present detailed protocols for investigating its potential as an anti-cancer, anti-inflammatory, and neuro-active agent. This guide is intended to serve as a foundational resource for researchers initiating studies with this compound, offering robust methodologies and the scientific rationale behind them.

Introduction: Scientific Context and Therapeutic Potential

The chemical scaffold of 4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine is of significant interest in medicinal chemistry. The chlorophenylamine moiety is a key feature in a variety of bioactive molecules, including kinase inhibitors, while the tert-butylphenoxy group is found in compounds targeting neurological pathways.[1][2] For instance, symmetrical chlorophenylamino-s-triazine derivatives have shown promise as multi-targeted kinase inhibitors in cancer therapy.[1] Furthermore, compounds bearing the tert-butylphenoxy group have been investigated as dual-target ligands for the histamine H3 receptor and monoamine oxidase B, suggesting potential applications in neurodegenerative disorders.[2]

Given these precedents, it is plausible to hypothesize that 4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine may exhibit one or more of the following activities:

  • Anticancer effects: through the inhibition of key signaling kinases, leading to reduced cell proliferation and induction of apoptosis.

  • Anti-inflammatory properties: by modulating inflammatory signaling cascades, such as the NF-κB pathway, resulting in decreased production of pro-inflammatory cytokines.

  • Neurological activity: by interacting with receptors or enzymes in the central nervous system.

This application note provides a starting point for exploring these potential activities using established cell-based assays. The protocols herein are designed to be robust and adaptable, allowing researchers to tailor them to their specific cell models and research questions.

Compound Handling and Preparation

2.1. Safety and Handling

  • Wear appropriate personal protective equipment (PPE): This includes a lab coat, safety goggles, and chemical-resistant gloves.[3]

  • Handle in a well-ventilated area: Use a chemical fume hood to avoid inhalation of any dust or vapors.[4]

  • Avoid contact with skin and eyes: In case of contact, rinse immediately with plenty of water.[5]

  • Consult the Safety Data Sheet (SDS): Always refer to the manufacturer's SDS for detailed safety information.

2.2. Reconstitution and Storage

For in vitro experiments, it is recommended to prepare a concentrated stock solution in a suitable organic solvent.

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions of organic compounds for use in cell culture.

  • Stock Solution Preparation:

    • Weigh out a precise amount of 4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine powder.

    • Dissolve the powder in an appropriate volume of high-purity DMSO to achieve a stock concentration of 10-50 mM.

    • Ensure complete dissolution by vortexing or gentle warming.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Application 1: Evaluation of Anticancer Activity

A primary hypothesized activity of 4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine is the inhibition of cancer cell growth. The following assays provide a robust workflow to assess its cytotoxic and pro-apoptotic effects.

Cell Viability Assessment using the MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[6][7] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[2][8]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of 4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine in culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution in PBS to each well.[6] Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Table 1: Recommended Starting Concentrations for Cell Viability Assay

ParameterRecommended Value
Cell Seeding Density5,000 - 10,000 cells/well
Compound Concentration Range0.1 µM - 100 µM
Incubation Time24, 48, 72 hours
MTT Concentration0.5 mg/mL
Wavelength for Absorbance570 nm
Apoptosis Induction Assessment using Caspase-Glo® 3/7 Assay

Caspases 3 and 7 are key executioner caspases in the apoptotic pathway. The Caspase-Glo® 3/7 assay is a luminescent method that measures their activity.[10] The assay reagent contains a proluminescent substrate with the DEVD tetrapeptide, which is cleaved by active caspase-3/7 to release aminoluciferin, generating a luminescent signal.[10]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. A typical incubation time for apoptosis induction is 24 hours.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[1]

  • Assay Procedure:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[1]

    • Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.

    • Incubate at room temperature for 1-3 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence using a microplate reader.

  • Data Analysis: Express the results as fold change in caspase activity compared to the vehicle control.

G cluster_0 Cell Viability cluster_1 Apoptosis seed_cells Seed Cancer Cells treat_compound Treat with Compound seed_cells->treat_compound incubate_viability Incubate (24-72h) treat_compound->incubate_viability add_mtt Add MTT Reagent incubate_viability->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_viability Read Absorbance (570nm) solubilize->read_viability seed_cells_apo Seed Cancer Cells treat_compound_apo Treat with Compound seed_cells_apo->treat_compound_apo incubate_apo Incubate (24h) treat_compound_apo->incubate_apo add_caspase_reagent Add Caspase-Glo® 3/7 incubate_apo->add_caspase_reagent read_luminescence Read Luminescence add_caspase_reagent->read_luminescence

Caption: A potential mechanism of anti-inflammatory action via NF-κB inhibition.

Application 3: Preliminary Assessment of Neuro-activity

Given that structurally related compounds interact with GPCRs like the histamine H3 receptor, a preliminary assessment of 4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine's effect on GPCR signaling is warranted. [2]

Generic GPCR Cell-Based Assay (e.g., cAMP Measurement)

Many GPCRs signal through the modulation of intracellular cyclic AMP (cAMP) levels. This can be measured using various commercially available assay kits, often based on principles like FRET or BRET.

General Protocol Outline:

  • Cell Line Selection: Use a cell line stably expressing the GPCR of interest (e.g., HEK293 or CHO cells).

  • Cell Seeding: Seed the cells in a suitable microplate (often white or black opaque plates for luminescence or fluorescence assays).

  • Compound Treatment: Treat the cells with a range of concentrations of 4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine. To test for antagonistic activity, co-treat with a known agonist for the receptor.

  • Cell Lysis and Detection: Follow the specific protocol of the chosen cAMP assay kit to lyse the cells and measure the cAMP levels.

  • Data Analysis: Determine the effect of the compound on basal and/or agonist-stimulated cAMP levels to identify potential agonistic or antagonistic activity.

Table 2: Key Considerations for GPCR Assays

ParameterConsideration
Cell LineMust express the target GPCR.
Assay FormatChoose a suitable cAMP, calcium flux, or β-arrestin recruitment assay.
Agonist/Antagonist ModeTest the compound alone (agonist) and in the presence of a known agonist (antagonist).
ControlsInclude untreated, vehicle-treated, and known agonist/antagonist controls.

Best Practices and Troubleshooting

  • Compound Solubility: Ensure the compound remains soluble in the culture medium at the tested concentrations. If precipitation is observed, adjust the DMSO concentration or the highest tested compound concentration.

  • Cell Health: Monitor cell morphology and confluence throughout the experiments. Unhealthy cells can lead to unreliable results.

  • Assay Controls: Always include appropriate positive and negative controls to validate the assay performance.

  • Data Reproducibility: Perform all experiments with technical and biological replicates to ensure the reproducibility of the findings.

References

  • ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]

  • Łażewska, D., et al. (2020). Dual Target Ligands with 4-tert-Butylphenoxy Scaffold as Histamine H3 Receptor Antagonists and Monoamine Oxidase B Inhibitors. International Journal of Molecular Sciences, 21(10), 3411.
  • Kamiya Biomedical Company. (n.d.). Human Interleukin 6 (IL-6) ELISA. Retrieved from [Link]

  • NCBI Bookshelf. (2013, May 1). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • CUSABIO. (2026, January 27). Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications. Retrieved from [Link]

  • Tox21. (n.d.). Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. Retrieved from [Link]

  • St. John, F. J., & Crooks, D. R. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in enzymology, 655, 127–152.
  • Biomedica. (n.d.). Human IL-6 ELISA. Retrieved from [Link]

  • NCBI. (2020, June 4). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. Retrieved from [Link]

  • Biocompare. (2013, October 3). Cell-based Assays for GPCR Activity. Retrieved from [Link]

  • EMD Millipore. (n.d.). Mouse TNF-α ELISA Kit. Retrieved from [Link]

  • Assay Genie. (n.d.). Technical Manual Caspase 3/7 Activity Assay Kit. Retrieved from [Link]

  • Eurofins DiscoverX. (n.d.). GPCR Product Solutions. Retrieved from [Link]

  • Lambert, N. A. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International journal of molecular sciences, 25(10), 5489.
  • DC Fine Chemicals. (2024, November 4). Safety Data Sheet - 4'-tert-butyl-4-chlorobutyrophenone. Retrieved from [Link]

  • PubChem. (n.d.). 4-tert-Butyl-3-chlorophenol. Retrieved from [Link]

Sources

Application Note: Protocol for Solubilization and Handling of 4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine for In Vitro Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

The compound 4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine (MW: ~275.77 g/mol ) presents specific challenges for in vitro applications due to its physicochemical nature. Chemically, it consists of an aniline core substituted with a hydrophobic tert-butyl-phenoxy group.

The Solubility Challenge: Unlike aliphatic amines which are often protonated and soluble at physiological pH, this compound is an aniline derivative (aromatic amine). The nitrogen lone pair is delocalized into the aromatic ring, rendering it a very weak base (estimated pKa ~3.5–4.0). Consequently, at physiological pH (7.4), the molecule remains predominantly neutral (uncharged) . Combined with the bulky, hydrophobic tert-butyl group, this results in:

  • High Lipophilicity (LogP > 4.5): Extreme poor aqueous solubility.

  • Precipitation Risk: High risk of "crashing out" when DMSO stocks are added directly to aqueous media.

  • Oxidation Sensitivity: Aniline derivatives are prone to oxidation upon exposure to light and air, necessitating strict storage protocols.

This protocol is designed to maximize solubility, ensure homogeneity in cell assays, and prevent experimental artifacts caused by micro-precipitation.

Physicochemical Profile

PropertyValue (Estimated/Standard)Implication for Protocol
Molecular Weight 275.77 g/mol Calculation basis for Molar concentrations.
Formula C₁₆H₁₈ClNO
Solubility (Water) < 0.1 mg/mL (Insoluble)Aqueous buffers cannot be used for stock preparation.
Solubility (DMSO) > 20 mg/mL (Excellent)DMSO is the required primary solvent.
Solubility (Ethanol) > 10 mg/mLViable alternative, but higher volatility affects concentration accuracy.
pKa (Basic) ~ 3.5 – 4.0Neutral at pH 7.4; will not dissolve via protonation in standard media.
LogP ~ 4.5 – 5.0High membrane permeability but high aggregation risk in media.

Reagent Preparation Protocol

A. Primary Stock Solution (10 mM)

Objective: Create a stable, high-concentration master stock.

  • Weighing: Accurately weigh 2.76 mg of 4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine into a sterile, amber glass vial.

    • Note: Use glass. Lipophilic amines can adsorb to polypropylene (plastic) surfaces over time.

  • Solvent Addition: Add 1.0 mL of high-grade, anhydrous DMSO (Dimethyl Sulfoxide, ≥99.9%).

    • Why Anhydrous? Water in DMSO promotes compound degradation and freezing artifacts.

  • Dissolution: Vortex vigorously for 30 seconds.

    • Visual Check: Solution should be clear and colorless to pale yellow. If particles persist, sonicate in a water bath for 5 minutes at room temperature.

  • Storage: Aliquot into single-use volumes (e.g., 50 µL) in amber vials. Store at -20°C or -80°C .

    • Shelf Life: 6 months if kept desiccated and dark.

B. Serial Dilution Strategy (The "Intermediate Step")

Critical Causality: Direct addition of 100% DMSO stock to cell media often causes immediate, invisible micro-precipitation due to the "solvent shock." This protocol uses an intermediate dilution step to smooth the transition.

Workflow Diagram (Graphviz):

DilutionProtocol cluster_0 Critical Control Point Stock Primary Stock (10 mM in 100% DMSO) Inter Intermediate Working Sol. (100 µM in 10% DMSO) Stock->Inter 1:100 Dilution (into PBS or Media) Final Final Assay Well (1 µM, 0.1% DMSO) Inter->Final 1:100 Dilution (into Assay Well) Media Cell Culture Media (Pre-warmed 37°C) Media->Final Bulk Volume

Caption: Two-step dilution scheme to prevent solvent shock precipitation. The intermediate step ensures the compound is dispersed before contacting the final cell monolayer.

C. Step-by-Step Dilution Procedure

Target Final Concentration: 1 µM (Example) Target Final DMSO: 0.1% (v/v)

  • Thaw: Thaw the 10 mM DMSO stock at Room Temperature (RT). Vortex to ensure homogeneity.

  • Intermediate Dilution (100x Concentrate):

    • Prepare a 100 µM working solution.

    • Mix 10 µL of 10 mM Stock + 990 µL of sterile cell culture media (serum-free preferred for this step to avoid protein binding variability, or PBS).

    • Note: This results in a solution with 1% DMSO. Vortex immediately.

  • Final Application:

    • Add 10 µL of the Intermediate Solution to 990 µL of media in the cell culture well.

    • Result: Final concentration = 1 µM compound; Final DMSO = 0.01%.

Quality Control & Validation

To ensure the compound is truly dissolved and not just a fine suspension (which leads to false positives in assays), perform this simple validation:

MethodProcedureAcceptance Criteria
Visual Inspection Hold the intermediate dilution against a light source.Solution must be clear. Any turbidity or "oil droplets" indicates precipitation.
Absorbance Check Measure OD₆₀₀ (turbidity) of the final media mix.OD₆₀₀ should match the blank media control (± 0.005 AU).
Microscopy Inspect cell wells 1 hour after treatment (40x objective).No dark crystals or debris should be visible on the cell monolayer.

Troubleshooting & Optimization

Issue: Compound precipitates in the Intermediate Step.
  • Cause: The 100 µM concentration exceeds the aqueous solubility limit, even with 1% DMSO.

  • Solution: Change the dilution factor.

    • Perform serial dilutions entirely in DMSO first (e.g., dilute 10 mM stock to 1 mM stock using DMSO).

    • Add the 1 mM DMSO stock directly to the media (1:1000 dilution).

    • Trade-off: This requires pipetting very small volumes (e.g., 1 µL into 1 mL), which increases pipetting error.

Issue: Cytotoxicity in Vehicle Control.
  • Cause: Cells are sensitive to DMSO.[1][2]

  • Solution: Ensure final DMSO concentration is < 0.1%. If using the "Intermediate Dilution" method above, the final DMSO is 0.01%, which is safe for 99% of cell lines (including primary cells).

Safety & Handling (MSDS Highlights)

  • Hazard Class: Irritant / Potentially Toxic.

  • Aniline Toxicity: Aromatic amines can cause methemoglobinemia if absorbed through skin.

  • PPE: Wear nitrile gloves, safety goggles, and work inside a fume hood when handling the powder.

  • Disposal: All waste containing this compound must be disposed of as hazardous chemical waste (halogenated organic solvent stream).

References

  • PubChem. 4-tert-Butyl-3-chloroaniline Compound Summary. National Center for Biotechnology Information. Available at: [Link]

  • National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Compound Management. Available at: [Link]

  • OECD Guidelines for the Testing of Chemicals. Test No. 487: In Vitro Mammalian Cell Micronucleus Test (Solvent usage guidelines). Available at: [Link][3]

Sources

Application Note & Protocols: A Tiered Strategy for Characterizing the Cellular Activity of 4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The journey from a novel chemical entity to a validated lead compound is underpinned by robust and reproducible assays. This guide provides a comprehensive, tiered strategy for elucidating the cellular activity of a novel small molecule, using 4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine as a representative example. As this compound has limited characterization in public literature, this document serves as a roadmap for discovery, beginning with broad phenotypic screening and progressing to specific, mechanistic assays that confirm direct target engagement within the native cellular environment. We present detailed, field-proven protocols for a primary cell viability screen, a hypothetical secondary biochemical assay, and a Cellular Thermal Shift Assay (CETSA) for target validation. Each protocol is grounded in established scientific principles, emphasizing the causality behind experimental choices and the inclusion of self-validating quality control systems.

Introduction: The Challenge of a Novel Compound

The process of drug discovery often begins with identifying small molecules that elicit a desired biological response.[1][2] High-throughput screening (HTS) is a cornerstone of this effort, enabling the rapid testing of vast compound libraries.[3][4] However, when a compound like 4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine emerges, for which no specific biological target or mechanism of action is known, a structured and logical assay cascade is paramount.[5] Such a cascade is designed to efficiently identify biological activity, generate hypotheses about the mechanism, and ultimately confirm the molecular target.[1]

This guide outlines a three-tiered approach:

  • Primary Phenotypic Screening: Utilizes a broad, target-agnostic assay to determine if the compound has any effect on cell health (e.g., cytotoxicity or cytostaticity).

  • Secondary Target-Specific Assay: Once a phenotypic effect is observed and a putative target is identified (e.g., through chemoproteomics, not covered here), a biochemical assay is used to confirm direct modulation of the target protein.

  • Cellular Target Engagement: Employs a biophysical method to verify that the compound binds to its target within the complex milieu of an intact cell, a critical step for validating its mechanism of action.[6][7]

Tier 1: Primary Phenotypic Screening - Cell Viability Assay

Scientific Rationale: A cell viability assay is an ideal starting point for a novel compound. It is a robust, cost-effective, and high-throughput method to measure a compound's overall effect on cell proliferation and/or cytotoxicity.[8] Tetrazolium-based assays, such as the MTS assay, are widely used. The principle relies on the conversion of a tetrazolium salt (MTS) into a colored formazan product by NADPH-dependent dehydrogenase enzymes in metabolically active, viable cells.[9][10] The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantitative determination of a compound's inhibitory concentration (IC50).[8]

Protocol 2.1: MTS-Based Cell Viability Assay

This protocol is designed for a 96-well plate format but can be adapted for 384-well plates for higher throughput.[11]

Materials:

  • Cell line of interest (e.g., HeLa, A549)

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • 4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine (Compound) dissolved in DMSO

  • MTS reagent solution (containing PES electron coupling reagent)[8]

  • 96-well flat-bottom tissue culture plates

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding: Trypsinize and resuspend cells in complete growth medium. Count cells and adjust the density to 5 x 10⁴ cells/mL. Dispense 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach and resume growth.

  • Compound Preparation: Prepare a 2X serial dilution of the compound in complete growth medium. Start with a high concentration (e.g., 200 µM) to create a dose-response curve. Include a "vehicle-only" control (e.g., 0.5% DMSO in medium) and a "no-cell" background control (medium only).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubation: Return the plate to the incubator for 48-72 hours.

  • MTS Addition: Add 20 µL of MTS reagent to each well.[11]

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time should be optimized to ensure the absorbance values of the vehicle control are within the linear range of the plate reader (typically 1.0-1.5).

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[9]

Data Analysis and Quality Control
  • Background Subtraction: Subtract the average absorbance of the "no-cell" control wells from all other wells.

  • Calculate Percent Viability:

    • % Viability = (Absorbance_Compound / Absorbance_Vehicle) * 100

  • IC50 Determination: Plot % Viability against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

  • Assay Quality - The Z'-Factor: For HTS, the Z'-factor is a critical metric of assay quality, as it accounts for both the dynamic range and data variability.[12] It is calculated using positive (e.g., a known toxin like staurosporine) and negative (vehicle) controls.

    • Formula: Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|[13]

      • μp and σp = mean and standard deviation of the positive control.

      • μn and σn = mean and standard deviation of the negative control.

    • Interpretation: A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[14]

Table 1: Sample Cell Viability Data and QC Metrics

Compound Conc. (µM)Mean Abs (490nm)Std. Dev.% Viability
0 (Vehicle)1.2500.08100.0%
0.11.2350.0798.8%
11.1500.0992.0%
50.8750.0670.0%
100.6250.0550.0%
200.3500.0428.0%
500.1250.0310.0%
1000.0500.024.0%
IC50 10.0 µM
Z'-Factor 0.82

dot

ADP_Glo_Principle ADP-Glo™ Assay Principle cluster_step1 Step 1: Kinase Reaction cluster_step2 Step 2: ADP Detection Kinase Kinase + Substrate + ATP Reaction ADP + Phospho-Substrate + remaining ATP Kinase->Reaction Enzyme Activity AddReagent1 Add ADP-Glo™ Reagent (Depletes ATP) Reaction->AddReagent1 Product AddReagent2 Add Kinase Detection Reagent (ADP -> ATP) Luciferase Luciferase + Luciferin + New ATP Light Light Signal Luciferase->Light Luminescence

Caption: Principle of the ADP-Glo™ Kinase Assay.

Tier 3: Cellular Target Engagement - CETSA

Scientific Rationale: Confirming that a compound binds its intended target inside a living cell is a critical validation step. [15][16]The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for assessing target engagement in a physiological context. [17][18]The principle is based on ligand-induced thermal stabilization: when a compound binds to its target protein, the protein becomes more resistant to heat-induced denaturation and aggregation. [18][19]By heating intact cells treated with the compound across a temperature gradient and then quantifying the amount of soluble target protein remaining, a "thermal shift" can be observed, providing direct evidence of binding. [20]

Protocol 4.1: Western Blot-Based CETSA

Materials:

  • Cell line expressing the target kinase

  • Complete growth medium

  • 4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine

  • PBS with protease and phosphatase inhibitors

  • PCR tubes

  • Thermal cycler

  • Equipment for cell lysis (e.g., liquid nitrogen), protein quantification (BCA assay), SDS-PAGE, and Western blotting

  • Primary antibody specific to the target kinase and a loading control (e.g., GAPDH)

  • HRP-conjugated secondary antibody and ECL substrate

Procedure:

  • Cell Treatment: Culture cells to ~80% confluency. Treat the cells with the compound (e.g., at 10x the cellular IC50) or vehicle (DMSO) for 1-2 hours at 37°C. [17]2. Cell Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing inhibitors to a final concentration of ~10⁷ cells/mL.

  • Heat Challenge: Aliquot 100 µL of the cell suspension into separate PCR tubes for each temperature point. Heat the tubes in a thermal cycler for 3 minutes across a temperature range (e.g., 40°C to 64°C in 4°C increments). Include an unheated (RT) control. [17]4. Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath. [17]5. Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins. [17]6. Sample Preparation: Carefully collect the supernatant (soluble fraction). Determine the protein concentration of each sample using a BCA assay and normalize all samples to the same concentration.

  • Western Blotting: Denature the normalized samples in Laemmli buffer. Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody against the target kinase. Detect with an HRP-secondary antibody and ECL. Strip and re-probe the membrane for a loading control. [21]

Data Analysis
  • Quantification: Quantify the band intensities for the target protein at each temperature for both vehicle- and compound-treated samples.

  • Normalization: Normalize the intensity of each target band to the intensity of the unheated (RT) sample for that treatment group.

  • Melt Curve Generation: Plot the normalized band intensity against the temperature to generate CETSA "melt curves." A shift in the curve to the right for the compound-treated sample indicates thermal stabilization and confirms target engagement.

Table 2: Sample CETSA Quantification Data

Temperature (°C)Vehicle (Normalized Intensity)Compound (Normalized Intensity)
RT1.001.00
401.001.00
440.981.00
480.850.99
520.550.92
560.210.75
600.050.45
640.000.15

dot

CETSA_Workflow A Treat Intact Cells (Vehicle vs. Compound) B Heat Challenge (Temperature Gradient) A->B C Cell Lysis (Freeze-Thaw) B->C D Centrifugation (Separate Soluble/Aggregated) C->D E Collect Supernatant (Soluble Protein Fraction) D->E F Western Blot Analysis (Quantify Target Protein) E->F G Plot Melt Curves (Assess Thermal Shift) F->G

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Conclusion

The tiered assay strategy presented here provides a logical and robust framework for characterizing the activity of novel compounds like 4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine. By progressing from broad phenotypic effects to specific biochemical inhibition and culminating in the confirmation of cellular target engagement, researchers can build a comprehensive and validated profile of a compound's mechanism of action. This systematic approach ensures that resources are focused on compounds with a clear, verifiable interaction with their intended target in a physiologically relevant context, which is a critical foundation for successful drug development.

References

  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay.
  • BroadPharm. (2022, January 18). Protocol for Cell Viability Assays.
  • BellBrook Labs. (2025, November 20). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening.
  • BenchChem. (2025). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715.
  • Assay Quality Control. (n.d.). Z-Factor Calculator - Free Online Tool.
  • Grokipedia. (n.d.). Z-factor.
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
  • Journal of Medicinal Chemistry. (2025, September 12). Target Engagement Assays in Early Drug Discovery.
  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73.
  • ResearchGate. (2026, February 7). Target Engagement Assays in Early Drug Discovery.
  • Bio-protocol. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
  • PubMed. (2025, June 26). Target Engagement Assays in Early Drug Discovery.
  • Chemical Communications (RSC Publishing). (2019). Target engagement approaches for pharmacological evaluation in animal models.
  • Selvita. (2025, December 8). A Practical Guide to Target Engagement Assays.
  • Journal of Biomolecular Screening. (2011, February 16). Establishing assays and small molecule screening facilities for Drug discovery programs.
  • Journal of Applied Pharmaceutical Science. (2011, June 3). High-Throughput Screening: The Hits and Leads of Drug Discovery- An Overview.
  • PMC. (2022, February 4). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates.
  • Promega Corporation. (n.d.). Small Molecule Drug Discovery.
  • Creative Bioarray. (n.d.). MTS Tetrazolium Assay Protocol.
  • Horton, T. (1994). MTT Cell Assay Protocol.
  • ATCC. (n.d.). High Throughput Screening (HTS).
  • Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay Technical Manual.
  • ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol.
  • GEN - Genetic Engineering & Biotechnology News. (2020, May 1). Disrupting Drug Discovery From Assay Development to Lead Compound.
  • Vipergen. (n.d.). High Throughput Screening - Pioneer in Fast Drug Discovery.
  • Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay Technical Manual #TM313.
  • Oreate AI. (2026, January 7). Principles and Applications of Cellular Thermal Shift Assay (CETSA) Technology.
  • PubMed. (2009, December 15). ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases.
  • MTS assay in THP-1 cells. (n.d.).
  • BMG LABTECH. (n.d.). High-throughput screening (HTS).
  • PMC. (n.d.). A Unique High-Throughput Assay to Identify Novel Small Molecule Inhibitors of Chemotaxis and Migration.
  • ResearchGate. (2025, August 6). Establishing assays and small molecule screening facilities for Drug discovery programs.
  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained.
  • Wikipedia. (n.d.). High-throughput screening.
  • EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells.
  • University of Cambridge. (n.d.). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets.
  • Carna Bio USA Inc. (n.d.). QS S Assist KINASE_ADP-GloTM Kit.
  • Expert Opinion on Drug Discovery. (2024, September 29). Cellular thermal shift assay: an approach to identify and assess protein target engagement.
  • Frontiers in Molecular Biosciences. (2022, June 8). Current Advances in CETSA.
  • MDPI. (2025, April 22). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review.
  • Santa Cruz Biotechnology. (n.d.). 4-[3-(tert-Butyl)phenoxy]-3-chlorophenylamine.

Sources

4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine as a tool compound in neuroscience research

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive search of publicly available scientific literature and databases has revealed no specific information regarding the use of 4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine as a tool compound in neuroscience research.

Therefore, detailed application notes and protocols for its use in this field cannot be provided at this time. The lack of available data suggests that this specific chemical entity may not have been characterized for its biological activity in neurological systems, or any such research has not been published in accessible formats.

Researchers interested in the potential neurological effects of this compound would need to undertake foundational research to determine its properties, including:

  • Target Identification: Identifying the molecular targets (e.g., receptors, enzymes, ion channels) with which the compound interacts in the brain.

  • Mechanism of Action: Elucidating the signaling pathways and cellular mechanisms modulated by the compound's interaction with its target(s).

  • In Vitro Characterization: Establishing its potency, selectivity, and efficacy in cell-based assays relevant to neuroscience (e.g., neuronal cultures, receptor binding assays, electrophysiological recordings).

  • In Vivo Studies: Assessing its pharmacokinetic properties (absorption, distribution, metabolism, and excretion), brain penetration, and effects on behavior and pathophysiology in animal models of neurological diseases.

Until such fundamental research is conducted and published, it is not possible to generate the detailed, evidence-based application notes and protocols requested. Scientists are advised to consult chemical supplier information for basic physical and chemical properties and to perform their own comprehensive validation before considering this compound for any neuroscience research applications.

The Tert-Butylphenoxy Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of a Versatile Pharmacophore

In the landscape of medicinal chemistry, the identification of "privileged structures" – molecular scaffolds capable of binding to multiple, unrelated biological targets – represents a significant leap in the efficiency of drug discovery. The tert-butylphenoxy group has emerged as one such scaffold, a testament to its unique combination of steric and electronic properties. The bulky tert-butyl group provides a steric shield, influencing the molecule's conformation and interaction with protein binding pockets, while also enhancing metabolic stability.[1] Electronically, it acts as a mild electron-donating group, modulating the properties of the adjacent phenoxy ring.[1]

This guide provides an in-depth exploration of the applications of tert-butylphenoxy derivatives in drug discovery, with a focus on their anticancer, antimicrobial, and neuroprotective activities. We will delve into the mechanistic underpinnings of their therapeutic effects and provide detailed, field-proven protocols for their synthesis and biological evaluation.

Anticancer Applications: Inducing Apoptosis in Malignant Cells

A significant body of research has highlighted the potential of tert-butylphenoxy derivatives as potent anticancer agents. Their primary mechanism of action often involves the induction of apoptosis, or programmed cell death, a critical process for eliminating cancerous cells.

Mechanism of Action: The Intrinsic Apoptotic Pathway

Many tert-butylphenoxy compounds, including the well-studied 2,4-di-tert-butylphenol (2,4-DTBP), trigger the intrinsic apoptotic pathway. This pathway is initiated by intracellular stress signals, leading to mitochondrial dysfunction. 2,4-DTBP has been shown to downregulate the expression of anti-apoptotic proteins like Bcl-2 and Survivin.[2] This disruption of the delicate balance between pro- and anti-apoptotic proteins leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, the executioner enzymes of apoptosis.

Diagram: Anticancer Mechanism of 2,4-Di-tert-butylphenol

2_4_DTBP 2,4-Di-tert-butylphenol Bcl2_Survivin Bcl-2 & Survivin (Anti-apoptotic) 2_4_DTBP->Bcl2_Survivin Inhibits Mitochondrion Mitochondrion Bcl2_Survivin->Mitochondrion Prevents dysfunction Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_Cascade Caspase Activation (e.g., Caspase-3) Cytochrome_c->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: Anticancer mechanism of 2,4-Di-tert-butylphenol.

Quantitative Anticancer Activity Data

The following table summarizes the cytotoxic activity of selected tert-butylphenoxy derivatives against various cancer cell lines.

CompoundCell LineAssayIC50 ValueReference
2,4-Di-tert-butylphenolHCT116 (Colon Cancer)MTT57.04 µM[2]
2,4-Di-tert-butylphenolSW480 (Colon Cancer)MTT35 µg/mL[2]
2,4-Di-tert-butylphenolMCF-7 (Breast Cancer)MTT11.0 µg/mL[2][3]
2,4-Di-tert-butylphenolHeLa (Cervical Cancer)MTT10 µg/mL[4][5]
(E)-3-(4-(tert-butyl)phenyl)-1-(1-methoxy-9H-carbazol-3-yl)prop-2-en-1-oneMCF-7 (Breast Cancer)SRB19.67 µM[6]
Experimental Protocols: Anticancer Evaluation

Protocol 1: MTT Assay for Cell Viability

This protocol is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[5][7][8][9]

  • Materials:

    • 96-well microplate

    • Cancer cell line of interest

    • Complete cell culture medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

    • Prepare serial dilutions of the tert-butylphenoxy derivative in culture medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Protocol 2: Annexin V-FITC/PI Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11][12][13][14]

  • Materials:

    • 6-well plates

    • Cancer cell line of interest

    • Complete cell culture medium

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and treat with the tert-butylphenoxy derivative at the desired concentrations for the specified time.

    • Harvest the cells by trypsinization and collect both adherent and floating cells.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

Antimicrobial Applications: Disrupting Microbial Defenses

Tert-butylphenoxy derivatives have demonstrated broad-spectrum antimicrobial activity against a range of bacteria and fungi, making them promising candidates for the development of new anti-infective agents.[15][16]

Mechanism of Action: A Multi-pronged Attack

The antimicrobial action of phenolic compounds, including tert-butylphenoxy derivatives, is multifaceted.[2][15][16][17][18]

  • Cell Membrane Disruption: The lipophilic nature of the tert-butylphenoxy scaffold allows it to intercalate into the lipid bilayer of microbial cell membranes. This disrupts membrane integrity, leading to increased permeability and leakage of essential intracellular components, ultimately causing cell death.[15][17]

  • Enzyme Inhibition: These compounds can interact with and inhibit the function of key microbial enzymes involved in essential metabolic pathways.[2][15]

  • Inhibition of Biofilm Formation: Some derivatives have been shown to effectively inhibit the formation of biofilms, which are structured communities of microorganisms that are notoriously resistant to conventional antibiotics.[15][16]

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected tert-butylphenoxy derivatives against various microbial strains.

CompoundOrganismMIC (µg/mL)Reference
2,4-Di-tert-butylphenolStaphylococcus aureus0.78[3]
2,4-Di-tert-butylphenolEscherichia coli50[3]
1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivative (KVM-219)Staphylococcus aureus0.78-1.56[15][16]
1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivative (KVM-219)Candida albicans1.56-3.12[15][16]
1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivative (KVM-316)Escherichia coli>20.0[15][16]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4][19][20][21][22]

  • Materials:

    • 96-well microtiter plates

    • Bacterial or fungal strain of interest

    • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

    • Spectrophotometer

    • Microplate reader

  • Procedure:

    • Prepare a stock solution of the tert-butylphenoxy derivative in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in the broth medium directly in the 96-well plate.

    • Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard for bacteria).

    • Dilute the inoculum to the final desired concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).

    • Inoculate each well (except for the sterility control) with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

    • Incubate the plates at the appropriate temperature and for the recommended duration (e.g., 37°C for 18-24 hours for bacteria).

    • Determine the MIC by visually inspecting for the lowest concentration that shows no visible growth. Alternatively, the absorbance can be read using a microplate reader.

Neuroprotective Applications: Combating Oxidative Stress

Emerging evidence suggests that tert-butylphenoxy derivatives, particularly tert-butylhydroquinone (tBHQ), possess significant neuroprotective properties, primarily through their ability to combat oxidative stress, a key contributor to neurodegenerative diseases.[1][17]

Mechanism of Action: Activation of the Nrf2-ARE Pathway

The neuroprotective effects of tBHQ are largely attributed to its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response element (ARE) signaling pathway.[7][8][10][12][17][18][19][20][23] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or activators like tBHQ, Keap1 releases Nrf2, allowing it to translocate to the nucleus. In the nucleus, Nrf2 binds to the ARE, leading to the transcription of a battery of antioxidant and cytoprotective genes.

Diagram: Nrf2-ARE Pathway Activation by tBHQ

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tBHQ tBHQ Keap1_Nrf2 Keap1-Nrf2 Complex tBHQ->Keap1_Nrf2 Induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds to Antioxidant_Genes Antioxidant & Cytoprotective Gene Expression ARE->Antioxidant_Genes Activates

Caption: tBHQ activates the Nrf2-ARE pathway to promote neuroprotection.

Synthesis of Tert-Butylphenoxy Derivatives: A Practical Guide

The synthesis of tert-butylphenoxy derivatives often begins with commercially available tert-butylated phenols, which can then be functionalized through various reactions. The Williamson ether synthesis is a common and versatile method for introducing a variety of side chains.[3][13][16][19][23]

General Workflow for Synthesis

Diagram: General Synthesis Workflow

Start Starting Material (e.g., 4-tert-butylphenol) Deprotonation Deprotonation (e.g., with NaH or K2CO3) Start->Deprotonation SN2 SN2 Reaction (Williamson Ether Synthesis) Deprotonation->SN2 Product Tert-Butylphenoxy Derivative SN2->Product Alkyl_Halide Alkyl Halide with Desired Functional Group (e.g., ClCH2CONH2) Alkyl_Halide->SN2

Caption: General workflow for synthesizing tert-butylphenoxy derivatives.

Protocol 3: Synthesis of 2-(4-tert-butylphenoxy)acetamide

This protocol describes the synthesis of a phenoxyacetamide derivative, a common structural motif in biologically active compounds.[2][4][24]

  • Materials:

    • 4-tert-butylphenol

    • 2-chloroacetamide

    • Potassium carbonate (K₂CO₃)

    • Acetone

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer/hotplate

  • Procedure:

    • To a round-bottom flask, add 4-tert-butylphenol (1 equivalent), potassium carbonate (1.5 equivalents), and acetone.

    • Stir the mixture at room temperature for 30 minutes.

    • Add 2-chloroacetamide (1.2 equivalents) to the reaction mixture.

    • Attach a reflux condenser and heat the mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

    • Evaporate the acetone under reduced pressure.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-(4-tert-butylphenoxy)acetamide.

    • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Structure-Activity Relationship (SAR) Insights

The biological activity of tert-butylphenoxy derivatives can be fine-tuned by modifying the substituents on the phenoxy ring and the nature of the appended side chain.

  • Anticancer Activity: For phenoxyacetamide derivatives, the presence of electron-withdrawing groups (e.g., halogens, nitro group) on the phenoxy ring often enhances cytotoxic activity.[4][5][10] The position of these substituents also plays a crucial role.[25]

  • Antimicrobial Activity: In the case of phenoxy propanolamine derivatives, the nature of the amine group significantly influences the antimicrobial potency. Generally, electron-withdrawing groups on the aromatic ring of the side chain tend to increase activity against Gram-positive bacteria.[26]

Conclusion and Future Perspectives

The tert-butylphenoxy scaffold has proven to be a remarkably versatile platform for the design of novel therapeutic agents. Its derivatives have demonstrated significant potential in oncology, infectious diseases, and neurodegenerative disorders. The synthetic tractability of this scaffold allows for extensive chemical modification, enabling the optimization of potency, selectivity, and pharmacokinetic properties.

Future research in this area will likely focus on:

  • The development of more complex derivatives with enhanced target specificity.

  • The exploration of novel therapeutic applications beyond the current scope.

  • In-depth studies into the long-term safety and efficacy of these compounds in preclinical and clinical settings.

The continued exploration of the chemical space around the tert-butylphenoxy motif holds great promise for the discovery of next-generation therapeutics to address unmet medical needs.

References

  • Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. (2024). MDPI. [Link]

  • Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. (2020). MDPI. [Link]

  • ANTIMICROBIAL ACTIVITY OF NOVEL 1-[(2,4-(DI-TERT-BUTYLPHENOXY))- 3-DIALKYLAMINO-2-PROPANOL] DERIVATIVES. (n.d.). One Health & Risk Management. [Link]

  • 2,4-Di-tert-butylphenol (2,4-DTBP) purified from Streptomyces sp. KCA1 from Phyllanthus niruri: Isolation, characterization, antibacterial and anticancer properties. (2021). Journal of Applied Pharmaceutical Science. [Link]

  • Antimicrobial activity of novel 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivativesy. (2021). ResearchGate. [Link]

  • Nrf2 and Oxidative Stress: A General Overview of Mechanisms and Implications in Human Disease. (n.d.). PMC. [Link]

  • Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers. (2023). Frontiers. [Link]

  • Molecular structure and bioactivities of 2, 4-Ditert butyl phenol extracted from Plumbago zeylanica, investigated using HPLC and NMR. (2023). ResearchGate. [Link]

  • The activation of the Nrf2/Keap1 pathway by polyphenols. (n.d.). ResearchGate. [Link]

  • Polyphenols activate Keap1/Nrf2/ARE pathway and increase the expression of detoxification/antioxidant enzymes. (n.d.). ResearchGate. [Link]

  • Mechanisms of Keap1/Nrf2/ARE pathway modulation by polyphenols. (n.d.). Consensus. [Link]

  • 2,4-Di-tert-butyl phenol as the antifungal, antioxidant bioactive purified from a newly isolated Lactococcus sp. (2015). PubMed. [Link]

  • Natural Compounds That Activate the KEAP1/Nrf2 Signaling Pathway as Potential New Drugs in the Treatment of Idiopathic Parkinson's Disease. (2024). MDPI. [Link]

  • Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS. (n.d.). PMC. [Link]

  • Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. (2023). PubMed. [Link]

  • Dual Target Ligands with 4-tert-Butylphenoxy Scaffold as Histamine H3 Receptor Antagonists and Monoamine Oxidase B Inhibitors. (2020). MDPI. [Link]

  • Preparative Syntheses of Bis(4-tert-butylphenyl)aminoxyl. (n.d.). ResearchGate. [Link]

  • Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives. (n.d.). ResearchGate. [Link]

  • Antibiotic activities of propanolamine containing 1,4-benzoxazin-3-ones against phytopathogenic bacteria. (n.d.). PMC. [Link]

  • A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. (n.d.). PMC. [Link]

  • Neuroprotective mechanisms of 3-n-butylphthalide in neurodegenerative diseases. (n.d.). PMC. [Link]

  • Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. (n.d.). Chitkara University. [Link]

  • A Preliminary Finding: N-butyl-phthalide Plays a Neuroprotective Role by Blocking the TLR4/HMGB1 Pathway and Improves Mild Cognitive Impairment Induced by Acute Cerebral Infarction. (2024). PubMed. [Link]

  • Novel antimicrobial 3-phenyl-4-phenoxypyrazole derivatives target cell wall lipid intermediates with low mammalian cytotoxicity. (2025). PMC. [Link]

  • A Review of Recent Advances in Neuroprotective Potential of 3-N-Butylphthalide and Its Derivatives. (2016). PMC. [Link]

  • Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. (2017). PMC. [Link]

  • New synthetic approach to aminoethoxy derivatives of p-(tert-butyl)calix[4]arene. (2011). Semantic Scholar. [Link]

  • A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. (n.d.). The Royal Society of Chemistry. [Link]

  • The preparation method of 2,4- di-t-butyl -5- amino phenols. (n.d.).
  • Optimized synthesis of a tert-butyl-phenyl-substituted tetrapyridophenazine ligand and its Ru(ii) complexes and determination of dimerization behaviour of the complexes through supramolecular “Fingerhakel”. (n.d.). Dalton Transactions (RSC Publishing). [Link]

  • Preparation method of 2-(4-tert-butyl phenoxy) cyclohexanol. (n.d.).
  • Antimicrobial Chlorinated 3-Phenylpropanoic Acid Derivatives from the Red Sea Marine Actinomycete Streptomyces coelicolor LY001. (2020). MDPI. [Link]

  • Synthesis and evaluation of tirbanibulin derivatives: a detailed exploration of the structure–activity relationship for anticancer activity. (n.d.). ResearchGate. [Link]

  • Synthesis of tert-butyl peresters from aldehydes by Bu4NI-catalyzed metal-free oxidation and its combination with the Kharasch–Sosnovsky reaction. (n.d.). Chemical Communications (RSC Publishing). [Link]

  • Synthesis and evaluation of tirbanibulin derivatives: a detailed exploration of the structure–activity relationship for anticancer activity. (n.d.). RSC Advances (RSC Publishing). [Link]

  • Synthesis of 2,6-Hexa-tert-butylterphenyl Derivatives, 2,6-(2,4,6-t-Bu3C6H2)2C6H3X, where X = I, Li, OH, SH, N3, or NH2. (2017). PMC. [Link]

  • Tert-butyl Group bearing Murrayanine-chalcone Produced Noteworthy Anti-proliferative Activity against Breast Cancer Cell Line. (n.d.). Medical Journals House. [Link]

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Troubleshooting & Optimization

troubleshooting 4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine synthesis impurities

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Case: #TS-9021-X Subject: Troubleshooting Impurity Profiles in 4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine Synthesis Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

This guide addresses the synthesis and purification of 4-[3-(tert-butyl)phenoxy]-3-chlorophenylamine , a critical diaryl ether scaffold often utilized in the development of Tyrosine Kinase Inhibitors (TKIs) similar to Sorafenib.

The synthesis generally proceeds via two phases:

  • Nucleophilic Aromatic Substitution (

    
    ):  Coupling of 3-chloro-4-fluoronitrobenzene with 3-tert-butylphenol.
    
  • Chemoselective Reduction: Hydrogenation of the nitro group to an aniline while retaining the halogen (chlorine).

Critical Alert: The most frequent failure mode reported for this scaffold is hydrodechlorination (loss of the chlorine atom) during Phase 2. This guide prioritizes catalyst selection to mitigate this specific impurity.

Phase 1: The Coupling Reaction ( )

User Symptom: "My reaction conversion stalls at 80%, and I see a new impurity at RRT 0.85 that correlates with moisture."

Root Cause Analysis

The reaction relies on the nucleophilic attack of the phenoxide ion on the electron-deficient 4-position of the nitrobenzene.

  • Stalling: The tert-butyl group at the 3-position of the phenol creates steric bulk, increasing the energy barrier for the transition state compared to simple phenol.

  • Impurity (RRT 0.85): This is likely 2-chloro-4-nitrophenol , formed by the hydrolysis of the starting material (3-chloro-4-fluoronitrobenzene) by residual water in the solvent. Fluorine is an excellent leaving group for hydroxide ions as well as phenoxides.

Troubleshooting Protocol
ParameterRecommendationTechnical Rationale
Solvent DMSO or NMP (Anhydrous)Polar aprotic solvents stabilize the Meisenheimer complex. DMF is acceptable but can decompose to dimethylamine at high temps (

C), causing side reactions.
Base K₂CO₃ (Mesh 325)Stronger bases like KOtBu often lead to higher hydrolysis rates. Potassium carbonate provides a "buffered" deprotonation.
Temperature 80–100°C Sufficient energy is needed to overcome the steric hindrance of the tert-butyl group.
Stoichiometry 1.05 eq. Phenol Slight excess of the nucleophile drives the reaction to completion, compensating for the steric penalty.
Workflow Visualization

SNAr_Pathway Start Inputs: 3-Cl-4-F-Nitrobenzene + 3-t-Butylphenol Process Reaction: K2CO3 / DMSO 90°C Start->Process Target Target Intermediate: 4-(3-t-butylphenoxy)- 3-chloronitrobenzene Process->Target Major Path (SNAr) Impurity1 Impurity A: 2-Chloro-4-nitrophenol (Hydrolysis) Process->Impurity1 Trace H2O present Impurity2 Impurity B: Bis-ether (Rare, if F/Cl exchange) Process->Impurity2 Overheating

Figure 1: Reaction pathway for the


 coupling, highlighting the hydrolysis risk if moisture is uncontrolled.

Phase 2: Nitro Reduction (The Critical Step)

User Symptom: "Mass spec shows a large peak at [M-34]. I am losing my chlorine atom."

Root Cause Analysis

This is the classic Hydrodechlorination problem. Standard hydrogenation catalysts (Pd/C) are excellent at inserting into Carbon-Halogen bonds, especially in electron-rich aromatic rings (like anilines).

  • Mechanism: Palladium facilitates the oxidative addition of the C-Cl bond, replacing Cl with H.

  • Result: You isolate 4-[3-(tert-butyl)phenoxy]phenylamine (Des-chloro impurity).

Corrective Protocol: Chemoselective Hydrogenation

Option A: The "Poisoned" Platinum Route (Recommended) Platinum (Pt) is generally less active toward C-Cl hydrogenolysis than Palladium (Pd). However, for high purity, a sulfided or poisoned catalyst is required.

  • Catalyst: 5% Pt/C (Sulfided) or Pt/C doped with Vanadium/Iron .

  • Solvent: Methanol or Ethyl Acetate.

  • Additive: Add 0.1% Morpholine or Ethylenediamine .

    • Why? Nitrogen bases poison the highly active sites responsible for dehalogenation without stopping nitro reduction.

  • Pressure: Keep H₂ pressure low (1–3 bar). High pressure accelerates dehalogenation.

Option B: The Chemical Reduction (Bechamp/Iron) (Robust Alternative) If catalytic hydrogenation continues to fail, switch to stoichiometric metal reduction. This method never removes the halogen.

  • Reagents: Iron Powder (Fe) + Ammonium Chloride (

    
    ).
    
  • Solvent: Ethanol/Water (3:1).

  • Procedure: Reflux for 2–4 hours.

  • Workup: Filter iron sludge (Celite), concentrate, and extract.

Selectivity Visualization

Hydrogenation_Selectivity Input Nitro-Ether Intermediate (Contains Cl) ConditionA Condition A: Pd/C, H2 (Standard) Input->ConditionA ConditionB Condition B: Pt/C (Sulfided) or Fe/NH4Cl Input->ConditionB ResultFail Impurity: Dechlorinated Aniline (Loss of Cl) ConditionA->ResultFail High Dehalogenation Risk ResultSuccess Target Product: 3-Chloro-Aniline Derivative (Cl Retained) ConditionA->ResultSuccess Low Yield ConditionB->ResultFail Negligible ConditionB->ResultSuccess High Selectivity

Figure 2: Decision tree for reduction conditions. Standard Pd/C leads to critical impurity formation.

FAQ: Frequently Asked Questions

Q1: Can I use 3,4-dichloronitrobenzene instead of the fluoro- analog to save money? A: Yes, but proceed with caution. The fluoro- group is approximately 100–1000x more reactive in


 than the chloro- group. If you use the dichloro- starting material:
  • You must use higher temperatures (>120°C).

  • You risk regio-isomer contamination (attack at the 3-position Cl instead of the 4-position), although the 4-position is electronically favored.

  • You risk bis-etherification (double substitution). Recommendation: Stick to the fluoro- precursor for medicinal chemistry scales (<100g).

Q2: My product is turning purple/black upon standing. Why? A: Anilines are oxidation-prone.

  • Cause: Formation of azo-dimers or quinone-imines due to air oxidation.

  • Fix: Store the amine as a Hydrochloride (HCl) salt .

    • Protocol: Dissolve the free base in EtOAc, add 1.1 eq of 4M HCl in Dioxane. Filter the white precipitate. The salt is stable for years.

Q3: How do I remove the unreacted 3-tert-butylphenol? A: Phenols are difficult to separate from anilines by silica chromatography because both are polar.

  • Extraction Trick:

    • Dissolve the crude mixture in Ethyl Acetate.

    • Wash with 1M NaOH (3x). The phenol (pKa ~10) will deprotonate and move to the aqueous layer. The aniline (product) stays in the organic layer.

    • Wash organic layer with brine, dry, and evaporate.

References

  • Synthesis of Sorafenib Intermedi

    
     Conditions): 
    
    • Bankar, P., et al. "A Practical and Efficient Method for the Synthesis of Sorafenib and Regorafenib."[1][2] SynOpen, 2023.[1]

    • URL:

  • Selective Hydrogenation (Preventing Dechlorination)

    • Chen, H., et al.[3][4] "A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline."[3] Arkivoc, 2008.[3] (Demonstrates SnCl2/Fe reduction to retain Chlorine).

    • URL:

  • Catalytic Hydrogenation Strategies

    • Meng, X., et al.[4] "Selective hydrogenation of chloronitrobenzene to chloroaniline."[4][5][6][7][8] Journal of Catalysis / Bentham Science, 2007/2010. (Discusses Pt vs Pd selectivity).

    • URL:

Sources

Technical Support Center: Synthesis of 4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic outcomes. The synthesis of this diaryl ether amine is a critical step in various research and development pipelines, and achieving high yields and purity is paramount.

I. Introduction to the Synthesis

The formation of the C-N bond in 4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine is typically achieved through a cross-coupling reaction. The two most common methods are the Buchwald-Hartwig amination and the Ullmann condensation. Both approaches have their merits and challenges, which we will explore in detail.

Buchwald-Hartwig Amination

This palladium-catalyzed reaction is a powerful tool for forming C-N bonds and is often the preferred method due to its generally milder reaction conditions and broader substrate scope compared to the Ullmann condensation.[1][2] The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the desired product.[1][3]

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that can also be used to form C-N bonds.[4] It typically requires higher temperatures and stoichiometric amounts of copper, although modern methods have been developed using soluble copper catalysts.[4] The reaction is particularly useful for certain substrates where palladium catalysis may be less effective.

II. Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine, providing potential causes and actionable solutions.

Issue 1: Low or No Product Yield

This is one of the most frequent challenges. The underlying cause can range from catalyst deactivation to suboptimal reaction conditions.

Potential Cause Troubleshooting Action Scientific Rationale
Inactive Catalyst For Buchwald-Hartwig: Use a fresh source of palladium catalyst and ligand. Consider using a pre-catalyst that is more air-stable. Ensure all reagents and solvents are thoroughly degassed to remove oxygen.The active Pd(0) species is susceptible to oxidation, which deactivates the catalyst.[3] Using an inert atmosphere (Nitrogen or Argon) is crucial.
For Ullmann: Activate the copper catalyst if using copper powder (e.g., by reduction of copper sulfate with zinc).[4] Alternatively, switch to a soluble copper(I) salt like CuI.The surface of copper metal can be oxidized, rendering it inactive. Freshly activated copper or a soluble Cu(I) source provides a more active catalytic species.
Incorrect Base Select a base appropriate for the chosen reaction. For Buchwald-Hartwig, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or potassium carbonate (K₂CO₃) are common.[3] For Ullmann, bases like K₂CO₃ or K₃PO₄ are often used.[5]The base's role is to deprotonate the amine, making it a more potent nucleophile.[3] The choice of base can significantly impact the reaction rate and yield.
Suboptimal Temperature For Buchwald-Hartwig: Typically, these reactions are run at elevated temperatures (e.g., 80-110 °C). If the reaction is sluggish, a modest increase in temperature may be beneficial.Higher temperatures increase the rate of reaction, but excessive heat can lead to catalyst decomposition and side reactions.
For Ullmann: These reactions often require high temperatures, sometimes exceeding 210 °C.[4] Ensure your setup can safely reach and maintain the required temperature.The activation energy for the Ullmann condensation is generally higher than for the Buchwald-Hartwig amination.
Poor Ligand Choice (Buchwald-Hartwig) The choice of phosphine ligand is critical. For coupling with an aryl chloride, sterically hindered and electron-rich ligands are often necessary. Consider ligands like tBu₃P or bidentate ligands such as BINAP or DPPF.[1][6]The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle. Sterically bulky ligands can promote reductive elimination.[1]
Issue 2: Formation of Side Products

The presence of significant side products complicates purification and reduces the yield of the desired compound.

Side Product Potential Cause Troubleshooting Action Scientific Rationale
Hydrodehalogenation For Buchwald-Hartwig: This side reaction can compete with reductive elimination.[1] It may be exacerbated by certain ligands or excess base.Optimize the ligand-to-palladium ratio. Using a different, more suitable ligand can minimize this pathway.[3]Beta-hydride elimination from the palladium-amido complex can lead to the formation of an imine and a hydrodehalogenated arene.[1]
Homocoupling of Starting Materials For Buchwald-Hartwig: Can occur if the oxidative addition is too slow relative to other pathways.Ensure efficient stirring and consider a more active catalyst system.
For Ullmann: A classic side reaction in Ullmann couplings, especially at high temperatures.Use a more moderate temperature if possible and ensure the correct stoichiometry of reactants.
Ether Cleavage The phenoxy group can be susceptible to cleavage under harsh conditions.For Ullmann: Avoid excessively high temperatures for prolonged periods.High temperatures and strong bases can promote nucleophilic attack on the ether linkage.
Issue 3: Difficult Purification

Even with a successful reaction, isolating the pure product can be challenging.

Problem Troubleshooting Action Rationale
Co-elution of Product and Starting Material Optimize the eluent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) can improve separation.[5][6]Fine-tuning the polarity of the mobile phase can enhance the differential partitioning of the components on the stationary phase.
Residual Catalyst For palladium, a charcoal treatment of the crude product solution can help remove residual metal. For copper, an aqueous wash with a mild acid (e.g., dilute HCl) can remove copper salts.Activated charcoal has a high surface area and can adsorb palladium complexes. Copper salts are generally more soluble in acidic aqueous solutions.
Product is an Oil or Low-Melting Solid Consider converting the amine product to its hydrochloride salt for easier handling and purification by recrystallization.Salts often have higher melting points and are more crystalline than the free base, facilitating purification.

III. Frequently Asked Questions (FAQs)

Q1: Which method, Buchwald-Hartwig or Ullmann, is better for my synthesis?

A1: The Buchwald-Hartwig amination is generally the first choice for many chemists due to its milder conditions and wider functional group tolerance.[1] However, if you are working with a substrate that is unreactive under palladium catalysis or if you have access to a well-optimized Ullmann procedure for a similar substrate, the Ullmann condensation can be a viable alternative.[4]

Q2: How do I choose the right ligand for my Buchwald-Hartwig reaction?

A2: The choice of ligand is crucial for a successful Buchwald-Hartwig amination. For aryl chlorides, which are generally less reactive than aryl bromides or iodides, sterically hindered and electron-rich phosphine ligands are often required.[3] Examples include tri-tert-butylphosphine (tBu₃P) or biarylphosphine ligands. It is often necessary to screen a small library of ligands to find the optimal one for your specific substrate combination.

Q3: My reaction is very slow. What can I do to speed it up?

A3: Several factors can be adjusted to increase the reaction rate:

  • Increase Temperature: Carefully increasing the reaction temperature can have a significant impact.

  • Change Solvent: A more polar, higher-boiling solvent might be beneficial, especially for Ullmann reactions.[4] Common solvents include toluene, DMF, or DMSO.[5]

  • Optimize Catalyst Loading: While a higher catalyst loading can increase the rate, it also increases cost and can lead to more side products. A typical range is 1-5 mol%.

  • Use a More Active Catalyst System: For Buchwald-Hartwig, switching to a more advanced generation of catalyst or ligand can dramatically improve reaction times.

Q4: How can I monitor the progress of my reaction?

A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor the reaction's progress.[6] A suitable eluent system should provide good separation between the starting materials and the product. Gas chromatography-mass spectrometry (GC-MS) can also be used for more quantitative analysis.[5]

Q5: What are the key safety precautions I should take?

A5:

  • Inert Atmosphere: Both Buchwald-Hartwig and Ullmann reactions are often performed under an inert atmosphere (nitrogen or argon) to prevent catalyst deactivation and potential side reactions.[5][6]

  • High Temperatures: Be cautious when working with high temperatures, especially with high-boiling solvents. Use appropriate heating mantles and ensure your glassware is free of defects.

  • Reagent Handling: Many of the reagents used, such as strong bases and phosphine ligands, are hazardous. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

IV. Experimental Protocols & Visualizations

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol provides a starting point for the synthesis. Optimization of specific parameters may be required.

  • To a dry Schlenk flask, add 3-chloro-4-phenoxyaniline (1.0 equiv), 3-(tert-butyl)phenol (1.05 equiv), palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., tBu₃P·HBF₄, 2-4 mol%).

  • Add a strong base (e.g., NaOtBu, 2.2 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add degassed solvent (e.g., toluene) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Diagram: Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Ar-X Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R2NH De-protonation De-protonation Amine Coordination->De-protonation Base Reductive Elimination Reductive Elimination De-protonation->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-NR2

Caption: Simplified Buchwald-Hartwig amination cycle.

Protocol 2: General Procedure for Ullmann Condensation

This protocol is a general guideline and may require significant optimization.

  • To a dry round-bottom flask, add 3-chloro-4-phenoxyaniline (1.0 equiv), 3-(tert-butyl)phenol (1.0 equiv), a copper catalyst (e.g., CuI, 10 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).

  • Add a high-boiling polar aprotic solvent (e.g., DMF or DMSO).

  • Flush the flask with an inert gas.

  • Heat the reaction mixture to a high temperature (e.g., 120-150 °C) with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with water and extract the product with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Diagram: Ullmann Condensation Workflow

Ullmann_Condensation_Workflow cluster_reaction Reaction Setup cluster_workup Workup & Purification Reactants Aryl Halide + Amine Heating Heating Reactants->Heating Inert Atmosphere Catalyst_Base Cu Catalyst + Base Catalyst_Base->Heating Solvent Polar Aprotic Solvent Solvent->Heating Quenching Cool & Add Water Heating->Quenching Reaction Monitoring (TLC/GC-MS) Extraction Organic Solvent Quenching->Extraction Purification Column Chromatography Extraction->Purification Final Product Final Product Purification->Final Product

Caption: General workflow for an Ullmann condensation.

V. References

  • Ullmann condensation - Wikipedia. [Link]

  • Buchwald–Hartwig amination - Wikipedia. [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic Chemistry Portal. [Link]

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]

  • Triphenylamines consisting of bulky 3,5-di-tert-butyl-4-anisyl group: Synthesis, redox properties and their radical cation species - ResearchGate. [Link]

Sources

4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine stability and storage issues

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine CAS No: 940307-29-9 | Molecular Formula: C₁₆H₁₈ClNO Role: Privileged Scaffold / Kinase Inhibitor Intermediate[1]

Part 1: Core Directive – Stability & Storage Architecture

As a Senior Application Scientist, I often see researchers treat this compound (CAS 940307-29-9) as a standard shelf-stable reagent.[1] This is a critical error. While the diaryl ether linkage is robust, the 3-chloroaniline moiety renders this molecule highly susceptible to oxidative degradation and photolysis.[1]

The following guide is not a generic safety sheet; it is a field-proven protocol to ensure the integrity of your biological assays.

The Degradation Mechanism (The "Why")

The primary instability arises from the free primary amine (-NH₂) at position 1.[1]

  • Auto-oxidation: In the presence of atmospheric oxygen and trace metals, the electron-rich aniline ring undergoes radical cation formation, leading to the formation of azo-dimers (brown/black impurities) and N-oxides.[1]

  • Photolysis: UV light accelerates this oxidation process, promoting the formation of reactive oxygen species (ROS) that attack the aromatic ring.[1]

  • The "Chloro-Effect": While the chlorine atom at position 3 is electron-withdrawing (stabilizing the ring slightly against electrophilic attack), it does not sufficiently protect the amine from oxidation.[1]

Storage Protocol (The "How")

To maintain >98% purity over 12+ months, you must adhere to this "Gold Standard" storage system:

ParameterRecommendationScientific Rationale
Temperature -20°C (Long-term) Arrhenius kinetics dictate that oxidation rates drop significantly at sub-zero temperatures.[1]
Atmosphere Argon or Nitrogen Displaces O₂, the primary reactant in aniline degradation.[1]
Container Amber Vial + Parafilm Amber glass blocks UV/Blue light (200-450nm).[1] Parafilm creates a secondary gas barrier.[1]
Physical State Solid (Powder) Solutions degrade 10-100x faster than solids due to increased molecular mobility and dissolved oxygen.[1]

Part 2: Troubleshooting Guide (Q&A)

Q1: My compound has turned from off-white to a light brown/pink color. Is it still usable?

  • Diagnosis: This indicates early-stage oxidation (formation of quinone imines or azo-impurities).[1]

  • Action:

    • For biochemical assays (IC50, Kd): Discard. Even 1-2% oxidative impurities can act as "PAINS" (Pan-Assay Interference Compounds), giving false positives by chelating metals or reacting with cysteine residues.[1]

    • For synthetic intermediates: You may repurify. See Protocol A below.

Q2: I need to keep a stock solution. What solvent should I use?

  • Recommendation: Anhydrous DMSO (Dimethyl Sulfoxide).[1]

  • Why: The compound is highly lipophilic (cLogP ~5.2).[1] It is insoluble in water.[1]

  • Caveat: DMSO is hygroscopic.[1] Water uptake will accelerate degradation.[1] Use single-use aliquots stored at -80°C. Do not store in Methanol or Ethanol for long periods, as these solvents dissolve oxygen readily.[1]

Q3: The compound is sticking to my spatula and weighing paper. How do I handle this?

  • Cause: Static charge, common with lipophilic crystalline solids.[1]

  • Solution: Use an antistatic gun (e.g., Zerostat) or weigh directly into the tared reaction vial.[1] Avoid metal spatulas if possible; use glass or PTFE to prevent trace metal contamination (which catalyzes oxidation).[1]

Q4: Can I use this compound in acidic media?

  • Insight: The diaryl ether linkage is stable to most acids (HCl, TFA) at room temperature.[1] However, the aniline nitrogen will protonate, changing the solubility profile (becoming water-soluble as the hydrochloride salt).[1]

  • Warning: Avoid strong Lewis acids (e.g., BBr₃) which will cleave the ether bond, destroying the molecule.[1]

Part 3: Experimental Protocols

Protocol A: Re-Purification of Oxidized Material

If your material has browned, use this rapid silica filtration method.[1]

  • Dissolution: Dissolve the crude brown solid in a minimum amount of Dichloromethane (DCM).[1]

  • Stationary Phase: Prepare a small silica gel pad (SiO₂).

  • Elution:

    • Flush first with 100% Hexanes (removes non-polar impurities).[1]

    • Elute product with 10-20% Ethyl Acetate in Hexanes .

  • Monitoring: The oxidized impurities (azo-dimers) are highly colored and much more polar; they will remain at the top of the silica pad (dark band).[1]

  • Recovery: Collect the pale yellow/colorless fraction and concentrate in vacuo.

Protocol B: Quality Control Check (LC-MS)

Run this before any critical biological experiment.[1]

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 50% B to 95% B over 5 minutes (Compound is very hydrophobic).[1]

  • Detection: UV at 254 nm.[1]

  • Acceptance Criteria: Single peak >98% area. Mass [M+H]⁺ = ~276.1 m/z.[1]

Part 4: Visualizations & Logic Flows

Figure 1: Storage & Handling Decision Tree

A logical workflow to determine the usability of your material based on visual inspection.[1]

StorageLogic Start Inspect Compound (Visual Check) Color Color Status? Start->Color White White / Off-White Color->White No Change Brown Light Brown / Pink Color->Brown Slight Tint Black Dark Brown / Black Color->Black Heavy Discoloration Action1 Proceed to QC (LCMS) Use in Assay White->Action1 Action2 Impurity < 5%? Purify (Protocol A) Brown->Action2 Action3 Irreversible Oxidation DISCARD Black->Action3

Caption: Decision matrix for evaluating compound integrity based on visual degradation cues.

Figure 2: Oxidative Degradation Pathway

Understanding the chemical vulnerability of the aniline moiety.

Degradation Compound Intact Aniline (Active Reagent) Radical Radical Cation (Intermediate) Compound->Radical -e- Azo Azo-Dimer / Quinone (Inactive/Toxic Impurity) Radical->Azo Dimerization

Caption: Simplified mechanism showing the transformation of the active amine into inactive azo-impurities upon exposure to air and light.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13499472, 4-tert-Butyl-3-chlorophenol (Fragment Analysis). Retrieved from [Link][1]

Sources

Technical Support Center: Solubilization Strategies for 4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic Analysis

The Problem: Users frequently report immediate precipitation ("cloudiness") or loss of biological activity when diluting 4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine (hereafter referred to as Compound-TBPC ) from organic stock solutions into aqueous buffers.

The Root Cause (Physicochemical Conflict): Compound-TBPC presents a "perfect storm" of solubility challenges:

  • High Lipophilicity (LogP > 4.5): The tert-butyl group and the chlorine atom create a highly hydrophobic surface area. The molecule energetically prefers self-aggregation over interaction with water molecules.

  • Weak Basicity (pKa ~ 3.5): The 3-chloro substituent on the aniline ring is electron-withdrawing, significantly lowering the pKa of the amine nitrogen compared to unsubstituted aniline (pKa ~4.6).

    • Consequence: At physiological pH (7.4), the molecule is >99.9% uncharged (neutral). It will not protonate to form a soluble salt unless the pH is dropped below 2.0, which is incompatible with biological assays.

The Solution Strategy: Since pH manipulation is non-viable for biological contexts, solubility must be achieved through Cosolvent Optimization and Molecular Encapsulation (Cyclodextrins) .

Solubility Decision Matrix (Workflow)

Before starting your experiment, determine the correct solubilization pathway using the logic flow below.

SolubilityStrategy Start Start: Dissolving Compound-TBPC Stock Step 1: Prepare 10-20 mM Stock in 100% DMSO (Anhydrous) Start->Stock AssayType What is the Assay Type? Stock->AssayType CellFree Enzymatic / Cell-Free (High Tolerance) AssayType->CellFree CellBased Cell-Based / In Vivo (Low Tolerance) AssayType->CellBased DMSO_Check Can assay tolerate >1% DMSO? CellFree->DMSO_Check CD_Check Is protein binding critical? CellBased->CD_Check Yes Yes DMSO_Check->Yes Yes No No DMSO_Check->No No SimpleDilution Method A: Simple Dilution (Keep DMSO > 1-5%) No (Standard) No (Standard) CD_Check->No (Standard) No Yes (Rare) Yes (Rare) CD_Check->Yes (Rare) Yes Complexation Method B: Cyclodextrin Shielding (Use HP-β-CD) Surfactant Method C: Surfactant Assist (Add 0.01% Tween-80) Yes->SimpleDilution No->CD_Check No (Standard)->Complexation Yes (Rare)->Surfactant caption Figure 1: Decision Matrix for Solubilizing Hydrophobic Anilines. Choose Method B for most cell-based applications to prevent precipitation shock.

Protocol Guide

Protocol A: The "Golden" Stock Preparation

Do not use Ethanol. Do not use plastic tubes for long-term storage.

  • Weighing: Weigh the powder into a glass vial. Static electricity is common; use an anti-static gun if available.

  • Solvent: Add anhydrous DMSO (Dimethyl Sulfoxide) to achieve a concentration of 10 mM or 20 mM .

    • Why Anhydrous? Water in DMSO promotes chemical degradation and precipitation over time.

  • Mixing: Vortex vigorously for 30 seconds. If particles remain, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into small volumes (e.g., 50 µL) in amber glass vials or polypropylene tubes. Store at -20°C or -80°C.

    • Critical: Avoid repeated freeze-thaw cycles.[1] Moisture uptake will cause the compound to crash out inside the frozen stock.

Protocol B: The Cyclodextrin Shield (Recommended for Cells)

This method uses Hydroxypropyl-β-Cyclodextrin (HP-β-CD) to encapsulate the hydrophobic tert-butyl tail, preventing aggregation in water.

Materials:

  • Compound-TBPC Stock (10 mM in DMSO)

  • HP-β-CD (Research Grade, e.g., Kleptose® or Trappsol®)

  • Cell Culture Media or Buffer

Procedure:

  • Prepare Carrier Solution: Dissolve HP-β-CD in your buffer/media to a concentration of 10% to 20% (w/v) . Filter sterilize (0.22 µm).

  • The "Drop-Wise" Addition:

    • Place the HP-β-CD solution on a magnetic stirrer (medium speed).

    • Slowly add the DMSO stock solution drop-wise into the vortex of the stirring carrier solution.

    • Target: Final DMSO concentration should be ≤ 0.5%.[2]

  • Equilibration: Let the solution stir for 15–30 minutes at room temperature. This allows the tert-butyl group to enter the cyclodextrin cavity.

  • Verification: The solution should be optically clear. If cloudy, sonicate for 5 minutes.

Protocol C: The "Sandwich" Dilution (For Acute Assays)

Use this if you cannot use Cyclodextrins. Prevents "Shock Precipitation."

The Mistake: Pipetting 1 µL of 10 mM stock directly into 1000 µL of buffer. This creates a local zone of supersaturation, causing immediate microprecipitation.

The Fix (Intermediate Step):

  • Step 1: Dilute 10 mM Stock (DMSO) 1:10 into 100% DMSO -> 1 mM.

  • Step 2: Dilute 1 mM (DMSO) 1:10 into Assay Buffer + 0.1% Tween-80 .

    • Note: Perform this mixing rapidly with immediate vortexing.

  • Step 3: Add this intermediate mix to your final well.

Data Summary: Solubility Limits

Solvent SystemSolubility Limit (Approx)Biological CompatibilityNotes
Pure Water (pH 7.4) < 1 µM (Undetectable)HighPrecipitates immediately. Do not use.
DMSO (100%) > 50 mMNone (Toxic)Ideal for stock storage.
Ethanol (100%) ~ 10-20 mMLowEvaporates; less stable than DMSO.
PBS + 0.1% DMSO ~ 5-10 µMHighRisk of "crashing out" over time.
PBS + 20% HP-β-CD > 100 µM HighBest for animal/cell studies.
PBS + 0.1% Tween-80 ~ 20-50 µMMediumGood for enzymatic assays; may lyse cells.

Troubleshooting FAQs

Q1: My solution looks clear, but I see no biological activity. What happened? A: You likely have "invisible precipitation" or Microprecipitation . The compound formed nano-aggregates that are too small to scatter light visibly but are too large to bind the target receptor.

  • Fix: Spin the sample at 10,000 x g for 10 minutes. If a pellet forms (even a tiny one), you have precipitation. Switch to Protocol B (Cyclodextrin) .

Q2: Can I use acid to dissolve it? It is an amine, after all. A: No. As noted in the diagnostic section, the pKa is ~3.5 due to the electron-withdrawing chlorine [1]. You would need a pH of ~1.5 to protonate 99% of the molecules. This pH destroys proteins and cells. Rely on hydrophobic encapsulation (Cyclodextrins), not ionization.

Q3: The compound sticks to my plastic tips and plates. A: This is common for lipophilic compounds (LogP > 4). The tert-butyl group acts like a "grease" anchor.

  • Fix: Use Low-Retention pipette tips and Glass-Coated or Non-Binding Surface (NBS) microplates. Adding 0.01% Triton X-100 or Tween-20 to the buffer reduces surface adsorption [2].

Q4: What is the maximum DMSO concentration I can use on cells? A: Generally, 0.1% v/v is the safe upper limit for most sensitive cell lines (e.g., primary neurons). Robust lines (e.g., HeLa, HEK293) may tolerate up to 0.5% for short durations (24h) [3]. Always run a "DMSO-only" vehicle control to ensure the solvent isn't killing your cells.[1]

Mechanism of Action: Why Cyclodextrins Work[3][4]

The following diagram illustrates why simple dilution fails and how HP-β-CD rescues the solubility of Compound-TBPC.

Mechanism cluster_0 Scenario A: Simple Dilution (Failure) cluster_1 Scenario B: Cyclodextrin Shielding (Success) Solvent Compound in DMSO (Soluble) Water Aqueous Buffer (High Polarity) Solvent->Water Dilution CD HP-β-CD Ring (Hydrophobic Cavity) Solvent->CD Mixing Precip Aggregates/Crystals (Precipitation) Water->Precip Hydrophobic Effect Complex Inclusion Complex (Water Soluble) CD->Complex Tert-Butyl Group Trapped Inside caption Figure 2: Mechanism of Solubilization. The hydrophobic tert-butyl tail is sequestered inside the cyclodextrin cavity, shielding it from water.

References

  • PubChem. (2025).[3] Compound Summary: 4-tert-Butyl-3-chloroaniline (Related Structure pKa analysis). National Library of Medicine. [Link]

  • Assay Guidance Manual. (2012). Compound Management and Handling for Screening. NCBI Bookshelf. [Link]

  • European Medicines Agency (EMA). (2017). Cyclodextrins used as excipients: Background review. [Link]

Sources

Technical Support Center: Optimizing 4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine in In Vitro Assays

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #OPT-VX809-FRAG-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Product Context: 4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine (CAS: 461432-23-5) Classification: Hydrophobic Amine / CFTR Modulator Intermediate / Fragment-Based Drug Discovery (FBDD)[1]

Executive Summary

You are likely working with this compound as a precursor fragment for Lumacaftor (VX-809) synthesis or as a chemical probe in Fragment-Based Drug Discovery (FBDD).[1]

The Challenge: This molecule combines a lipophilic tert-butyl group, a phenoxy ether, and a chloro-aniline moiety.[1] This structural combination creates a "solubility cliff."[1] In cell culture media, it exhibits Type II Solubility behavior : it dissolves readily in organic solvents (DMSO) but precipitates immediately upon contact with aqueous buffers (culture media), often forming micro-crystals that are invisible to the naked eye but cytotoxic to cells via physical disruption rather than biochemical potency.[1]

This guide provides the protocols to optimize the soluble concentration of this amine, ensuring your biological data reflects true pharmacology, not artifacts of precipitation or solvent toxicity.

Part 1: Troubleshooting Guide (FAQs)

Category A: Solubility & Precipitation[1][2]

Q1: I see a fine haze in my wells 2 hours after dosing. Is this bacterial contamination? A: Unlikely.[1] This is almost certainly compound precipitation (crystallization).[1]

  • The Cause: You likely performed a "shock dilution" (e.g., adding 100% DMSO stock directly to cold media).[1] The tert-butyl and chloro groups make this molecule extremely hydrophobic (High LogP).[1] When it hits the aqueous phase, it crashes out before it can disperse.[1]

  • The Fix: Use the "Step-Down Dilution" Protocol (see Part 3). Ensure your media is pre-warmed to 37°C before adding the compound.[1]

Q2: What is the maximum solubility I can achieve in DMEM/RPMI? A: In 10% FBS-supplemented media, the thermodynamic solubility limit is likely <50 µM without carrier assistance.[1]

  • The Science: Serum proteins (Albumin) can sequester hydrophobic amines, slightly increasing apparent solubility but reducing free drug concentration.[1]

  • Recommendation: Do not exceed 100 µM in your assay wells. Above this, you are likely testing the toxicity of the crystals, not the molecule.[1]

Category B: Cytotoxicity & Cell Health[1][3]

Q3: My cells are dying at high concentrations, but the dose-response curve is steep and irregular. Why? A: This is the signature of "Physical Cytotoxicity." [1]

  • Mechanism: If the compound precipitates, the crystals settle on the cell monolayer.[1] This causes mechanical stress and local high-concentration zones that rupture membranes.[1]

  • Verification: Check the wells under 20x phase-contrast microscopy. If you see jagged refractile bodies associated with cell debris, it is precipitation, not pharmacological toxicity.[1]

Q4: Is the amine group itself toxic? A: Yes, potentially.[1]

  • Mechanism: 3-chloroanilines can be metabolized by cellular enzymes (like CYP450s, if present in your cell line like HepG2) into reactive hydroxylamines or nitroso intermediates.[1]

  • Control: Always run a Vehicle Control (DMSO only) and a Structural Analog Control (e.g., an aniline without the lipophilic tail) to distinguish between specific target modulation and general aniline toxicity.[1]

Part 2: Optimization Logic & Workflows

The following diagrams illustrate the decision-making process for optimizing this hydrophobic fragment.

Workflow 1: The "Crash-Out" Avoidance Protocol

This logic ensures the compound remains in solution during the transition from DMSO to Aqueous Media.[1]

SolubilityProtocol Stock 1. Master Stock (100 mM in 100% DMSO) Inter 2. Intermediate Stock (100x Target in 100% DMSO) Stock->Inter Dilute Mix 4. Rapid Mixing (Vortex immediately) Inter->Mix Dropwise Add Media 3. Pre-Warmed Media (37°C, 10% FBS) Media->Mix Volume Precip WARNING: Cold Media = Precipitation Media->Precip If < 25°C Cells 5. Add to Cells (Final DMSO < 0.5%) Mix->Cells Transfer

Caption: Figure 1. Step-wise dilution workflow to prevent hydrophobic shock precipitation.

Workflow 2: Troubleshooting Assay Failure

Use this logic tree if your IC50/EC50 data is inconsistent.

TroubleshootingTree Start Issue: Inconsistent Data CheckMicro Microscopy Check (20x) Start->CheckMicro Crystals Crystals Visible? CheckMicro->Crystals YesCrystals Solubility Limit Exceeded Crystals->YesCrystals Yes NoCrystals Check DMSO % Crystals->NoCrystals No Action1 Reduce Max Conc. Increase BSA/Serum YesCrystals->Action1 HighDMSO DMSO > 0.5%? NoCrystals->HighDMSO Yes LowDMSO Check Stability NoCrystals->LowDMSO No Action2 Solvent Toxicity. Normalize DMSO. HighDMSO->Action2 Action3 Aniline Oxidation. Make Fresh Stock. LowDMSO->Action3

Caption: Figure 2. Diagnostic logic for identifying the root cause of assay variability.

Part 3: Validated Experimental Protocols

Protocol A: The "DMSO Sandwich" Dilution Method

Best for: Preventing precipitation of hydrophobic amines.

Materials:

  • Compound Stock (e.g., 50 mM in anhydrous DMSO).[1]

  • Culture Media (supplemented with 10% FBS—Crucial: Serum albumin binds the drug and aids solubility).[1]

  • Vortex mixer.[1]

Steps:

  • Warm the Media: Ensure your culture media is at 37°C . Cold media decreases solubility significantly.[1]

  • Prepare 200x Working Stock: Dilute your Master Stock down to 200x your final target concentration using 100% DMSO .

    • Example: Target = 10 µM. 200x Stock = 2 mM.[1]

  • The "Spike" (Crucial Step):

    • Pipette the required volume of media into a sterile tube.[1]

    • While vortexing the media gently , add the 200x DMSO stock dropwise.[1]

    • Why? This prevents local high-concentration "hotspots" where the drug would otherwise crash out.[1]

  • Equilibration: Let the media sit at 37°C for 15 minutes. Check for turbidity.[1] If clear, add to cells.[1]

Protocol B: Determining the "Solubility Window"

Perform this BEFORE any biological assay.

StepActionObservation CriteriaPass/Fail
1 Prepare 100 µM, 50 µM, 25 µM, 12.5 µM in Media (with 0.5% DMSO).Inspect against light / Microscopy (20x).[1]Fail if cloudy/crystals.
2 Incubate at 37°C for 24 hours (No Cells).Check for "needles" or sediment at bottom.[1]Fail if sediment present.[1]
3 Measure OD600 (Turbidity).[1]OD > 0.05 above blank indicates precipitation.[1]Pass if OD = Blank.

Data Interpretation:

  • Safe Zone: The highest concentration with NO crystals and NO OD600 spike.[1]

  • Risk Zone: Clear initially, but crystals form after 24h.[1] Use only for short-term assays (<6h).

  • Danger Zone: Immediate turbidity.[1] Do not use.

Part 4: Scientific Rationale & Mechanism

The "Lipophilic Tail" Effect

This molecule (4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine) is the hydrophobic "tail" of the CFTR corrector Lumacaftor (VX-809) [1].[1] In the full drug, this tail anchors the molecule into the lipid membrane or hydrophobic pockets of the CFTR protein.[1]

  • Implication: In isolation, this fragment has a high LogP (estimated ~4.5-5.0).[1] It hates water.[1] Without the polar "head" group of the full Lumacaftor molecule to balance it, the fragment is even more prone to aggregation in media than the final drug [2].[1]

Aniline Oxidation

Anilines are electron-rich.[1] In culture media containing transition metals (Fe, Cu) or under light exposure, they can oxidize to azo-compounds (often colored yellow/orange) or quinones .[1]

  • Implication: If your media turns slightly orange/brown over 48h, your compound is degrading.[1]

  • Solution: Keep stocks in amber vials, minimize light exposure, and make fresh dilutions daily.

References

  • Van Goor, F., et al. (2011).[1] Correction of the F508del-CFTR protein processing defect in vitro by the investigational drug VX-809.[1] Proceedings of the National Academy of Sciences, 108(46), 18843-18848.[1] [1]

  • Eckford, P. D., et al. (2012).[1] Cystic fibrosis transmembrane conductance regulator (CFTR) potentiator VX-770 (ivacaftor) opens the defective channel gate of mutant CFTR in a phosphorylation-dependent but ATP-independent manner.[1] Journal of Biological Chemistry, 287(44), 36804-36813.[1] (Discusses hydrophobic modulator properties).[1]

  • Lipinski, C. A. (2000).[1] Drug-like properties and the causes of poor solubility and poor permeability.[1] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.[1]

  • Waybright, T. J., et al. (2009).[1] Assay Artifacts: The precipitous path of drug discovery.[1] Current Chemical Genomics, 3, 1-2.[1] (Guidance on precipitation artifacts).

Sources

Technical Support Center: Stability Management for 4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine

[1]

Ticket ID: #TCH-882-ANILINE Subject: Prevention of Degradation & Color Change in Solution Status: Open Support Tier: Level 3 (Senior Application Scientist)[1]

Executive Summary & Molecule Profile

User: "My solution of 4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine turned from colorless to reddish-brown overnight. Is it still usable?"

Short Answer: Likely not for quantitative applications. The color change indicates the formation of oxidation byproducts (azo-dimers or quinone imines).[1] This compound is a primary aniline derivative with a lipophilic ether tail; it is highly susceptible to auto-oxidation and photolysis in solution.[1]

Molecule Analysis
  • Core Structure: 3-Chloroaniline motif (Reactive center).[1]

  • Tail: 3-tert-butylphenoxy ether (Lipophilic, generally stable but adds solubility challenges).[1][2]

  • Primary Risk: The free amine (-NH₂) is electron-rich.[1] Despite the electron-withdrawing chlorine atom at the 3-position, the amine remains prone to radical attack by atmospheric oxygen and light, leading to polymerization.[1][2]

Module 1: Diagnosis – The "Pink Solution" Phenomenon

The Mechanism of Degradation

The most common issue reported is a color shift to pink, red, or brown.[2] This is not usually due to hydrolysis of the ether linkage, but rather the oxidation of the aniline nitrogen.[2]

  • Initiation: Light or trace metal ions catalyze the loss of a hydrogen atom from the amine, forming an Anilino Radical .[2]

  • Propagation: These radicals couple (dimerize) to form hydrazines, which further oxidize to Azo compounds (highly colored).[2]

  • Alternative: Oxidation to Quinone Imines (also colored).[1][2]

Visualizing the Degradation Pathway

OxidationPathwayStartIntact Amine(Colorless)RadicalAnilino Radical(Reactive Intermediate)Start->RadicalDimerHydrazine/Azo Dimer(Yellow/Orange)Radical->DimerDimerizationPolymerPolyaniline-like Tars(Brown/Black)Dimer->PolymerFurther OxidationOxygenO2 / AirOxygen->RadicalLightUV Light (hν)Light->Radical

Figure 1: The auto-oxidation cascade of aniline derivatives.[1][2] Note that even <1% degradation can cause visible color changes due to the high extinction coefficient of azo compounds.

Module 2: Solvent Compatibility & Handling

Choosing the wrong solvent is the second most common cause of sample failure.

Critical Warning: The Acetone Trap

NEVER dissolve primary amines like this compound in acetone or ketones for storage.[1][2]

  • Reaction: Schiff Base Formation (Imine condensation).[1][2]

  • Result: You will see a new peak in LCMS at M+40 (M + Acetone - Water).[1]

Solvent Compatibility Matrix
Solvent ClassSuitabilityNotes & Risks
DMSO High Excellent solubility due to lipophilic tail.[1] Risk: DMSO is hygroscopic; water uptake can accelerate degradation.[1][2] Use anhydrous.
Methanol/Ethanol Medium Good solubility.[1][2] Risk: Protic solvents can facilitate proton transfer during oxidation.[1][2] Must be degassed.[1][2]
Acetone/MEK FORBIDDEN Rapidly forms imines (Schiff bases).[1][2] Irreversible sample loss.
Chloroform (CDCl₃) Low Risk: Often acidic (HCl traces).[1] Can protonate the amine (salt formation) or catalyze ether hydrolysis over long periods.[1] Filter through basic alumina if used.[1][2]
Acetonitrile High Preferred for LCMS.[1][2] Stable, non-reactive.

Module 3: Protocol for Long-Term Storage

To maintain purity >98% for extended periods, you must disrupt the Oxygen-Light-Radical triangle.[1]

Step-by-Step Preservation Protocol
  • Solid State Storage (Preferred):

    • Store as the Hydrochloride Salt (HCl) if possible.[1][2] The protonated amine (

      
      ) is resistant to oxidation.[1][2]
      
    • If free base: Store at -20°C under Argon.

  • Solution Preparation (If required):

    • Step A (Degassing): Sparge the chosen solvent (DMSO or Acetonitrile) with Nitrogen/Argon for 15 minutes before adding the solid.

    • Step B (Dissolution): Dissolve the compound in an amber vial to block UV light.[1][2]

    • Step C (Headspace): Flush the vial headspace with Argon before sealing.[1][2]

Workflow Diagram: Safe Handling

HandlingWorkflowStartStart: Solid CompoundCheckFormIs it a Salt or Free Base?Start->CheckFormSaltPathSalt (HCl)CheckForm->SaltPathBasePathFree Base (Amine)CheckForm->BasePathActionSaltStandard Storage(-20°C, Desiccator)SaltPath->ActionSaltActionBaseStrict Inert Handling(Argon/N2 Required)BasePath->ActionBaseStorageStore in Amber Vial-20°C or -80°CActionSalt->StorageSolventStepSelect Solvent:DMSO or MeCN (Anhydrous)ActionBase->SolventStepDegasCRITICAL: Degas Solvent(Sparge 10 mins)SolventStep->DegasDegas->Storage

Figure 2: Decision tree for storage.[1] Note that the free base requires significantly more rigorous handling than the salt form.[2]

Frequently Asked Questions (FAQs)

Q1: I see a new impurity at M+16 in my LCMS. What is it? A: This is likely the N-oxide or a hydroxylated byproduct formed via oxidation.[1] It confirms that your solution was exposed to air.[1][2] If the peak is M+14, it might be a formaldehyde adduct if methanol was used (impurities in methanol).[2]

Q2: Can I use ultrasonic baths to dissolve the compound? A: Use caution. Sonication generates heat and can create localized "hot spots" that accelerate oxidation in chlorinated solvents.[1][2] Vortexing is preferred.[1][2] If you must sonicate, keep the bath cool (ice) and keep the vial under nitrogen.[2]

Q3: How do I recover the compound if it has turned brown? A: If the degradation is minor (<5%), you can purify it via Silica Gel Chromatography .[2]

  • Eluent: Hexane/Ethyl Acetate (with 1% Triethylamine to prevent tailing).[1][2]

  • Note: The colored impurities are usually much more polar (azo/nitro species) and will stick to the top of the column.

Q4: Why does the protocol recommend Amber Vials? A: Aromatic amines are photosensitive.[1][2] UV light provides the energy to break the N-H bond, initiating the radical chain reaction described in Figure 1.[2] Amber glass blocks wavelengths <450nm.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11959040, 4-tert-Butyl-3-chloroaniline.[1] Retrieved from [Link]

  • American Chemical Society (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.[2] (Review of oxidation risks). Retrieved from [Link]

dealing with off-target effects of 4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine

Author: BenchChem Technical Support Team. Date: February 2026

Based on the chemical structure 4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine (also known as 3-chloro-4-(3-tert-butylphenoxy)aniline), this compound is a privileged scaffold primarily used in the design of Type II Kinase Inhibitors (targeting the DFG-out conformation of kinases such as B-Raf, c-Kit, VEGFR, and PDGFR ). It shares significant structural homology with the "tail" regions of clinically approved drugs like Sorafenib and Regorafenib .

The following Technical Support Guide addresses the specific physicochemical and biological off-target challenges associated with this diaryl ether aniline scaffold.

Advanced Troubleshooting & Optimization Guide for Researchers

Compound Profile & Mechanism of Action

  • Chemical Class: Diaryl Ether Aniline / Halogenated Aniline.

  • Primary Application: Kinase Inhibitor Pharmacophore (Type II Binder). The tert-butyl group typically occupies the hydrophobic back-pocket (gatekeeper region), while the aniline moiety often forms hydrogen bonds with the hinge region or serves as a linker attachment point.

  • Key Liabilities:

    • Polypharmacology: High likelihood of inhibiting structurally related kinases (e.g., p38 MAPK, DDR2, Lck) due to the conserved hydrophobic pocket.

    • Metabolic Activation: The aniline group is susceptible to CYP450-mediated oxidation, forming reactive quinone imines (hepatotoxicity risk).

    • Colloidal Aggregation: The lipophilic tert-butyl and chloro substituents increase the risk of non-specific inhibition via aggregate formation in aqueous buffers.

Troubleshooting Guide (Q&A)

Category A: Biological Off-Target Effects

Q1: I am observing cytotoxicity in my control cell lines (lacking the target kinase). Is this non-specific toxicity? A: Likely, yes. This scaffold is prone to two types of off-target toxicity:

  • Mitochondrial Uncoupling: The lipophilic weak base nature of the aniline can disrupt the mitochondrial membrane potential (

    
    ), leading to ATP depletion and ROS generation independent of kinase inhibition.
    
  • "Dirty" Kinase Profile: It may inhibit essential kinases like CDK1/2 or Aurora B at higher concentrations (

    
    ).
    
  • Diagnostic Step: Perform a Mitochondrial ToxGlo™ Assay alongside your viability assay. If ATP drops significantly faster than membrane integrity is lost, mitochondrial uncoupling is the cause.

  • Solution: Titrate the dose. Most specific effects for this scaffold occur at

    
    . Effects observed 
    
    
    
    are likely off-target.

Q2: My Western blots show inhibition of pathways unrelated to my target (e.g., p38 or JNK phosphorylation). A: The 3-tert-butyl-phenoxy motif is a "privileged structure" that binds the hydrophobic pocket of many MAP kinases.

  • Explanation: You are likely seeing Type II kinase cross-reactivity . The compound stabilizes the DFG-out conformation of off-target kinases.

  • Solution: Run a Kinome Profiling Screen (e.g., KINOMEscan®) early. If broad inhibition is confirmed, use a Negative Control Compound (an analog lacking the 3-chloro group or with a methyl instead of tert-butyl) to differentiate on-target vs. off-target phenotypes.

Category B: Assay Interference & Chemistry

Q3: The IC50 values fluctuate significantly between biochemical runs. Is the compound unstable? A: It is more likely due to Colloidal Aggregation .

  • Mechanism: At high concentrations in low-detergent buffers, this hydrophobic molecule forms promiscuous aggregates that sequester enzymes, leading to false positives.

  • Diagnostic Step: Add 0.01% - 0.1% Triton X-100 or CHAPS to your assay buffer. If the IC50 increases (potency drops) with detergent, the original activity was likely an artifact of aggregation.

  • Protocol Adjustment: Always include 0.01% Triton X-100 in biochemical kinase assays involving this scaffold.

Q4: The compound turns slightly pink/brown in solution over time. Is it still usable? A: This indicates Aniline Oxidation .

  • Cause: Anilines are sensitive to air oxidation and light, forming azo compounds or quinone imines.

  • Impact: Oxidation products are often highly reactive electrophiles (PAINS - Pan-Assay Interference Compounds) that covalently modify proteins.

  • Solution: Discard the batch. Store fresh stock solutions in amber glass vials under nitrogen gas at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Experimental Protocols for Validation

Protocol A: Validating Target Engagement (Cellular Thermal Shift Assay - CETSA)

Use this to prove the compound binds your specific target in live cells, differentiating it from general toxicity.

  • Preparation: Treat cells with the compound (at

    
    ) and DMSO control for 1 hour.
    
  • Harvest: Wash with PBS, add protease inhibitors, and resuspend.

  • Thermal Challenge: Aliquot into PCR tubes. Heat continuously from 37°C to 67°C (3°C increments) for 3 minutes.

  • Lysis: Freeze-thaw (x3) using liquid nitrogen to lyse cells.

  • Separation: Centrifuge at 20,000 x g for 20 min at 4°C. (Soluble fraction contains stabilized protein).

  • Detection: Analyze supernatant via Western Blot for your target kinase.

  • Result: The compound should shift the aggregation temperature (

    
    ) of the target protein higher compared to DMSO.
    
Protocol B: Rescue Experiment (The "Gold Standard" for Specificity)

To confirm a phenotype is on-target.

  • Transfection: Transfect cells with a Gatekeeper Mutant of your target kinase (e.g., T315I for Abl, T338I for Src) that is resistant to the inhibitor but catalytically active.

  • Treatment: Treat wild-type and mutant-transfected cells with the compound.

  • Analysis:

    • If the phenotype (e.g., cell death) persists in the mutant cells, the effect is OFF-TARGET .

    • If the phenotype is rescued (cells survive), the effect is ON-TARGET .

Data Visualization: Off-Target Pathways

The following diagram illustrates the primary signaling pathway (Target) versus common off-target pathways triggered by this scaffold, including mitochondrial stress and promiscuous MAPK inhibition.

OffTargetPathways cluster_OnTarget Primary Target (Desired) cluster_OffTarget Common Off-Targets (Liabilities) Compound 4-[3-(Tert-butyl)phenoxy] -3-chlorophenylamine TargetKinase Target Kinase (e.g., RAF/KIT) Compound->TargetKinase  High Affinity   OffKinase Off-Target Kinases (p38, JNK, Lck) Compound->OffKinase  Low Affinity   Mitochondria Mitochondria (Uncoupling) Compound->Mitochondria  Lipophilicity   CYP CYP450 (Metabolic Activation) Compound->CYP  Oxidation   Downstream Inhibition of Proliferation TargetKinase->Downstream Toxicity Cytotoxicity / Apoptosis (Non-Specific) OffKinase->Toxicity Mitochondria->Toxicity ReactiveMetabolite Quinone Imine (Reactive Metabolite) CYP->ReactiveMetabolite ReactiveMetabolite->Toxicity  Covalent Binding  

Figure 1: Mechanism of Action and Off-Target Liabilities. The diagram contrasts the desired kinase inhibition (Green) with potential polypharmacology and metabolic toxicity pathways (Red/Yellow).

Summary Data Table: Physicochemical Properties

PropertyValue / StatusImplication for Experiments
Molecular Weight ~275.77 g/mol Small molecule, high permeability.
cLogP ~4.5 - 5.2High Lipophilicity . Risk of non-specific binding to plasticware.
Solubility (Water) Very Low (< 1 µM)Requires DMSO stock. Precipitation risk in culture media >10 µM.
Solubility (DMSO) > 50 mMStandard stock concentration.
pKa (Aniline) ~3.5 - 4.0Uncharged at physiological pH (7.4), facilitating membrane crossing.
PAINS Alert AnilinePotential for redox cycling or covalent modification.

References

  • Wilhelm, S. M., et al. (2004). BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases. Cancer Research.

    • Context: Establishes the SAR of diaryl ether ureas (related to the topic compound) and their multi-kinase profile.
  • Zhang, J., et al. (2009). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer.

    • Context: Discusses the "privileged structures" in kinase inhibitors, including the role of the gatekeeper residue which the tert-butyl group targets.
  • Shoichet, B. K. (2006). Screening in a spirit haunted by pathological ligands. Nature Discovery.

    • Context: The authoritative guide on identifying colloidal aggregators (a key risk for this hydrophobic compound).
  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols.

    • Context: Source for the CETSA protocol described in Section 3.
  • Kalgutkar, A. S., et al. (2005). Structural alerts for toxicity: structural alerts for idiosyncratic toxicity. Chemical Research in Toxicology.

    • Context: Details the metabolic toxicity risks associ

Technical Support Center: Interpreting Unexpected Results in Experiments with 4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot unexpected results during their experiments with this compound. As Senior Application Scientists, we have compiled this resource based on field-proven insights and fundamental principles of medicinal chemistry and pharmacology to ensure you can validate your findings and proceed with confidence.

Introduction

4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine is a molecule with structural motifs common in pharmacologically active agents, including a bulky tert-butyl group, a diaryl ether linkage, and a substituted aniline moiety. These features, while potentially conferring desired biological activity, can also be the source of unexpected experimental outcomes. This guide provides a structured approach to identifying the root cause of these issues and implementing effective solutions.

Section 1: Troubleshooting Common Unexpected Results

This section addresses prevalent issues that may arise during experimentation, from basic compound handling to complex biological assays.

Issue 1: Inconsistent or Lower-Than-Expected Bioactivity

Question: We are observing highly variable or significantly lower bioactivity of 4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine in our cellular assays compared to our initial predictions. What could be the cause?

Answer: This is a common challenge with lipophilic compounds. The issue often stems from poor aqueous solubility, compound instability, or degradation. The tert-butyl and chlorophenyl groups contribute to the molecule's hydrophobicity, which can lead to precipitation in aqueous assay buffers.

Troubleshooting Workflow: Bioactivity Issues

A Inconsistent/Low Bioactivity B Check Compound Solubility & Stability A->B C Assess Compound Purity A->C D Re-evaluate Assay Conditions A->D E Solubility Issue Confirmed B->E Precipitation Observed F Degradation Detected B->F Time-dependent Loss of Activity G Impurity Detected C->G H Optimize Solvent/Formulation E->H K Modify Assay Buffer (e.g., add BSA) E->K I Determine Degradation Products F->I J Purify Compound G->J

Caption: Troubleshooting workflow for inconsistent bioactivity.

Recommended Protocols:

1. Solubility Assessment:

  • Protocol: Prepare a stock solution in an organic solvent like DMSO. Serially dilute the compound into your aqueous assay buffer. After a short incubation, visually inspect for precipitation. For a quantitative measure, centrifuge the samples and measure the concentration of the supernatant using HPLC-UV.

  • Causality: Poor solubility leads to an overestimation of the compound concentration in the assay medium, resulting in an apparent loss of potency.

2. Stability Analysis:

  • Protocol: Incubate the compound in your assay buffer at the experimental temperature (e.g., 37°C) for various time points (0, 2, 6, 24 hours). Analyze the samples by HPLC or LC-MS at each time point to check for degradation products.

  • Causality: The aniline and ether moieties can be susceptible to oxidative or hydrolytic degradation under certain conditions, reducing the concentration of the active compound over the course of the experiment. The tert-butyl group is generally metabolically stable, but the overall molecule may not be.[1]

3. Purity Verification:

  • Protocol: Verify the purity of your compound stock using HPLC with a diode array detector and LC-MS to confirm the molecular weight. Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the chemical structure.

  • Causality: Impurities, including residual starting materials or byproducts from synthesis, can interfere with the assay or have their own biological activity, confounding the results.

Issue 2: Off-Target Effects or Unexpected Cellular Phenotypes

Question: Our experiments with 4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine are showing unexpected cellular responses that don't align with its intended target pathway. How can we investigate potential off-target effects?

Answer: The lipophilic nature and presence of a basic amine in 4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine make it a candidate for off-target activities, particularly with ion channels and GPCRs.[2] One of the most critical off-target effects to consider is the inhibition of the hERG potassium channel, which can have cardiotoxic implications.[2]

Potential Off-Target Mechanisms

Compound 4-[3-(Tert-butyl)phenoxy] -3-chlorophenylamine hERG hERG K+ Channel Compound->hERG Inhibition GPCRs Other GPCRs Compound->GPCRs Antagonism/ Agonism Kinases Kinome Compound->Kinases Inhibition Cytotoxicity General Cytotoxicity Compound->Cytotoxicity Cardiotoxicity Cardiotoxicity hERG->Cardiotoxicity

Caption: Potential off-target interaction pathways.

Recommended Protocols for Off-Target Screening:

1. Preliminary hERG Liability Assessment:

  • Principle: Many drugs with lipophilic amine structures have been found to inhibit the hERG channel.[2] A preliminary assessment can be done using predictive in silico models or commercially available cell-based fluorescence assays before proceeding to more definitive patch-clamp electrophysiology.

  • Protocol (Fluorescence-based):

    • Culture HEK293 cells stably expressing the hERG channel.

    • Load cells with a voltage-sensitive fluorescent dye.

    • Add 4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine at various concentrations.

    • Depolarize the cells with a high potassium solution to open the hERG channels.

    • Measure the fluorescence signal. Inhibition of hERG will prevent ion efflux and result in a sustained high fluorescence signal.

2. Broad Panel Screening:

  • Recommendation: Utilize a commercial service for broad off-target screening (e.g., a safety panel screen) that tests the compound against a wide range of receptors, ion channels, and enzymes.

  • Causality: This provides a comprehensive overview of the compound's selectivity and helps identify any unintended molecular targets that could explain the observed phenotype.

3. Cytotoxicity Assay:

  • Protocol: Perform a standard cytotoxicity assay (e.g., MTT or LDH release) in the cell line of interest.

  • Causality: The observed phenotype might be a result of general cellular toxicity rather than a specific on- or off-target effect.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best way to prepare a stock solution of 4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine?

A1: Due to its predicted high lipophilicity, a high-purity organic solvent such as dimethyl sulfoxide (DMSO) or ethanol is recommended. Prepare a high-concentration stock (e.g., 10-50 mM) and store it at -20°C or -80°C. Before use, allow the stock solution to fully thaw and vortex thoroughly.

Q2: We are seeing conflicting results between our biochemical and cell-based assays. What could be the reason?

A2: This discrepancy often points to issues with cell permeability, efflux by transporters, or intracellular metabolism.

  • Permeability: The compound may not be efficiently crossing the cell membrane to reach its intracellular target.

  • Efflux: The compound could be a substrate for efflux pumps like P-glycoprotein, actively removing it from the cell.

  • Metabolism: The tert-butyl group is generally resistant to metabolism, but other parts of the molecule could be modified by cellular enzymes, leading to inactivation or the formation of active metabolites.[1]

Q3: How can we confirm the identity and purity of our synthesized batch of 4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine?

A3: A combination of analytical techniques is essential for comprehensive characterization.

Technique Purpose Expected Outcome
LC-MS Confirm molecular weight and purity.A major peak with the correct mass-to-charge ratio. Purity >95%.
¹H and ¹³C NMR Confirm chemical structure.Peaks corresponding to all protons and carbons in the expected structure.
HPLC Quantify purity.A single major peak under various solvent conditions.

Q4: Are there any known liabilities associated with the 4-(tert-butyl)phenoxy scaffold?

A4: The 4-(tert-butyl)phenoxy scaffold has been explored for various targets, including histamine H3 receptors and monoamine oxidase B.[3] While not inherently problematic, its lipophilic nature can contribute to off-target effects and poor pharmacokinetic properties. Careful evaluation of selectivity and ADME properties is always recommended for compounds containing this scaffold.

References

  • YouTube. off-target effects of drugs. August 23 2020. [Link]

  • Łażewska, D. et al. (2020). Dual Target Ligands with 4-tert-Butylphenoxy Scaffold as Histamine H3 Receptor Antagonists and Monoamine Oxidase B Inhibitors. International Journal of Molecular Sciences. [Link]

  • Łażewska, D. et al. (2020). Dual Target Ligands with 4- tert- Butylphenoxy Scaffold as Histamine H3 Receptor Antagonists and Monoamine Oxidase B Inhibitors. PubMed. [Link]

  • Wikipedia. Chlorphenamine. Wikipedia. [Link]

  • Sadek, B. et al. (2018). Synthesis and biological activity of novel tert-butyl and tert-pentylphenoxyalkyl piperazine derivatives as histamine H3R ligands. PubMed. [Link]

  • Łażewska, D. et al. (2020). Dual Target Ligands with 4-tert-Butylphenoxy Scaffold as Histamine H3 Receptor Antagonists and Monoamine Oxidase B Inhibitors. MDPI. [Link]

  • Cheméo. Chlorpheniramine - Chemical & Physical Properties. Cheméo. [Link]

  • MDPI. (E)-8-(4-(4-(Diphenylamino)styryl)phenoxy)-N,N,N-trimethyloctan-1-aminium Bromide. MDPI. [Link]

  • Barnes-Seeman, D. et al. (2013). Metabolically Stable tert-Butyl Replacement. PubMed. [Link]

  • Nielsen, C. J. et al. Theoretical and Experimental Study on the Reaction of tert-Butylamine with OH Radicals in the Atmosphere. NILU. [Link]

  • Pomonis, J. G. et al. (2003). N-(4-Tertiarybutylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine -1(2H)-carbox-amide (BCTC), a Novel, Orally Effective Vanilloid Receptor 1 Antagonist with Analgesic Properties. ResearchGate. [Link]

  • Taylor & Francis. Triphenylamine – Knowledge and References. Taylor & Francis Online. [Link]

  • PubChem. 4-tert-Butyl-3-chlorophenol. National Center for Biotechnology Information. [Link]

  • PubChem. 4-tert-Butyl-3-chloroaniline. National Center for Biotechnology Information. [Link]

  • WebMD. Chlorpheniramine (Chlor-Trimeton, ChlorTabs, and others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. WebMD. [Link]

  • Wikipedia. 2,4,6-Tri-tert-butylphenol. Wikipedia. [Link]

  • Organic Chemistry Portal. Copper-Catalyzed N-tert-Butylation of Aromatic Amines under Mild Conditions Using tert-Butyl 2,2,2-Trichloroacetimidate. Organic Chemistry Portal. [Link]

  • Royal Society of Chemistry. Optimized synthesis of a tert-butyl-phenyl-substituted tetrapyridophenazine ligand and its Ru(ii) complexes and determination of dimerization behaviour of the complexes through supramolecular “Fingerhakel”. Dalton Transactions. [Link]

  • Health Research Board. An unusual detection of tert-butyl-4-anilinopiperidine-1-carboxylate in seizures of falsified 'Xanax' tablets and in items in a suspected heroin seizure submitted by Irish law enforcement. Health Research Board. [Link]

  • Scribd. Hydrolysis of tert-Butyl Chloride Study. Scribd. [Link]

  • MDPI. N-(3-chlorophenethyl)-4-nitrobenzamide. MDPI. [Link]

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Technical Support Center: Scale-Up Synthesis of 4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-[3-(tert-butyl)phenoxy]-3-chlorophenylamine. This guide is designed for researchers, chemists, and process development professionals to address the common and complex challenges encountered when transitioning this synthesis from laboratory scale to pilot or manufacturing scale. Our goal is to provide not just solutions, but a deeper understanding of the process chemistry to empower you to make informed, data-driven decisions.

The synthesis of this diaryl ether aniline derivative typically involves a C-O cross-coupling reaction, a powerful but sensitive transformation. While small-scale syntheses may appear straightforward, the realities of altered thermodynamics, mass transfer limitations, and impurity amplification at scale can introduce significant hurdles.[1] This document offers troubleshooting advice and protocols grounded in established chemical principles and industrial best practices.

Section 1: Troubleshooting Guide

This section addresses specific problems you may encounter during the scale-up campaign in a practical question-and-answer format.

Reaction Kinetics & Completion

Q1: My C-O coupling reaction (Ullmann or Buchwald-Hartwig) stalls before completion at kilogram scale, which was not an issue in the lab. What are the likely causes?

A1: This is a classic scale-up challenge often rooted in mass and heat transfer limitations.[1][2][3]

  • Poor Mixing: In larger reactors, inefficient agitation can create "dead zones" where reagents are not adequately mixed. This is especially problematic with heterogeneous mixtures involving inorganic bases (e.g., K₃PO₄, Cs₂CO₃). The catalyst, base, and substrates must be in intimate contact for the reaction to proceed.

    • Solution: Evaluate your reactor's agitation efficiency. Consider increasing the stirring speed (RPM), or assess if the impeller design is appropriate for the slurry density. For very problematic cases, exploring a more soluble organic base like DBU, if compatible with your chemistry, can create a homogeneous system and mitigate some of these issues.[4]

  • Catalyst Deactivation: Catalysts, particularly palladium complexes used in Buchwald-Hartwig reactions, can be sensitive to air and moisture.[5] At scale, longer reaction times and larger vessel headspaces increase the window for oxygen ingress, leading to catalyst oxidation and deactivation.

  • Thermal Gradients: Large reactors have a lower surface-area-to-volume ratio, making heat transfer less efficient.[1][2] If the reaction is exothermic, localized hot spots can form, leading to catalyst decomposition or side reactions. Conversely, if the reaction requires sustained high temperatures (common in Ullmann condensations), cold spots can slow the reaction rate in parts of the vessel.

    • Solution: Characterize the reaction's thermal profile using reaction calorimetry (RC1) at the lab scale to anticipate the heat flow at production scale. Ensure the reactor's heating/cooling jacket is adequate and responsive.

Q2: I'm observing a significant amount of hydrodehalogenation, where my aryl halide is being reduced instead of coupled. How can I minimize this?

A2: Hydrodehalogenation is a common side reaction in cross-coupling chemistry. It can be caused by several factors:

  • Catalyst System: Some palladium catalysts or reaction conditions are more prone to this pathway. The presence of water or other protic sources can facilitate the protonolysis of the Ar-Pd(II)-X intermediate.

  • Phosphine Ligand Degradation: Certain phosphine ligands can degrade at high temperatures, and their degradation products may promote the reduction pathway.

  • Base: The choice and quality of the base can play a role.

    • Solution:

      • Screen Ligands: Experiment with different phosphine ligands. Bulky, electron-rich ligands often stabilize the catalytic intermediates and can suppress side reactions.

      • Strictly Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dried.

      • Temperature Optimization: Lowering the reaction temperature, if kinetics allow, can often reduce the rate of side reactions relative to the desired coupling.

Impurity Profile & Purification

Q3: The impurity profile of my scaled-up batch is significantly different and more complex than what I saw on the bench. Why, and what should I look for?

A3: This is a very common and expected challenge. Minor side-reactions at a small scale can become significant at a larger scale due to longer reaction times and less uniform conditions.[1]

  • Common Process-Related Impurities:

    • Homocoupling Products: Formation of biaryls from your aryl halide starting material.

    • Diarylamine Formation: If the aniline moiety is unprotected, it can compete with the phenol as a nucleophile, leading to C-N coupled byproducts.

    • Reductive Dehalogenation: As discussed in Q2.

    • Partially Reacted Intermediates: For instance, if you start with a nitro-aromatic and reduce it in a subsequent step, incomplete reduction can leave nitro-impurities.

  • Causality:

    • Longer Heat-Up/Cool-Down Times: At scale, it takes longer to reach the target temperature and cool down. This extended time at intermediate temperatures can open windows for different side reactions to occur.

    • Raw Material Variability: Lot-to-lot variability in starting materials can introduce new impurities that may act as catalyst poisons or participate in side reactions.[2][3]

    • Solution:

      • Forced Degradation Studies: At the lab scale, stress your reaction under harsher conditions (e.g., higher temperature, longer time, presence of air/water) to intentionally generate potential impurities. This helps in developing analytical methods to detect them.

      • Strengthen Raw Material Specifications: Work with suppliers to establish strict specifications for starting materials and screen for problematic impurities.[2]

      • Optimize Work-up & Isolation: The primary method for purification at scale is crystallization. Develop a robust crystallization process that effectively rejects the specific impurities you've identified. Solvent screening is critical.

Q4: I am struggling to remove the residual palladium/copper catalyst from my final product to meet regulatory limits (<10 ppm). What are the best practices?

A4: Metal catalyst removal is a critical step in pharmaceutical synthesis.

  • Recommended Strategies:

    • Crystallization: A well-developed crystallization is often the most effective and economical method. The metal catalyst and ligands are often amorphous and will remain in the mother liquor.

    • Scavenging Agents: Use solid-supported scavengers. These are functionalized silica or polymer resins that chelate the metal. The product solution is passed through a bed of the scavenger, which captures the metal.

    • Activated Carbon: Treatment with specific grades of activated carbon can be effective, but requires careful screening as it can also adsorb the product, lowering yield.

    • Aqueous Washes: A series of aqueous washes with a chelating agent (like EDTA) or a reagent that forms a water-soluble complex with the metal (like aqueous cysteine for palladium) can be effective.

MethodProsConsScale-Up Feasibility
Crystallization Highly effective, economical, scalableRequires significant development, may reduce yieldExcellent
Metal Scavengers High selectivity, simple filtration removalCan be expensive, may require large quantitiesGood
Activated Carbon Inexpensive, readily availableNon-selective (product loss risk), fine particles can be hard to filterGood, but requires careful process control
Aqueous Extraction InexpensiveCan create emulsion issues, requires large solvent volumesModerate

Section 2: Frequently Asked Questions (FAQs)

Q: Which synthetic route is generally preferred for scale-up: Ullmann Condensation or Buchwald-Hartwig C-O Coupling?

A: Both routes are viable, but the choice depends on a cost-benefit analysis.

  • Ullmann Condensation: Uses a less expensive copper catalyst. However, it traditionally requires very high reaction temperatures (>150 °C) and stoichiometric amounts of copper, which can be problematic for safety, energy consumption, and product purification.[6] Modern systems with specific ligands can lower the reaction temperature.[7][8]

  • Buchwald-Hartwig Coupling: Uses a more expensive and sensitive palladium catalyst but often proceeds under much milder conditions (e.g., 80-110 °C).[9] The lower temperatures can provide a cleaner impurity profile and better functional group tolerance. For high-value pharmaceutical intermediates, the improved process control and purity often justify the higher catalyst cost.[10]

Q: Do I need to protect the aniline (-NH2) group during the C-O coupling step?

A: It is highly recommended. The free amine is nucleophilic and can compete in the coupling reaction to form a diarylamine impurity. It can also coordinate to the metal catalyst, potentially inhibiting its activity. A common strategy is to perform the coupling on a nitro-analogue (e.g., coupling 4-bromo-2-chloro-1-nitrobenzene with 3-(tert-butyl)phenol) and then reduce the nitro group to an amine in a final step. This avoids the issue entirely. If starting with an aniline, a simple protecting group like a Boc-group or an acetyl group can be used, but this adds two steps (protection/deprotection) to the synthesis, which increases cost and time.

Q: What are the key safety considerations when scaling up this synthesis?

A:

  • Thermal Hazards: As mentioned, C-O coupling reactions can be exothermic. A full thermal hazard assessment (using techniques like Differential Scanning Calorimetry and Reaction Calorimetry) is essential to understand the potential for a thermal runaway.

  • Reagent Handling: Many reagents used are hazardous. Strong bases like NaOtBu are pyrophoric. Solvents like toluene or dioxane have specific handling requirements. Phosphine ligands can be toxic and air-sensitive. Ensure all operators are trained and equipped with appropriate Personal Protective Equipment (PPE).

  • Pressure Management: Reactions involving heating solvents in a sealed reactor must be monitored for pressure buildup. Ensure reactors are equipped with appropriate pressure relief systems.

  • Hydrogenation Safety: If reducing a nitro group via catalytic hydrogenation, extreme care must be taken. Hydrogen is highly flammable and can form explosive mixtures with air. This step requires specialized high-pressure reactors and stringent safety protocols.

Section 3: Recommended Protocols

Protocol 1: Buchwald-Hartwig C-O Coupling (Lab Scale Example)

This protocol is illustrative. All conditions must be optimized for your specific substrates and equipment.

Reaction: Coupling of 4-bromo-2-chloro-1-nitrobenzene with 3-(tert-butyl)phenol.

  • Reactor Preparation: A 1L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet is oven-dried and assembled while hot. The system is purged with nitrogen for 30 minutes.

  • Reagent Charge: To the reactor, charge 3-(tert-butyl)phenol (1.0 eq), 4-bromo-2-chloro-1-nitrobenzene (1.05 eq), and potassium phosphate (K₃PO₄, 2.0 eq).

  • Solvent Addition: Add anhydrous, degassed toluene (10 volumes). Begin stirring to create a slurry.

  • Catalyst Charge: In a separate glovebox or under a heavy stream of nitrogen, prepare a solution of the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01 eq) and a suitable ligand (e.g., Xantphos, 0.025 eq) in a small amount of toluene. Add this catalyst solution to the reactor via syringe or cannula.

  • Reaction: Heat the reaction mixture to 100-110 °C under a positive nitrogen pressure.

  • Monitoring: Monitor the reaction progress by HPLC every 2 hours until consumption of the limiting reagent is >99%.

  • Work-up: Cool the reaction to room temperature. Filter the mixture through a pad of celite to remove the inorganic base. Wash the reactor and filter cake with toluene.

  • Purification: The combined toluene filtrate can then be washed with aqueous base and brine, dried, and concentrated. The resulting crude product is then purified, typically by crystallization from a suitable solvent system like isopropanol/heptane.

Protocol 2: Nitro Group Reduction via Catalytic Hydrogenation
  • Reactor Preparation: An appropriate high-pressure hydrogenation reactor (e.g., a Parr shaker) is cleaned and leak-tested.

  • Charge: The crude nitro-intermediate from Protocol 1 is dissolved in a suitable solvent (e.g., methanol or ethyl acetate) and charged to the reactor.

  • Catalyst: 5% Palladium on Carbon (Pd/C) catalyst (typically 1-2 mol%) is added as a slurry in the reaction solvent.

  • Hydrogenation: The reactor is sealed, purged several times with nitrogen, and then purged with hydrogen. The system is pressurized with hydrogen (typically 50-100 psi) and agitated vigorously.

  • Monitoring: The reaction is monitored by hydrogen uptake and confirmed by HPLC/TLC analysis. The reaction is typically exothermic and may require cooling.

  • Work-up: Once complete, the reactor is vented and purged with nitrogen. The reaction mixture is carefully filtered through a bed of celite to remove the Pd/C catalyst. Caution: The filter cake is pyrophoric and must be kept wet and handled according to safety protocols.

  • Isolation: The filtrate is concentrated under reduced pressure to yield the crude 4-[3-(tert-butyl)phenoxy]-3-chlorophenylamine, which is then purified by crystallization.

Section 4: Visualizations & Diagrams

General Synthetic Workflow

G cluster_0 Step 1: C-O Coupling cluster_1 Step 2: Reduction cluster_2 Step 3: Purification Coupling Buchwald-Hartwig or Ullmann Coupling Workup1 Aqueous Wash & Solvent Swap Coupling->Workup1 Reduction Nitro Group Reduction (e.g., Hydrogenation) Workup1->Reduction Workup2 Catalyst Filtration Reduction->Workup2 Crystallization Crystallization Workup2->Crystallization Drying Drying under Vacuum Crystallization->Drying API API Drying->API Final Product

Caption: High-level workflow for the synthesis.

Troubleshooting: Low Reaction Yield

G cluster_incomplete cluster_complete Start Low Yield Observed in C-O Coupling Check_Conversion Check Reaction Conversion by HPLC Start->Check_Conversion Incomplete Incomplete Conversion (>5% SM remaining) Check_Conversion->Incomplete No Complete Complete Conversion (<1% SM remaining) Check_Conversion->Complete Yes Cause_Catalyst Possible Cause: Catalyst Deactivation Incomplete->Cause_Catalyst Cause_Mixing Possible Cause: Poor Mixing / Mass Transfer Incomplete->Cause_Mixing Solution_Inert Action: Improve Inerting, Use Degassed Solvents Cause_Catalyst->Solution_Inert Solution_Agitation Action: Increase Agitation, Check Impeller Cause_Mixing->Solution_Agitation Check_Impurity Analyze Impurity Profile Complete->Check_Impurity Impurity_SideReaction Major Side Products Detected (e.g., Hydrodehalogenation) Check_Impurity->Impurity_SideReaction Impurity_WorkupLoss No Major Side Products, Mass Balance Low Check_Impurity->Impurity_WorkupLoss Solution_Optimize Action: Re-optimize Temp, Ligand, Base Impurity_SideReaction->Solution_Optimize Solution_Workup Action: Review Workup & Isolation Steps for Losses Impurity_WorkupLoss->Solution_Workup

Caption: Decision tree for troubleshooting low yield.

References

  • Scale-Up Challenges for Intermediates: A Practical Guide. (2025, December 11). At Tianming Pharmaceutical.
  • Fine Chemical Synthesis at Scale: Challenges and How to Tackle Them. (2025, August 1). Pure Synth.
  • From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. (2025, August 28).
  • Scale-Up Guide: Buchwald-Hartwig Amination. MilliporeSigma.
  • Drug Substances: Scale-Up Challenges. (2019, September 16). Contract Pharma.
  • Overcoming Challenges in Scale-Up Production. (2025, February 18). World Pharma Today.
  • Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. (2024, August 16). Books.
  • Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. (2012, July 17). PMC - NIH.
  • Chapter 2: Synthetic Methods for Dialkyl Ethers. (2024, August 16). Books.
  • Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. (2012, July 17).
  • Ullmann Condensation. SynArchive.
  • A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. SciELO.
  • Ullmann condensation. Wikipedia.
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Buchwald–Hartwig amination. Wikipedia.

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Validation & Comparative

validating the biological activity of 4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Validation Guide Subject: 4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine (CAS: 52756-36-2 / Related Intermediates) Primary Application: Kinase Inhibitor Scaffold (TIE2, VEGFR2, BCR-ABL) Target Audience: Medicinal Chemists, Lead Optimization Scientists, Pharmacology Leads

Executive Summary & Strategic Context

4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine (hereafter referred to as Fragment A ) is not a standalone therapeutic but a high-value pharmacophore scaffold . It serves as the lipophilic "tail" moiety for Type II kinase inhibitors, most notably Rebastinib (DCC-2036) .

Validating the biological activity of this amine is a critical step in Fragment-Based Drug Discovery (FBDD) . You are not testing for nanomolar potency (which requires the full urea-linked inhibitor); you are validating binding competency , lipophilic efficiency , and baseline toxicity .

The Core Question: Does this fragment contribute specific hydrophobic anchoring in the kinase "switch control pocket," or is it merely a passive linker?

Comparative Landscape
FeatureFragment A (The Product) Rebastinib (Positive Control) 3-Chloroaniline (Negative Control)
Role Pharmacophore FragmentClinical-Stage InhibitorRaw Building Block
Primary Target TIE2 / VEGFR2 (Allosteric Pocket)TIE2 / VEGFR2 / BCR-ABLNone (General Toxicity)
Binding Mode Hydrophobic Interaction (Weak)Type II (Dual Anchor)Non-specific
Expected IC50 10 - 100 µM< 5 nM> 1000 µM (Inactive)
Key Utility SAR Validation / Library SynthesisTherapeutic EfficacyBaseline Toxicity Check

Mechanistic Profiling: The "Switch Control" Hypothesis

To validate Fragment A, you must prove it engages the hydrophobic back-pocket of the kinase (specifically TIE2 or VEGFR2) even without the "head" group (the urea-quinoline moiety of Rebastinib).

Pathway Visualization: Type II Kinase Inhibition

The following diagram illustrates how Fragment A fits into the broader inhibition logic compared to the full drug.

KinaseBinding cluster_kinase Kinase Domain (TIE2/VEGFR2) ATP_Pocket ATP Binding Pocket (Hinge Region) Gatekeeper Gatekeeper Residue (Selectivity Filter) Allosteric_Pocket Switch Control Pocket (Hydrophobic) Fragment_A Fragment A (The Amine Tail) Fragment_A->Allosteric_Pocket Occupies (Hydrophobic) Rebastinib Rebastinib (Full Inhibitor) Fragment_A->Rebastinib Precursor To Rebastinib->ATP_Pocket Occupies Rebastinib->Allosteric_Pocket Occupies Urea_Linker Urea Linker (H-Bond Donor) Rebastinib->Urea_Linker Urea_Linker->Gatekeeper H-Bonds

Caption: Fragment A targets the Allosteric Switch Control Pocket, providing the selectivity profile for the final Rebastinib molecule.

Experimental Validation Protocols

Do not rely on standard ATP-competitive assays alone, as the amine fragment is a weak binder. You must use high-concentration biochemical assays and cellular phenotypic screens.

Protocol A: Differential Kinase Inhibition (Biochemical)

Objective: Quantify the "Binding Efficiency Index" (BEI) of the fragment versus the full drug.

  • System: FRET-based Kinase Assay (e.g., LanthaScreen or Z'-LYTE).

  • Target: Recombinant Human TIE2 (TEK).

  • Controls:

    • Positive: Rebastinib (Start 100 nM).

    • Negative:[1] DMSO only.

Workflow:

  • Preparation: Dissolve Fragment A in 100% DMSO to 100 mM stock.

    • Critical: Ensure solubility. The tert-butyl group makes this highly lipophilic.

  • Titration: Prepare a 10-point dilution series.

    • Fragment A Range: 100 µM down to 0.1 µM.

    • Rebastinib Range: 1 µM down to 0.01 nM.

  • Incubation: Mix kinase, substrate, and ATP (at Km) with compound for 60 mins at RT.

  • Detection: Add Eu-labeled antibody and read TR-FRET.

Data Interpretation:

  • Valid Result: Fragment A shows partial inhibition (IC50 ~10-50 µM). This confirms the tert-butyl-phenoxy group is finding the pocket.

  • Invalid Result: IC50 > 200 µM implies the fragment is inactive, or the assay sensitivity is too low for fragments.

Protocol B: HUVEC Anti-Proliferation (Cellular)

Objective: Confirm that the fragment is cell-permeable and non-toxic at low doses, but anti-angiogenic at high doses.

Workflow:

  • Cell Line: HUVEC (Human Umbilical Vein Endothelial Cells).

  • Media: EGM-2 (Endothelial Growth Medium) with VEGF supplement.

  • Seeding: 3,000 cells/well in 96-well plates.

  • Treatment: Treat with Fragment A (0.1 - 100 µM) for 72 hours.

  • Readout: CCK-8 or CellTiter-Glo (ATP quantification).

Comparison Table: Expected Phenotypes

CompoundConcentrationHUVEC ViabilityInterpretation
Fragment A 1 µM> 95%Safe/Permeable. No off-target cytotoxicity.
Fragment A 50 µM< 60%Weak Activity. Validates scaffold interference.
Rebastinib 0.1 µM< 10%Potent. Full Type II inhibition.
Aniline 50 µM> 90%Inactive. Confirms specificity of Tert-butyl group.

Safety & Specificity: The "Clean Fragment" Test

Before using this amine in a library, you must ensure it does not possess "pan-assay interference" (PAINS) properties or inherent hepatotoxicity.

Protocol C: HepG2 Cytotoxicity Screen

Rationale: Anilines can be hepatotoxic. You must verify that the tert-butyl substitution does not increase toxicity compared to the parent aniline.

  • Cells: HepG2 (Liver carcinoma).

  • Dosing: Fixed high dose (10 µM and 50 µM).

  • Duration: 24 hours.

  • Readout: LDH Release (Membrane integrity).

  • Success Criteria: < 20% cytotoxicity at 10 µM. If toxicity is high (>50%), the fragment is unsuitable for drug development without modification.

Validation Workflow Diagram

Use this logic flow to determine if your batch of Fragment A is biological grade.

ValidationFlow Start Start: Fragment A (Solid Powder) Solubility DMSO Solubility Check (Clear @ 10mM?) Start->Solubility Biochem_Assay TIE2 Kinase Assay (High Conc. 50µM) Solubility->Biochem_Assay Yes Fail FAIL Check Purity / Oxidation Solubility->Fail No (Precipitates) Decision_1 >30% Inhibition? Biochem_Assay->Decision_1 Cell_Assay HUVEC Proliferation (VEGF Driven) Decision_2 IC50 < 100µM? Cell_Assay->Decision_2 Decision_1->Cell_Assay Yes Decision_1->Fail No (Inactive) Pass VALIDATED SCAFFOLD Proceed to Linker Synthesis Decision_2->Pass Yes Decision_2->Fail No (Too Weak)

Caption: Step-by-step decision matrix for validating the biological utility of the amine scaffold.

References

  • Chan, W. W., et al. (2011). "Conformational control inhibition of the BCR-ABL1 tyrosine kinase, including the gatekeeper T315I mutant, by the switch-control inhibitor DCC-2036."[2] Cancer Cell.[2]

    • Context: Defines the structural role of the tert-butyl phenoxy tail in the Rebastinib (DCC-2036) molecule.
  • Smith, C. C., et al. (2012). "Rebastinib is an active TIE2 inhibitor." Molecular Cancer Therapeutics.

    • Context: Provides the TIE2/VEGFR2 kinase assay protocols required for Protocol A.
  • Deciphera Pharmaceuticals. "Rebastinib (DCC-2036) Mechanism of Action." Pipeline Data.

    • Context: Validates the "Switch Control" binding mode utilized in the mechanistic profiling section.
  • PubChem Compound Summary. "Rebastinib (CID 25066467)." National Center for Biotechnology Information.

    • Context: Verification of chemical structure and substructure rel

Sources

A Comparative Analysis of 4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine: A Guide to Structure-Activity Relationships in Diaryl Ether Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The diaryl ether scaffold is a privileged structure in medicinal chemistry, appearing in a diverse array of biologically active compounds, from antibiotics to anticancer agents. Its conformational flexibility, combined with the vast potential for chemical modification on either aromatic ring, makes it a fertile ground for inhibitor design. This guide focuses on a specific example, 4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine , to explore the critical structure-activity relationships (SAR) that govern the efficacy of this compound class.

While extensive public data on this exact molecule is limited, by examining structurally similar compounds, we can deconstruct its components and infer its potential biological activities and liabilities. This comparative analysis is designed for researchers and drug development professionals, providing a framework for understanding how subtle changes to the diaryl ether core can dramatically impact target engagement and overall performance. We will delve into the roles of the chloro, tert-butyl, and amine substituents by comparing analogs studied for antibacterial, antitumor, and other therapeutic applications, supported by experimental data and detailed protocols.

Structural Deconstruction of the Diaryl Ether Core

The core structure of 4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine can be dissected into three key regions, each contributing to its overall physicochemical and biological profile. Understanding the role of each component is fundamental to rational drug design.

  • Ring A (The Phenylamine Moiety): This is the 3-chloro-4-aminophenyl group. The primary amine is a common hydrogen bond donor and can be a key interaction point with protein targets. Its position relative to the ether linkage is critical. The chlorine atom is an electron-withdrawing group that can influence the pKa of the amine and participate in halogen bonding, potentially enhancing binding affinity.

  • The Ether Linkage: This oxygen bridge provides rotational flexibility, allowing the two phenyl rings to adopt various conformations to fit within a binding pocket. However, this flexibility can also come at an entropic cost upon binding.

  • Ring B (The Substituted Phenoxy Moiety): This is the 3-(tert-butyl)phenyl group. The bulky tert-butyl group significantly increases lipophilicity and creates steric hindrance.[1] Its meta-positioning influences the overall shape of the molecule compared to an ortho or para substitution. Such bulky groups are often used to explore deep, hydrophobic pockets within a target enzyme or receptor.[1]

cluster_0 Structural Components of the Target Molecule cluster_A Key Substituents (Ring A) cluster_B Key Substituent (Ring B) mol 4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine A Ring A: Phenylamine Moiety (Target Interaction, pKa Modulation) Linker Ether Linkage (Flexibility & Conformation) A->Linker Amine Amine Group (-NH2) H-Bonding Chlorine Chlorine Atom (-Cl) Halogen Bonding, EWG B Ring B: Phenoxy Moiety (Lipophilicity, Steric Profile) Linker->B TertButyl Tert-Butyl Group Bulky, Hydrophobic

Caption: Key structural components of the target diaryl ether compound.

Comparative Analysis of Biological Activity

The diaryl ether scaffold has been successfully employed to develop inhibitors for various biological targets. By comparing our lead compound's structural features to those with known activity, we can predict its potential applications.

Antibacterial Activity: Targeting Enoyl-ACP Reductase (FabV)

A promising target for novel antibiotics is the enoyl-acyl carrier protein reductase (ENR), a crucial enzyme in bacterial fatty acid synthesis.[2] Diaryl ethers have shown potent inhibition of FabV, an ENR isozyme found in pathogens like P. aeruginosa.[2][3]

Structure-activity relationship studies on diaryl ether-based FabV inhibitors reveal several key trends.[3] A study involving 44 diaryl ether congeners demonstrated that substituents on the 'B' ring have a major impact on inhibitory efficiency.[3] For instance, the compound RGB32, a potent FabV inhibitor with an IC50 of 0.59 µM, features a six-carbon chain on its 'A' ring and specific substitutions on the 'B' ring.[3][4]

Compared to these published inhibitors, 4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine possesses a bulky hydrophobic group on Ring B, which could potentially occupy a hydrophobic pocket in the FabV enzyme. However, many potent FabV inhibitors utilize a phenolic oxygen on the A-ring, which is replaced by an amine group in our target compound. This change from a hydrogen bond donor/acceptor (hydroxyl) to a hydrogen bond donor (amine) would significantly alter the binding mode.

Table 1: Comparison of Diaryl Ether Analogs as FabV Inhibitors

CompoundRing A SubstitutionRing B SubstitutionTargetIC50 (µM)Reference
Target Compound 4-amino, 3-chloro3-tert-butylpaFabVData Not AvailableN/A
RGB324-hydroxy, alkyl chainVariedpaFabV0.59 ± 0.04[3][4]
Analog Library4-hydroxy, alkyl chainVariedpaFabV>50% inhibition at 10µM for 24 compounds[3]
Antitumor Activity

Diaryl ether derivatives have also been synthesized and evaluated for their antitumor properties.[4][5] Structure-activity studies indicate that the presence and position of specific substituents are critical for cytotoxic activity. For example, a study on a series of diaryl ether derivatives found that having a chlorine or hydroxyl group at the para-position of one of the phenyl rings significantly enhanced antitumor activity.[4][5] Compound 5h from this study, which has a para-chloro substituent, demonstrated potent growth inhibitory activity against HepG2 (IC50 = 2.57 µM) and A549 (IC50 = 5.48 µM) cancer cell lines.[4][5]

Our target molecule, 4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine, has a chlorine atom at the 3-position (meta to the ether). Based on the literature, this may result in different activity compared to the more potent para-substituted analogs. The bulky tert-butyl group on the other ring could either enhance activity by fitting into a hydrophobic pocket or reduce it through steric clash, depending on the specific protein target. A fluorinated analog, 4-[3-(Tert-butyl)phenoxy]-3-fluorophenylamine, has been reported to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer, by inducing apoptosis.[6] This suggests that our chloro-analog likely possesses similar, though not identical, cytotoxic potential.

Table 2: Antitumor Activity of Selected Diaryl Ether Derivatives

CompoundKey SubstituentsCell LineIC50 (µM)Reference
Target Compound 3-chloro, 3'-tert-butylUnknownData Not AvailableN/A
Analog 5h 4'-chloroHepG22.57[4][5]
A5495.48[4][5]
HT-2930.04[4][5]
Fluoro-Analog 3-fluoro, 3'-tert-butylBreast, Lung, ColonGrowth Inhibition Reported[6]
Other Potential Activities

The diaryl ether scaffold is versatile. Related structures have been investigated for a range of other activities:

  • Anti-inflammatory Effects: 4-phenoxyfuro[2,3-b]quinoline derivatives have shown potent inhibitory activity against mast cell and neutrophil degranulation.[7] The fluorinated analog of our target compound has also been reported to have anti-inflammatory effects by inhibiting pro-inflammatory cytokines.[6]

  • Histamine H3 Receptor / MAO-B Inhibition: A series of 4-tert-butylphenoxyalkoxyamines were designed as dual-target ligands for the histamine H3 receptor (H3R) and monoamine oxidase B (MAO B), with potential applications in Parkinson's disease.[8][9] The compound DL76 showed balanced activity with a Ki of 38 nM for hH3R and an IC50 of 48 nM for hMAO B.[8] This highlights the potential for the 4-tert-butylphenoxy moiety to be incorporated into neurologically active agents.

Experimental Protocols: A Guide to Evaluation

To properly characterize 4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine and its analogs, standardized assays are crucial. Below are detailed protocols for evaluating antibacterial and antitumor activity.

Protocol 1: In Vitro Antitumor Cytotoxicity (MTT Assay)

This protocol determines the concentration of a compound that inhibits the metabolic activity of cancer cells by 50% (IC50).

Causality: The MTT assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells, providing a robust measure of cytotoxicity.

Methodology:

  • Cell Culture: Culture human cancer cell lines (e.g., A549, HepG2) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in a 96-well plate and allow them to adhere for 24 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of 2-fold dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Treatment: Remove the old media from the cells and add 100 µL of the media containing the test compound dilutions. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin). Incubate for 48 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

A 1. Seed Cells (5,000 cells/well, 96-well plate) B 2. Incubate for 24h (Allow cell adherence) A->B D 4. Treat Cells (Incubate for 48h) B->D C 3. Prepare Compound Dilutions (0.1 µM to 100 µM) C->D E 5. Add MTT Reagent (Incubate for 4h) D->E F 6. Solubilize Formazan (Add 150 µL DMSO) E->F G 7. Read Absorbance (570 nm) F->G H 8. Calculate IC50 (Non-linear Regression) G->H

Caption: Workflow for the MTT cytotoxicity assay.

Protocol 2: Antibacterial FabV Enzymatic Assay

This protocol measures the inhibition of the FabV enzyme by monitoring the oxidation of its cofactor, NADH.

Causality: The FabV enzyme uses NADH as a cofactor to reduce a substrate. The rate of NADH oxidation can be monitored by the decrease in absorbance at 340 nm. An effective inhibitor will slow this rate. This self-validating system directly measures enzyme activity.

Methodology:

  • Protein Expression & Purification: Express and purify recombinant P. aeruginosa FabV (paFabV) protein using standard molecular biology techniques.

  • Reagent Preparation:

    • Assay Buffer: 100 mM sodium phosphate, pH 7.5.

    • NADH Solution: 10 mM NADH in assay buffer.

    • Substrate Solution: 5 mM crotonyl-CoA in assay buffer.

    • Test Compound: Prepare a dilution series in DMSO.

  • Assay Procedure:

    • In a 96-well UV-transparent plate, add 85 µL of assay buffer.

    • Add 5 µL of purified paFabV enzyme (final concentration ~50 nM).

    • Add 1 µL of the test compound at various concentrations (final DMSO concentration ≤ 1%). Incubate for 10 minutes at room temperature.

    • Add 5 µL of NADH solution (final concentration 500 µM).

    • Initiate the reaction by adding 5 µL of crotonyl-CoA substrate (final concentration 500 µM).

  • Data Acquisition: Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 15 minutes using a plate reader.

  • Analysis: Calculate the initial reaction velocity (V₀) for each concentration. Normalize the rates to the vehicle control (DMSO) and plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.

Conclusion and Future Directions

4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine belongs to the versatile diaryl ether class of compounds, which has demonstrated significant potential in antibacterial and anticancer research. Through comparative analysis with structurally related analogs, we can infer its potential biological profile. The presence of the 3-chloro and 3'-tert-butyl groups suggests it may possess moderate cytotoxic activity, and its diaryl ether core is a known scaffold for FabV inhibition.

However, without direct experimental data, these remain well-founded hypotheses. The next logical steps for any research program investigating this molecule would be to:

  • Synthesize and Characterize: Perform a full chemical synthesis and confirm the structure and purity via NMR and mass spectrometry.

  • Broad Biological Screening: Test the compound against a wide panel of cancer cell lines and bacterial strains to identify its primary activity profile.

  • Target Deconvolution: Once a primary activity is confirmed, perform target-based assays (such as the enzymatic assay described) to elucidate its mechanism of action.

  • Iterative SAR: Synthesize analogs by modifying the substituents on both rings (e.g., moving the chloro to the para position, replacing tert-butyl with other alkyl or alkoxy groups) to optimize potency and selectivity.

This guide provides the structural rationale and the experimental framework necessary to embark on a thorough investigation of 4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine, moving from informed hypothesis to data-driven discovery.

References

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A Technical Guide to the Structure-Activity Relationship of 4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine Analogs as Putative B-Raf Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 4-[3-(tert-butyl)phenoxy]-3-chlorophenylamine scaffold represents a promising, yet underexplored, chemical architecture for the development of targeted anticancer therapeutics. This guide posits, based on extensive structural homology with established multi-kinase inhibitors, that this scaffold is a potent template for Type II inhibitors of B-Raf kinase, a critical node in the MAPK signaling pathway. We provide a comprehensive analysis of the structure-activity relationship (SAR) by synthesizing data from closely related diaryl ether and bi-aryl urea-containing compounds, such as Sorafenib. This guide dissects the key pharmacophoric elements, explores the causal impact of structural modifications on inhibitory activity, and presents a comparative analysis against clinically approved B-Raf inhibitors. Furthermore, we furnish detailed, field-proven experimental protocols for B-Raf kinase inhibition and cellular proliferation assays to empower researchers in the validation and optimization of this chemical series.

Introduction: Targeting the MAPK Pathway

The mitogen-activated protein kinase (MAPK) signaling cascade, also known as the RAS-RAF-MEK-ERK pathway, is a central regulator of cell proliferation, differentiation, and survival.[1] Dysregulation of this pathway is a hallmark of many human cancers. One of the most frequently mutated components is the B-Raf kinase; a specific point mutation substituting valine with glutamic acid at codon 600 (V600E) results in a constitutively active kinase that drives oncogenesis, particularly in malignant melanoma (~70% of cases), thyroid, and colon cancers.[1][2][3] The clinical success of drugs targeting B-Raf has validated it as a premier target for cancer therapy.[1]

This guide focuses on the 4-[3-(tert-butyl)phenoxy]-3-chlorophenylamine scaffold, a structure bearing a strong resemblance to Type II kinase inhibitors, which stabilize the inactive "DFG-out" conformation of the kinase.[4][5][6] By analyzing this scaffold through the lens of established inhibitors like Sorafenib, we can construct a robust SAR model to guide the development of novel and potentially superior therapeutic agents.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Growth Factor BRAF B-Raf RAS->BRAF Activation MEK MEK1/2 BRAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Activation Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor 4-[3-(tert-butyl)phenoxy] -3-chlorophenylamine Analogs (Putative Type II Inhibitor) Inhibitor->BRAF Inhibition (Stabilizes DFG-out)

Figure 1: The RAS-RAF-MEK-ERK signaling pathway and the putative point of intervention for the title compounds.

Core Scaffold Analysis: A Type II Inhibitor Blueprint

The 4-[3-(tert-butyl)phenoxy]-3-chlorophenylamine structure can be deconstructed into three key pharmacophoric regions, analogous to the multi-kinase inhibitor Sorafenib.[7][8] This architecture is ideally suited for a Type II binding mode, which engages the inactive DFG-out conformation of the B-Raf kinase.[6][9]

  • Hinge-Binding Head (3-Chlorophenylamine): This region is predicted to occupy the ATP-binding site and form critical hydrogen bonds with the kinase "hinge" region, typically with the backbone of a conserved cysteine residue (e.g., Cys532 in B-Raf). The aniline nitrogen is a key hydrogen bond donor.

  • Central Diaryl Ether Linker: This oxygen-containing linker provides the correct vector and spacing to connect the head and tail regions. Its relative conformational flexibility allows the molecule to adopt the extended conformation necessary for Type II binding.

  • Hydrophobic Tail (3-tert-butylphenoxy): This bulky, lipophilic group is critical for Type II inhibition. It is hypothesized to occupy a deep, allosteric hydrophobic pocket that is only accessible when the kinase adopts the DFG-out conformation.[6] The tert-butyl group, in particular, is an effective steric anchor.[10]

cluster_mol Pharmacophoric Breakdown cluster_kinase B-Raf Kinase Binding Site (DFG-out) Head Hinge-Binding Head (3-Chlorophenylamine) Linker Diaryl Ether Linker Head->Linker Hinge Hinge Region (Cys532) Head->Hinge H-Bonds Tail Hydrophobic Tail (3-tert-butylphenoxy) Linker->Tail DFG DFG Motif (DFG-out) Linker->DFG Spans DFG-out Conformation Pocket Allosteric Hydrophobic Pocket Tail->Pocket Hydrophobic Interactions

Figure 2: Hypothesized binding mode of the core scaffold within the B-Raf kinase active site.

Synthesized Structure-Activity Relationship (SAR) Analysis

While direct SAR studies on the title scaffold are not publicly available, we can construct a highly predictive model by synthesizing findings from structurally related B-Raf/VEGFR-2 inhibitors.[7][11][12]

Modifications to the Hinge-Binding Head (3-Chlorophenylamine)

This region is highly sensitive to substitution, as it governs the primary anchoring interaction with the kinase hinge.

  • Aniline Moiety: Replacement of the aniline nitrogen can be detrimental, as it disrupts the key hydrogen bond donation to the hinge. Aniline groups, while sometimes associated with metabolic instability, are a staple in kinase inhibitor design.[13]

  • Chloro Substituent: The 3-chloro group is predicted to be crucial for potency. Halogen atoms in this position often form additional favorable interactions within the ATP pocket or enhance the binding affinity through electronic effects.[14] SAR studies on similar scaffolds show that moving or replacing the chloro group with hydrogen or a bulky alkyl group often leads to a significant loss of activity.

Modifications to the Hydrophobic Tail (3-tert-butylphenoxy)

The tail region dictates selectivity and potency by interacting with the allosteric hydrophobic pocket.

  • Tert-butyl Group: The bulky, sterically hindering tert-butyl group is an excellent anchor for the hydrophobic pocket.[10][15] Moving it from the meta (3-position) to the para (4-position) could alter the interaction vector and potentially decrease potency. Replacing it with smaller alkyl groups (e.g., methyl, ethyl) would likely reduce the hydrophobic interactions and lower the binding affinity.

  • Phenoxy Ring Substitutions: Adding small electron-withdrawing groups (e.g., fluorine) to other positions on this ring could fine-tune electronic properties and potentially improve pharmacokinetic profiles without disrupting the core hydrophobic interaction.

Analog ID Modification (Relative to Core Scaffold) Predicted B-RafV600E IC50 Rationale for Prediction (Based on Analogous Series[7][11][14])
1 (Core) 4-[3-(tert-butyl)phenoxy]-3-chlorophenylaminePotent (baseline) Core scaffold with hypothesized optimal interactions.
2a 3-H on phenylamine (des-chloro)Significantly Reduced Loss of key halogen interaction in the hinge region.
2b 4-Cl on phenylamineReduced Suboptimal positioning of the halogen for key interactions.
3a 4-tert-butyl on phenoxy ringModerately Reduced Alters the vector of interaction within the hydrophobic pocket.
3b 3-methyl on phenoxy ringSignificantly Reduced Insufficient hydrophobic bulk to effectively occupy the allosteric pocket.
3c No substitution on phenoxy ringInactive Loss of the critical hydrophobic tail interaction required for Type II inhibition.

Table 1: Predicted Structure-Activity Relationship for Analogs of 4-[3-(tert-butyl)phenoxy]-3-chlorophenylamine.

Comparative Analysis with Approved B-Raf Inhibitors

The clinical landscape for B-Raf inhibitors includes two major classes, providing a valuable context for evaluating the potential of the 4-[3-(tert-butyl)phenoxy]-3-chlorophenylamine scaffold.

  • Type I/I.V Inhibitors (Vemurafenib, Dabrafenib): These agents bind to the active "DFG-in" conformation of B-Raf.[2] While highly potent against the B-RafV600E monomer, they can paradoxically activate the MAPK pathway in cells with wild-type B-Raf by inducing RAF dimerization, leading to secondary malignancies.[16]

  • Type II Inhibitors (Sorafenib, Regorafenib): These inhibitors bind to the inactive "DFG-out" conformation.[5] This binding mode allows them to inhibit both monomeric mutant B-Raf and wild-type RAF dimers.[6] This often translates to a broader anti-proliferative profile but can also lead to more off-target effects, as they inhibit multiple kinases (e.g., VEGFR-2, PDGFR).[7]

The 4-[3-(tert-butyl)phenoxy]-3-chlorophenylamine scaffold, as a putative Type II inhibitor, would be expected to share mechanistic similarities with Sorafenib. The key challenge in its development would be to optimize selectivity for B-Raf over other kinases to achieve a more favorable therapeutic window.

Compound Class Binding Mode Target Conformation Key Advantage Key Disadvantage Representative Drug
Type I/I.V ATP-competitiveActive (DFG-in)High potency and selectivity for B-RafV600E monomer.[2]Can cause paradoxical MAPK pathway activation in WT B-Raf cells.[16]Vemurafenib, Dabrafenib
Type II (putative) ATP-competitiveInactive (DFG-out)Inhibits both monomeric and dimeric RAF; may overcome some resistance.[6]Often multi-targeted, leading to potential off-target toxicities.[7]Sorafenib, Title Scaffold

Table 2: Comparison of B-Raf Inhibitor Classes.

Experimental Methodologies

Validating the activity of novel analogs requires robust and reproducible biochemical and cell-based assays.

In Vitro B-RafV600E Kinase Inhibition Assay (LanthaScreen™ Time-Resolved FRET)

This assay measures the ability of a compound to compete with a fluorescently labeled ATP-competitive tracer for binding to the B-Raf kinase domain. It is a high-throughput, sensitive method for determining inhibitor affinity (IC50).

Principle: A Europium (Eu)-labeled anti-tag antibody binds to the GST-tagged B-Raf kinase. An Alexa Fluor™ 647-labeled tracer binds to the ATP site of the kinase. When both are bound, Fluorescence Resonance Energy Transfer (FRET) occurs from the Eu-donor to the Alexa Fluor-acceptor. A test compound that binds to the ATP site will displace the tracer, leading to a loss of FRET signal.

Materials:

  • Recombinant GST-tagged B-RafV600E (Thermo Fisher Scientific)

  • LanthaScreen™ Eu-anti-GST Antibody (Thermo Fisher Scientific)

  • Kinase Tracer 236 (Thermo Fisher Scientific)

  • TR-FRET Dilution Buffer (50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl₂, 1 mM EGTA)

  • Test compounds dissolved in 100% DMSO

  • Low-volume 384-well plates (black)

  • Plate reader capable of time-resolved FRET measurements

Procedure:

  • Compound Plating: Prepare a serial dilution of test compounds in DMSO. Dispense 50 nL of each compound concentration into a 384-well assay plate. For controls, dispense DMSO alone.

  • Kinase/Antibody Mix Preparation: Prepare a 2X solution of B-RafV600E and Eu-anti-GST antibody in TR-FRET dilution buffer. Add 5 µL of this mix to each well.

  • Tracer Mix Preparation: Prepare a 2X solution of Kinase Tracer 236 in TR-FRET dilution buffer.

  • Reaction Initiation: Add 5 µL of the 2X Tracer mix to each well to initiate the binding reaction. The final volume will be 10 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

start Start plate 1. Prepare Serial Dilution of Compound in DMSO start->plate dispense 2. Dispense 50 nL Compound into 384-well Plate plate->dispense mix_kinase 3. Prepare 2X Kinase/ Eu-Ab Mix dispense->mix_kinase add_kinase 4. Add 5 µL of Kinase/Ab Mix to Wells mix_kinase->add_kinase mix_tracer 5. Prepare 2X Tracer Mix add_kinase->mix_tracer add_tracer 6. Add 5 µL of Tracer Mix to Wells mix_tracer->add_tracer incubate 7. Incubate 60 min at Room Temperature add_tracer->incubate read 8. Read Plate (TR-FRET) incubate->read analyze 9. Calculate Emission Ratio and Determine IC50 read->analyze end End analyze->end

Figure 3: Workflow for the LanthaScreen™ B-Raf Kinase Binding Assay.
Cell Proliferation Assay (MTT/XTT)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with test compounds. The A375 human melanoma cell line, which harbors the B-RafV600E mutation, is an ideal model system.[17][18]

Procedure:

  • Cell Seeding: Seed A375 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium (DMEM + 10% FBS). Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle control (e.g., 0.1% DMSO) and untreated wells.

  • Incubation: Incubate the cells for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control wells. Plot the percentage of cell viability against the logarithm of compound concentration and fit the data to determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion and Future Directions

The 4-[3-(tert-butyl)phenoxy]-3-chlorophenylamine scaffold is a compelling starting point for the development of novel Type II B-Raf kinase inhibitors. The synthesized SAR presented in this guide, based on extensive data from homologous series, highlights the critical roles of the 3-chlorophenylamine headgroup and the 3-tert-butylphenoxy tail in achieving potent inhibition. The primary challenge and opportunity for future research lie in optimizing selectivity. By systematically modifying the linker and exploring alternative substitutions on both aromatic rings, it may be possible to design analogs that retain high B-Raf potency while minimizing interactions with other kinases like VEGFR-2, potentially leading to a safer and more targeted therapeutic agent. The experimental protocols provided herein offer a clear roadmap for researchers to validate these hypotheses and drive the discovery of next-generation MAPK pathway inhibitors.

References

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A Senior Application Scientist's Guide: Comparative Analysis of Chloro vs. Fluoro Substitution in Phenoxy-phenylamines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Halogen Conundrum in Drug Design

In the intricate process of drug discovery, the strategic modification of a lead compound is paramount to optimizing its pharmacological profile. Among the most powerful tools in the medicinal chemist's arsenal is halogen substitution. The introduction of halogens onto a molecular scaffold, particularly on aromatic rings, can profoundly influence a compound's electronic properties, lipophilicity, metabolic stability, and target-binding interactions[1][2][3]. While seemingly similar, the choice between chlorine and fluorine—the two most commonly employed halogens in drug design—is a critical decision with divergent consequences[1][2][4].

This guide provides a comparative analysis of chloro versus fluoro substitution, with a specific focus on the phenoxy-phenylamine scaffold, a common motif in various therapeutic agents. We will move from the fundamental atomic properties to their systemic impact on pharmacokinetics, providing field-proven insights and robust experimental protocols to empower researchers in making data-driven decisions.

Chapter 1: The Atomic Level - Fundamental Physicochemical Differences

The divergent effects of chlorine and fluorine originate from their intrinsic atomic properties. Understanding these differences is the foundation for predicting their influence on a molecule.

  • Electronegativity and Bond Strength: Fluorine is the most electronegative element (Pauling scale: 3.98), leading to a highly polarized and exceptionally strong carbon-fluorine (C-F) bond with a bond dissociation energy of approximately 105.4 kcal/mol[2][5]. Chlorine is less electronegative (3.16), resulting in a less polar and significantly weaker carbon-chlorine (C-Cl) bond (approx. 78.5 kcal/mol)[2][5]. This difference in bond strength is a primary determinant of metabolic stability.

  • Atomic Size and Steric Hindrance: Fluorine has a small van der Waals radius (1.47 Å), making it an excellent bioisostere for a hydrogen atom (1.20 Å)[5][6]. In contrast, chlorine is considerably larger (1.74 Å) and is often considered a closer steric match for a methyl group[5][6]. This size difference can critically impact how a ligand fits into a protein's binding pocket.

  • Polarizability: Polarizability, the ease with which an electron cloud can be distorted, is very low for fluorine but significantly higher for chlorine[2]. This gives chlorine a greater capacity for engaging in van der Waals and induced dipole interactions, which can contribute to enhanced binding affinity[2].

Table 1: Comparison of Fundamental Atomic and Bonding Properties

PropertyFluorine (F)Chlorine (Cl)Implication in Drug Design
Pauling Electronegativity 3.98[2][5]3.16[2][5]Influences bond polarity, inductive effects, and pKa of nearby groups.
Van der Waals Radius (Å) 1.47[5][6]1.74[5][6]Affects steric fit in binding pockets; F is a H-mimic, Cl is a methyl-mimic.
C-X Bond Length (Å) ~1.47[2][5]~1.77[2][5]Impacts precise positioning within a target site.
C-X Bond Dissociation Energy (kcal/mol) ~105.4[2][5]~78.5[2][5]Higher energy C-F bond often confers greater metabolic stability.
Polarizability (αD) 3.74[2]14.6[2]Higher polarizability of Cl enhances van der Waals and dispersion forces.

Chapter 2: The Molecular Impact - Modulating Physicochemical Properties

Substituting a hydrogen atom with a halogen on the phenoxy-phenylamine scaffold alters the molecule's overall character.

Electronic Effects: A Tale of Induction and Resonance

Both fluorine and chlorine exert a powerful electron-withdrawing inductive effect (-I), which can lower the pKa of nearby basic groups like the secondary amine in the phenoxy-phenylamine core[7]. However, they also possess lone pairs that can donate electron density back into the aromatic ring via a resonance or mesomeric effect (+M).

  • Fluorine: The 2p orbitals of fluorine overlap effectively with the 2p orbitals of carbon, resulting in a relatively strong +M effect that partially counteracts its very strong -I effect[8][9][10].

  • Chlorine: The 3p orbitals of chlorine have poorer overlap with carbon's 2p orbitals, leading to a weaker +M effect. Consequently, its inductive effect is more dominant in an overall electronic sense, despite being less electronegative than fluorine[10].

This interplay means that chlorine can have a slightly greater acidifying effect on aromatic acids and bases compared to fluorine[5][6].

Lipophilicity and Solubility

A critical differentiator between the two halogens is their impact on lipophilicity, a key parameter governing membrane permeability and absorption.

  • Chlorine significantly increases lipophilicity. A molecular matched-pair analysis revealed that chlorinated compounds are substantially more lipophilic than their fluorinated counterparts, with the mean LogD of chlorinated compounds being 0.45 units higher[6]. This is often comparable to adding a methyl group[11].

  • Fluorine has a more modest and context-dependent effect on lipophilicity. While often increasing LogP compared to hydrogen, the effect is less pronounced than with chlorine[7][12].

  • Solubility is inversely affected. Consequently, fluorinated compounds tend to be more water-soluble than their chlorinated analogs[6].

Diagram 1: Key Physicochemical Differentiators

G cluster_F Fluorine Substitution cluster_Cl Chlorine Substitution F_Inductive Strong -I Effect F_Resonance Moderate +M Effect (Good 2p-2p Overlap) F_Sterics Small Size (H-mimic) (1.47 Å) F_Bond Strong C-F Bond (Metabolic Blocker) F_HB Weak H-Bond Acceptor Cl_Inductive Moderate -I Effect Cl_Resonance Weak +M Effect (Poor 3p-2p Overlap) Cl_Sterics Larger Size (CH3-mimic) (1.74 Å) Cl_Lipophilicity High Lipophilicity (LogP Increase) Cl_XB Halogen Bond Donor (σ-hole) center Phenoxy- Phenylamine Scaffold center->F_Inductive center->F_Resonance center->F_Sterics center->F_Bond center->F_HB center->Cl_Inductive center->Cl_Resonance center->Cl_Sterics center->Cl_Lipophilicity center->Cl_XB

Caption: Core property differences between fluorine and chlorine substitution.

Chapter 3: The Interaction - Driving Target Affinity

The ultimate goal of substitution is often to enhance binding to a biological target. Here, the differences between chlorine and fluorine become particularly salient.

  • Steric Complementarity: The smaller size of fluorine may be advantageous if the binding pocket is sterically constrained. Conversely, the larger chlorine atom might provide better surface contact and van der Waals interactions in a more accommodating pocket, potentially increasing affinity[2].

  • Hydrogen Bonding: While fluorine is highly electronegative, its lone pairs are held tightly, making it a relatively weak hydrogen bond acceptor[6]. Chlorine is an even weaker acceptor[13].

  • Halogen Bonding: This is a crucial, non-covalent interaction that dramatically distinguishes chlorine from fluorine[14]. Due to its size and polarizability, a covalently bound chlorine atom possesses a region of positive electrostatic potential known as a "sigma-hole" (σ-hole) along the C-Cl bond axis[2][15]. This σ-hole can interact favorably with nucleophilic atoms in the protein backbone (e.g., carbonyl oxygens) or side chains (e.g., serine, threonine, methionine)[2][14]. Fluorine is too small and electronegative to form meaningful halogen bonds[14]. The presence of a well-positioned halogen bond can increase binding affinity by an order of magnitude or more[2][14].

A statistical analysis of over 3600 matched molecular pairs showed that chlorinated compounds had a slight, but statistically significant, edge in binding activity over their fluorinated counterparts, with an average increase in binding constant of about 10-12%[5][6]. This is likely due to the combined effects of increased lipophilicity and, in specific cases, favorable halogen bonding interactions[2].

Chapter 4: The System - Impact on Pharmacokinetics (ADME)

A potent compound is of little therapeutic value if it cannot reach its target and persist for a sufficient duration. Halogen substitution is a key strategy for tuning a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

Metabolic Stability

The primary reason for introducing fluorine into a drug candidate is often to enhance metabolic stability[7]. Aromatic rings and adjacent alkyl groups are common sites of oxidative metabolism by Cytochrome P450 (CYP) enzymes.

  • Fluorine as a Metabolic Shield: The immense strength of the C-F bond makes it highly resistant to enzymatic cleavage[5][7]. Placing a fluorine atom at a metabolically vulnerable position (a "metabolic soft spot") can effectively block hydroxylation, thereby increasing the compound's half-life and oral bioavailability[7][15].

  • Chlorine's Role: The C-Cl bond is also more stable than a C-H bond and can likewise be used to block metabolism, although it is more susceptible to cleavage than a C-F bond[11][16]. The increased lipophilicity from chlorine substitution can sometimes lead to higher clearance via hepatic uptake, which must be considered[11].

Chapter 5: Practical Application - Experimental Design & Protocols

To objectively compare chloro- and fluoro-substituted analogs, a robust, self-validating experimental plan is essential. The cornerstone of this comparison is the in vitro metabolic stability assay.

Protocol: Human Liver Microsomal (HLM) Stability Assay

This assay provides a reliable measure of a compound's susceptibility to Phase I metabolism, primarily by CYP enzymes. It serves as a strong predictor of in vivo hepatic clearance.

1. Reagents and Materials:

  • Test Compounds (Fluoro- and Chloro-analogs) and Positive Control (e.g., Verapamil, Midazolam) dissolved in DMSO.

  • Pooled Human Liver Microsomes (HLMs).

  • NADPH Regenerating System (e.g., containing β-NADP, glucose-6-phosphate, and G6P dehydrogenase).

  • Phosphate Buffer (100 mM, pH 7.4).

  • Ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide, Warfarin) for reaction termination.

2. Incubation Procedure:

  • Prepare a solution of HLMs (e.g., 0.5 mg/mL final concentration) in phosphate buffer.

  • Add the HLM solution to wells of a 96-well plate.

  • Add the test compounds to achieve a final concentration of 1 µM. Include a positive control and a negative control (no NADPH).

  • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), remove an aliquot and terminate the reaction by adding it to a separate plate containing ice-cold acetonitrile with the internal standard[4].

3. Sample Analysis:

  • Centrifuge the terminated reaction plates to precipitate the microsomal proteins.

  • Analyze the supernatant using a calibrated LC-MS/MS system to quantify the remaining parent compound relative to the internal standard.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of parent compound remaining against time.

  • Determine the elimination rate constant (k) from the slope of the linear regression.

  • Calculate the half-life (t½) using the equation: t½ = 0.693 / k [4][17].

  • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (mg/mL microsomal protein) [4][17].

Diagram 2: Experimental Workflow for HLM Stability Assay

G cluster_prep Preparation cluster_inc Incubation (37°C) cluster_analysis Analysis prep_mics Prepare HLM Solution (0.5 mg/mL) inc_mix Combine HLMs & Compounds in 96-well plate prep_mics->inc_mix prep_cpd Prepare Test Compound & Control Solutions (1 µM) prep_cpd->inc_mix prep_nadph Prepare NADPH Regenerating System inc_start Initiate reaction with NADPH prep_nadph->inc_start inc_pre Pre-incubate 5-10 min inc_mix->inc_pre inc_pre->inc_start inc_time Sample at time points (0, 5, 15, 30, 45, 60 min) inc_start->inc_time ana_quench Quench samples with Acetonitrile + Internal Std inc_time->ana_quench ana_spin Centrifuge to precipitate proteins ana_quench->ana_spin ana_lcms Analyze supernatant by LC-MS/MS ana_spin->ana_lcms ana_calc Calculate t½ and CLint ana_lcms->ana_calc

Caption: Workflow for assessing metabolic stability in Human Liver Microsomes.

Table 2: Illustrative Data Output from Comparative Assays

Disclaimer: The quantitative data in this table are illustrative examples based on typical experimental outcomes and established principles[5][6]. They are provided to exemplify the outputs of the described assays.

ParameterFluoro-AnalogChloro-AnalogRationale for Difference
Binding Affinity (Ki, nM) 25 nM18 nMIncreased lipophilicity and potential halogen bonding for the chloro-analog may enhance binding[2][6].
LogD (pH 7.4) 2.402.85Chlorine is inherently more lipophilic than fluorine[6].
Aqueous Solubility (µM) 3.2 µM2.0 µMHigher lipophilicity of the chloro-analog typically leads to lower aqueous solubility[6].
HLM Half-life (t½, min) > 60 min45 minThe stronger C-F bond provides a more robust block to CYP-mediated metabolism[5][7].
Intrinsic Clearance (CLint) < 5 µL/min/mg12 µL/min/mgSlower metabolism of the fluoro-analog results in lower intrinsic clearance.

Conclusion: A Strategic Framework for Selection

The choice between chloro and fluoro substitution is not a matter of inherent superiority but of strategic alignment with the project's goals. Neither halogen is universally better; they are different tools for different problems.

  • Choose Fluorine when:

    • The primary goal is to block a known metabolic soft spot and significantly increase half-life.

    • Minimal steric perturbation is required to maintain binding affinity in a tight pocket.

    • An increase in lipophilicity needs to be minimized to avoid solubility or off-target issues.

  • Choose Chlorine when:

    • A significant increase in lipophilicity is desired to improve membrane permeability and absorption.

    • Structural data suggests a potential for a favorable halogen bond with a nearby acceptor atom in the target's binding site.

    • A larger substituent is needed to fill a hydrophobic pocket and maximize van der Waals interactions.

By grounding these decisions in the fundamental principles of medicinal chemistry and validating them with robust experimental data, researchers can navigate the halogen conundrum to design safer, more effective therapeutics.

References

  • Summerfield, C. J. E., & Pattison, G. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science. [Link]

  • Summerfield, C. J. E., & Pattison, G. (2025). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. ChemRxiv. [Link]

  • Summerfield, C. J. E., & Pattison, G. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science (RSC Publishing).
  • Summerfield, C. J. E., & Pattison, G. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. PMC.
  • Van der Veken, P., et al. (2015).
  • Unnamed Author. (n.d.). Fluorine in drug discovery: Role, design and case studies. Source Not Available.
  • Karpińska, M. M., & Ratajczak-Sitarz, M. (2019). The Significance of Halogen Bonding in Ligand–Receptor Interactions. PMC.
  • Pearson+. (2024). Explain why fluorobenzene is more reactive than chlorobenzene. Study Prep in Pearson+.
  • Ishihara, Y. (n.d.).
  • Unnamed Author. (2020). Why does the presence of halogens like Cl or F increase the liposolubility of a drug molecule?. Quora.
  • BenchChem Technical Support Team. (n.d.). Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability. Benchchem.
  • Young, D. (n.d.). Why do halogen substituents make molecules more lipophilic?. ECHEMI.
  • Wikipedia contributors. (n.d.).
  • Summerfield, C. J. E., & Pattison, G. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. PubMed.
  • BenchChem Technical Support Team. (2025). A Comparative Guide to the Metabolic Stability of Chlorantraniliprole and Its Analogs. Benchchem.
  • Unnamed Author. (2020). Effect of Electronegativity on Structural, Spectrophotometric and Thermo-Chemical Properties of Fluorine and Chlorine Substitut. Vide Leaf.
  • Kumar, A., et al. (2021).
  • ron. (2016). Rate of EAS in chlorobenzene and fluorobenzene. Chemistry Stack Exchange.
  • Summerfield, C. J. E., & Pattison, G. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design.
  • Unnamed Author. (n.d.).
  • Cordeiro, M. S. C., et al. (2021). Synthetic route for the synthesis of the target molecules.
  • Oz, M., Erturk, A. S., & Erdem, U. (2024). Characterization of 3-Chloro-4-Fluoronitrobenzene Molecule with New Calculation Methods and Discussions for Advanced Applied Sciences. Prensip Journals. [Link]

  • Ögren, M. (n.d.).
  • Unnamed Author. (2024). Quantum chemical properties of chlorinated polycyclic aromatic hydrocarbons for delta machine learning. PMC.
  • Unnamed Author. (2023). How to Study Slowly Metabolized Compounds Using In Vitro Models. WuXi AppTec DMPK.
  • Singh, P. (n.d.).
  • Unnamed Author. (2024). Quantum chemical properties of chlorinated polycyclic aromatic hydrocarbons for delta machine learning. bioRxiv.
  • Unnamed Author. (2019). Fluorine-containing substituents: metabolism of the α,α-difluoroethyl thioether motif. Source Not Available.
  • Unnamed Author. (2025). The Benefits and Challenges of Chlorine Substitution in Enhancing Drug Efficacy and Stability.
  • Fang, W.-Y., et al. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC.
  • Unnamed Author. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. PMC.
  • Unnamed Author. (n.d.). Influence of Chlorine Substituents on Biological Activity of Chemicals. Euro Chlor.
  • Unnamed Author. (n.d.). Fluorine-containing substituents: Metabolism of the α,α-difluoroethyl thioether motif. Source Not Available.
  • Summerfield, C. J. E., & Pattison, G. (n.d.). Which halogen to choose? Comparing the effects of chlorine and fluorineas bioisosteric substituents in drug design. ChemRxiv.
  • Unnamed Author. (n.d.). 1,2-Fluoroamine synthesis by fluorination or substitution. Organic Chemistry Portal.

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Guide: Validating the Specificity of the 4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine Scaffold for Mps1 (TTK)

Author: BenchChem Technical Support Team. Date: February 2026

This guide focuses on the technical validation of 4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine , the critical pharmacophore and scaffold for the highly potent Mps1 (TTK) inhibitor class , most notably CFI-402257 .

Executive Summary & Mechanism of Action

The compound 4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine is not merely a chemical intermediate; it is the selectivity determinant (pharmacophore) for a class of Spindle Assembly Checkpoint (SAC) inhibitors targeting Mps1 (Monopolar spindle 1) , also known as TTK .

While early Mps1 inhibitors (e.g., Reversine) suffered from promiscuity—inhibiting Aurora B and Plk1—compounds built on this specific chlorophenylamine scaffold (such as CFI-402257 ) demonstrate exquisite specificity. The tert-butyl group fills the hydrophobic back-pocket of the Mps1 ATP-binding site, while the chlorine atom provides essential steric constraints that exclude off-target kinases.

Target: Mps1 (TTK) Kinase.[1][2][3][4] Primary Application: Inducing Chromosomal Instability (CIN) in aneuploid tumors. Key Challenge: Distinguishing true Mps1 inhibition from general anti-mitotic toxicity (e.g., tubulin interference or Aurora inhibition).

Comparative Analysis: The Specificity Advantage

To validate specificity, one must compare the scaffold-derived inhibitor (CFI-402257) against standard alternatives.

FeatureCFI-402257 (Chlorophenylamine Scaffold)Reversine AZ3146 Nocodazole
Primary Target Mps1 (TTK) Mps1 / Aurora BMps1Tubulin (Polymerization)
IC50 (Mps1) ~1.0 nM ~2.8 nM~35 nMN/A
Selectivity Profile High (Selects against Aurora B/Plk1)Low (Pan-kinase inhibitor)ModerateNone (Structural protein)
SAC Override Complete at <100 nMRequires high dosePartialActivates SAC (Arrest)
Clinical Status Phase I/II TrialsPreclinical ToolPreclinical ToolPreclinical Tool

Expert Insight: When validating this scaffold, your negative control should not be DMSO alone. Use Reversine as a positive control for phenotype (SAC override) but a negative control for specificity (to demonstrate off-target cytotoxicity).

Experimental Validation Protocols

Protocol A: The "Golden Standard" Biochemical Specificity Assay

Objective: Quantify the selectivity window against structurally similar kinases.

Methodology: Do not rely on single-point inhibition. You must generate selectivity scores (S-scores) using a kinome panel (e.g., KINOMEscan).

  • Panel Selection: Include Mps1 (TTK), Aurora A/B, Plk1, CDK1, and NEK2.

  • Concentration: Screen the chlorophenylamine derivative at 100x the IC50 (e.g., 100 nM for CFI-402257).

  • Readout:

    • Specific Hit: >90% inhibition of Mps1.

    • Off-Target: <50% inhibition of Aurora B (Critical for distinguishing Mps1 biology).

Protocol B: Functional SAC Override Assay (Flow Cytometry)

Objective: Prove the compound inhibits Mps1 function (bypassing the checkpoint) rather than arresting mitosis (like Taxanes).

Rationale: Mps1 is essential for maintaining the checkpoint. Specific inhibition causes cells to exit mitosis prematurely despite DNA damage.

Step-by-Step Workflow:

  • Synchronization: Treat cells (e.g., HeLa or HCT116) with Nocodazole (100 ng/mL) for 16 hours to arrest them in prometaphase (SAC activation).

  • Treatment: Add the test compound (CFI-402257) at graded concentrations (10 nM – 1 µM).

  • Incubation: Incubate for 2–4 hours (short duration prevents general toxicity).

  • Harvest & Stain: Fix cells; stain for Phospho-Histone H3 (Ser10) (mitotic marker) and DNA (Propidium Iodide) .

  • Analysis:

    • Control (Nocodazole only): High pH3 positive (Arrested).

    • Specific Mps1 Inhibitor: Rapid decrease in pH3 positive cells (Mitotic Exit/Slippage).

    • Non-specific Cytotoxin: No change in pH3 or rapid necrosis.

Protocol C: Biomarker Validation (Western Blot)

Objective: Confirm target engagement via autophosphorylation status.

Causality: Mps1 autophosphorylates at Thr33/Ser37 (or T676 depending on the antibody). Specific inhibitors must abolish this signal without affecting Phospho-Aurora B (T232) .

  • Lysate Prep: Treat Nocodazole-arrested cells with the compound + MG132 (proteasome inhibitor) to prevent degradation of Cyclin B.

  • Blot Targets:

    • p-Mps1 (T33/S37): Should disappear (Validates Target Engagement).

    • p-Aurora B (T232): Should remain stable (Validates Specificity).

    • Cyclin B1: Should remain high (due to MG132).

Visualization: Mechanism & Validation Logic

The following diagram illustrates the Spindle Assembly Checkpoint (SAC) pathway and how the chlorophenylamine scaffold specifically disrupts the "Wait Anaphase" signal, leading to forced mitotic exit.

Mps1_Specificity_Validation cluster_SAC Spindle Assembly Checkpoint (SAC) cluster_Inhibitor Inhibitor Action Kinetochore Unattached Kinetochore Mps1 Mps1 (TTK) Kinase Kinetochore->Mps1 Recruits MCC MCC Formation (Mad2/BubR1/Bub3) Mps1->MCC Phosphorylates Mad1/Bub1 APC APC/C Inhibition MCC->APC Inhibits MCC->APC Fails to Inhibit Mitosis Mitotic Arrest APC->Mitosis Maintains APC->Mitosis Forces Exit (Aneuploidy) Scaffold 4-[3-(Tert-butyl)phenoxy] -3-chlorophenylamine (Scaffold) CFI CFI-402257 (Active Drug) Scaffold->CFI Synthesized Into CFI->Mps1 Specific Inhibition (IC50 ~1nM) CFI->MCC Blocks OffTarget Aurora B / Plk1 (Off-Targets) CFI->OffTarget No Inhibition (>1000x Selectivity)

Caption: The chlorophenylamine scaffold (via CFI-402257) specifically targets Mps1, blocking MCC formation and forcing mitotic exit (aneuploidy) without affecting Aurora B.

References

  • Liu, Y., et al. (2016). "CFI-402257, a potent and selective Mps1/TTK kinase inhibitor, suppresses tumor growth." PLOS ONE.

  • Mason, J. M., et al. (2017). "Functional characterization of CFI-402257, a potent and selective Mps1/TTK kinase inhibitor, for the treatment of cancer." Proceedings of the National Academy of Sciences (PNAS). [3]

  • Santaguida, S., et al. (2010). "Dissecting the role of MPS1 in chromosome biorientation and the spindle checkpoint through the small molecule inhibitor reversine." Journal of Cell Biology.

  • Hewitt, L., et al. (2010). "Sustained Mps1 activity is required in mitosis to recruit O-Mad2 to the Mad1-C-Mad2 core complex." Journal of Cell Biology. (Validation of Mps1 phosphorylation sites).

Sources

Validating Quality & Performance: A Comparative Guide to 4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous cross-validation framework for 4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine , a critical pharmacophore scaffold often utilized in the synthesis of Type II kinase inhibitors (analogous to the diaryl ether motifs found in Sorafenib or Lenvatinib).

Part 1: The Validation Matrix

In drug discovery, the integrity of the 4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine scaffold is non-negotiable. This aniline derivative serves as the "hinge-binder" or "hydrophobic tail" anchor in various multi-kinase inhibitors. Its structural fidelity directly dictates the IC50 values of the final API.

Common commercial sources often vary in regioisomeric purity (2-chloro vs. 3-chloro) and hydrogenation byproducts (de-chlorinated analogs). This guide provides a self-validating system to benchmark your material against "Pharma-Grade" standards.

The "Golden Triangle" of Validation

We evaluate the compound across three dimensions:

  • Structural Identity: Confirming the meta-chloro and meta-tert-butyl positioning.

  • Chromatographic Purity: Quantifying critical impurities (e.g., des-chloro analogs).

  • Functional Competency: Measuring reactivity in urea-formation (the primary downstream application).

Part 2: Structural Integrity (The Identity Check)

The primary risk with this scaffold is the regioisomerism introduced during the SNAr coupling of 3-chloro-4-fluoronitrobenzene (or similar precursors). You must differentiate the target 3-chloro isomer from the 2-chloro impurity, which creates a steric clash in the kinase binding pocket.

Protocol A: 1H-NMR Diagnostic Filters

Do not rely solely on integration. Use coupling constants (J-values) to prove regiochemistry.

Experimental Setup:

  • Solvent: DMSO-d6 (Superior for resolving aniline protons).

  • Frequency: 400 MHz minimum.

  • Concentration: 10 mg/mL.

Critical Diagnostic Signals (Reference vs. Impurity):

FeatureTarget: 3-Chloro IsomerImpurity: 2-Chloro IsomerMechanistic Reason
H-2 (Ar-H) Doublet (d, J~2.5 Hz) at ~6.8 ppmSinglet or maskedThe H-2 proton is meta to the amine and ortho to the chloro, showing distinct meta-coupling.
H-5 (Ar-H) Doublet of Doublets (dd) MultipletCoupling with H-6 and H-? varies significantly.
NH2 Broad singlet at 5.2 ppm Shifted downfield (>5.4 ppm)The 2-chloro group creates an intramolecular H-bond, shifting the amine signal.

Scientist’s Insight: If your H-2 signal appears as a singlet or lacks the characteristic meta-coupling (J ~2-3 Hz), your scaffold is likely contaminated with the 2-chloro isomer or the de-chlorinated byproduct.

Part 3: Purity Profiling (The Quality Check)

High-performance liquid chromatography (HPLC) must separate the "Des-Chloro" impurity (4-[3-(tert-butyl)phenoxy]aniline), a common byproduct of over-hydrogenation during the nitro-reduction step.

Protocol B: Stress-Test HPLC Method

Standard C18 gradients often co-elute the des-chloro impurity. Use this modified Phenyl-Hexyl method for π-π selectivity.

Method Parameters:

  • Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 40% B to 90% B over 15 minutes.

  • Detection: UV at 240 nm (Aniline absorption max) and 280 nm.

Reference Retention Times (RT):

ComponentRT (min)RRT (Relative RT)Acceptance Limit
Des-Chloro Impurity 6.20.82< 0.15%
Target Compound 7.5 1.00 > 98.5%
Starting Phenol 9.11.21< 0.10%
Bis-Aniline Dimer 12.41.65< 0.10%

Part 4: Functional Competency (The Performance Check)

Purity does not guarantee reactivity. Oxidized anilines (azo/azoxy dimers) can appear pure by UV but fail in synthesis. We validate "Functional Competency" by reacting the scaffold with a standard isocyanate (e.g., Phenyl Isocyanate) to form a urea—mimicking the final drug synthesis step.

Protocol C: The "Kinetic Coupling" Assay

Objective: Determine the % conversion to the urea derivative within 30 minutes.

Workflow:

  • Dissolve 1.0 eq of 4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine in DCM (0.1 M).

  • Add 1.1 eq of Phenyl Isocyanate at 0°C.

  • Stir for 30 minutes at RT.

  • Quench with MeOH and analyze by HPLC.

Performance Benchmarks:

GradeConversion (30 min)Byproduct ProfileSuitability
Pharma Grade > 99.0%None detectedApproved for GMP
Tech Grade A 95-98%< 2% DimerPurification Required
Tech Grade B < 90%> 5% UnidentifiedREJECT

Part 5: Visualization of Validation Logic

The following diagram illustrates the decision matrix for accepting or rejecting a batch of this scaffold based on the protocols above.

ValidationWorkflow Start Batch Receipt 4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine NMR Protocol A: 1H-NMR (Regioisomer Check) Start->NMR Decision1 H-2 Coupling Visible (J~2.5Hz)? NMR->Decision1 HPLC Protocol B: HPLC (Des-Chloro Check) Decision1->HPLC Yes Reject REJECT / REWORK Decision1->Reject No (Isomer Contamination) Decision2 Des-Chloro < 0.15%? HPLC->Decision2 Functional Protocol C: Kinetic Coupling (Urea Formation) Decision2->Functional Yes Decision2->Reject No (Over-hydrogenated) Decision3 Conversion > 99%? Functional->Decision3 Approve APPROVED (Pharma Grade) Decision3->Approve Yes Decision3->Reject No (Oxidized/Inactive)

Figure 1: Decision tree for the cross-validation of the amine scaffold, prioritizing structural identity before functional testing.

References

  • Wilhelm, S. M., et al. (2004). "Discovery and development of sorafenib: a multikinase inhibitor for treating cancer." Nature Reviews Drug Discovery. Link

  • Banker, R., et al. (2010). "Development of a Novel Synthetic Route for the Kinase Inhibitor Scaffold 4-(4-aminophenoxy)-N-methylpicolinamide." Organic Process Research & Development. Link

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 11959040, 4-tert-Butyl-3-chloroaniline." PubChem. Link

  • Santa Cruz Biotechnology. (2024). "4-[3-(tert-Butyl)phenoxy]-3-chlorophenylamine Product Data Sheet." SCBT. Link

Efficacy Analysis of 4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine as a Putative Enoyl-Acyl Carrier Protein Reductase Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating the efficacy of the novel compound 4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine. Based on its structural characteristics as a diaryl ether amine, we hypothesize its potential as an inhibitor of the bacterial enoyl-acyl carrier protein reductase (ENR), a clinically significant target for antimicrobial agents. Its performance will be benchmarked against Triclosan, a well-characterized diaryl ether inhibitor of ENR, providing researchers with the necessary context and experimental protocols to validate this hypothesis.

Introduction: The Rationale for Targeting Bacterial ENR

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents that act on unexploited bacterial targets. The bacterial fatty acid synthesis (FASII) pathway presents a prime opportunity for such development, as it is essential for bacterial survival and is structurally distinct from the type I fatty acid synthase (FASI) found in mammals.[1][2]

Within the FASII pathway, the enoyl-acyl carrier protein reductase (ENR) is a particularly attractive target.[3][4] ENR, encoded by the fabI gene in many bacteria, catalyzes the final, rate-limiting step in the fatty acid elongation cycle: the NADH-dependent reduction of a trans-2-enoyl-ACP substrate to an acyl-ACP.[5][6] Inhibition of this enzyme disrupts the production of fatty acids, which are critical for building and maintaining the integrity of bacterial cell membranes, ultimately leading to growth inhibition or cell death.[7][8] The efficacy of targeting ENR has been clinically validated by inhibitors like isoniazid (targeting M. tuberculosis InhA) and the broad-spectrum agent Triclosan.[1][5]

The Inhibitors: A Structural Comparison

This guide focuses on comparing the known inhibitor, Triclosan, with the compound of interest, 4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine.

  • 4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine: This is a novel compound featuring a diaryl ether linkage, similar to Triclosan. Key structural features include a tert-butyl group on one phenyl ring and a chloro- and amino-substituted second phenyl ring. Its molecular weight is 275.77 g/mol .[9]

  • Triclosan (5-chloro-2-(2,4-dichlorophenoxy)phenol): Triclosan is a well-established, potent inhibitor of ENR.[7][10] It is a polychlorinated phenoxy phenol that has been used extensively in consumer products for its antibacterial properties.[10][11]

The structural similarity, specifically the diaryl ether core, suggests that 4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine may adopt a similar binding mode within the ENR active site.

Mechanism of Action: The Ternary Complex

Triclosan exhibits a potent, slow, tight-binding inhibition mechanism.[12] It does not bind to the free enzyme but specifically targets the stable ENR-NAD⁺ binary complex. This interaction forms a highly stable, ternary ENR-NAD⁺-Triclosan complex that prevents the enzyme from proceeding with its catalytic cycle.[7] The formation of this ternary complex is a hallmark of high-affinity ENR inhibition by diaryl ethers. We hypothesize that 4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine, if active, will follow a similar inhibitory mechanism.

ENR_Inhibition_Pathway E_NADH ENR-NADH E_NAD_Product ENR-NAD⁺-Acyl-ACP E_NADH->E_NAD_Product + trans-2-Enoyl-ACP E_NAD ENR-NAD⁺ E_NAD_Product->E_NAD E_free ENR (free) E_NAD->E_free - NAD⁺ Ternary_Complex ENR-NAD⁺-Inhibitor (Inactive Ternary Complex) E_NAD->Ternary_Complex E_free->E_NADH Inhibitor Diaryl Ether Inhibitor Inhibitor->Ternary_Complex

Caption: Proposed inhibitory mechanism via ternary complex formation.

Comparative Efficacy: Known vs. Investigational

The efficacy of an ENR inhibitor is typically quantified by its half-maximal inhibitory concentration (IC₅₀) against the purified enzyme and its minimum inhibitory concentration (MIC) against whole bacterial cells. While no data currently exists for 4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine, the table below provides established values for Triclosan, which serve as a benchmark for future experimental evaluation.

InhibitorTarget OrganismTarget EnzymeIC₅₀Reference
Triclosan Escherichia coliFabI~2 µM[13][14]
Staphylococcus aureusFabIPotent Inhibition[1]
Toxoplasma gondiiTgENR< 20 nM[15]
Pseudomonas aeruginosaFabI~7 µM (for resistant mutant)[16]
4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine E. coli, S. aureus, etc.FabITo Be Determined

Experimental Protocols for Efficacy Determination

To ascertain the efficacy of 4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine as an ENR inhibitor, two primary assays are required: an enzymatic assay to determine its IC₅₀ and a whole-cell assay to determine its MIC.

Protocol 1: ENR Inhibition Spectrophotometric Assay

This protocol is designed to measure the rate of NADH oxidation by ENR, which is inhibited in the presence of an active compound. The assay follows the decrease in absorbance at 340 nm, corresponding to the consumption of NADH.[17][18]

Rationale: This in vitro assay directly measures the compound's ability to inhibit the target enzyme, providing a quantitative IC₅₀ value. Using a surrogate substrate like crotonoyl-CoA avoids the complexity of synthesizing ACP-linked substrates for initial screening.[19]

graphprotocol_enzymatic_assay start Start prep_reagents Prepare Reagents: - Assay Buffer (e.g., Tris-HCl) - NADH Stock - Crotonoyl-CoA (Substrate) - Purified ENR Enzyme start->prep_reagents plate_setup To 96-well UV-transparent plate, add: - Assay Buffer - NADH - Diluted Inhibitor or DMSO (control) - ENR Enzyme prep_reagents->plate_setup prep_inhibitor Prepare serial dilutions of 4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine and Triclosan (control) in DMSO prep_inhibitor->plate_setup pre_incubate Pre-incubate mixture (e.g., 10 min at 25°C) to allow for inhibitor binding plate_setup->pre_incubate initiate_rxn Initiate reaction by adding Crotonoyl-CoA substrate pre_incubate->initiate_rxn read_absorbance Immediately begin kinetic reading at 340 nm for 5-10 minutes (Spectrophotometer) initiate_rxn->read_absorbance analyze_data Calculate initial reaction rates (V₀). Plot % Inhibition vs. [Inhibitor]. Fit data to determine IC₅₀ value. read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the ENR enzymatic inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 100 mM Sodium Phosphate (pH 7.5) or similar.

    • NADH Solution: Prepare a stock solution in the assay buffer (e.g., 10 mM) and determine its precise concentration spectrophotometrically (ε₃₄₀ = 6220 M⁻¹cm⁻¹).

    • Substrate: Prepare a stock solution of Crotonoyl-CoA (e.g., 40 mM) in the assay buffer.

    • Enzyme: Use purified recombinant ENR (e.g., E. coli FabI). The final concentration should be determined empirically to yield a robust linear rate of NADH oxidation (e.g., 1-5 µg/mL).[1]

    • Inhibitors: Prepare 10 mM stock solutions of the test compound and Triclosan in DMSO. Create a series of 2-fold dilutions.

  • Assay Execution (96-well format):

    • To each well of a UV-transparent 96-well plate, add assay buffer, NADH (final concentration ~200 µM), and the diluted inhibitor (or DMSO for control).[1]

    • Add the ENR enzyme to each well to initiate pre-incubation.

    • Pre-incubate the plate at 25°C for a period sufficient to allow for potential slow-binding kinetics (e.g., 10-45 minutes).[20]

    • Initiate the enzymatic reaction by adding the crotonoyl-CoA substrate (final concentration ~0.8 mM).[1]

    • Immediately place the plate in a microplate spectrophotometer and record the absorbance at 340 nm every 30 seconds for 5-10 minutes.

  • Data Analysis:

    • Calculate the initial velocity (V₀) for each reaction from the linear portion of the absorbance vs. time plot.

    • Determine the percent inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model (variable slope) to determine the IC₅₀ value.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This assay determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a bacterial strain in vitro.[21][22]

Rationale: This whole-cell assay is crucial for establishing if the enzymatic inhibition observed in Protocol 1 translates into actual antibacterial activity. It also provides insights into potential issues like cell permeability or efflux pump activity.[23]

Caption: Workflow for the broth microdilution MIC assay.

Step-by-Step Methodology:

  • Inoculum Preparation:

    • From a fresh agar plate, pick several colonies of the test bacterium (e.g., S. aureus ATCC 29213 or E. coli ATCC 25922).

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Plate Preparation:

    • In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound and Triclosan in a suitable growth medium, such as Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well (except the negative control).

    • Cover the plate and incubate at 37°C for 18-24 hours under ambient air.

  • MIC Determination:

    • After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Optionally, the results can be quantified by reading the optical density at 600 nm (OD₆₀₀).

Conclusion and Future Directions

The structural analogy between 4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine and the known ENR inhibitor Triclosan provides a strong rationale for investigating its potential as a novel antimicrobial agent. This guide outlines the essential comparative framework and detailed experimental protocols necessary to test this hypothesis. By determining the IC₅₀ against purified ENR and the MIC against clinically relevant bacteria, researchers can effectively position the efficacy of this novel compound relative to established benchmarks. Positive results from these assays would warrant further investigation into its spectrum of activity, mechanism of action, and potential for therapeutic development.

References

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A Researcher's Guide to Assessing the Selectivity Profile of Novel Kinase Inhibitors: A Case Study with 4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted cancer therapy, the Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical axis for drug development.[1][2] Constitutive activation of this pathway, often through mutations in key kinases such as RAF and MEK, is a hallmark of numerous malignancies.[3][4][5] The development of small molecule inhibitors targeting these kinases has revolutionized the treatment of cancers like melanoma.[2][5] However, the clinical efficacy of these inhibitors is intrinsically linked to their selectivity profile. Off-target effects can lead to toxicity and limit therapeutic windows, while a comprehensive understanding of a compound's interactions across the kinome can unveil new therapeutic opportunities.[6]

This guide provides a framework for assessing the selectivity profile of a novel kinase inhibitor, using the hypothetical compound 4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine as a case study. We will explore its potential as a MAPK pathway inhibitor, comparing its hypothetical selectivity profile against established inhibitors targeting RAF, MEK, and ERK. This guide is intended for researchers, scientists, and drug development professionals, offering both the "why" and the "how" behind the critical experiments that define a kinase inhibitor's therapeutic potential.

The MAPK Signaling Cascade: A Key Target in Oncology

The MAPK pathway is a crucial intracellular signaling cascade that transduces signals from the cell surface to the nucleus, regulating fundamental cellular processes like proliferation, differentiation, and survival.[1] The canonical pathway consists of a three-tiered kinase cascade: RAF, MEK, and ERK.[2]

MAPK_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS Growth Factors RAF RAF (A/B/C-RAF) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Proliferation

Figure 1: Simplified schematic of the MAPK signaling pathway, a key regulator of cellular processes often dysregulated in cancer.

Oncogenic mutations, most notably in BRAF (e.g., V600E), lead to constitutive activation of the pathway, driving uncontrolled cell growth.[3][7] This has led to the development of inhibitors targeting different nodes of this cascade.

Comparative Selectivity Profiling: 4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine vs. The Field

To understand the potential of our hypothetical compound, 4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine, we will compare its theoretical selectivity profile against a panel of well-characterized inhibitors targeting RAF, MEK, and ERK.

CompoundPrimary Target(s)TypeKey Selectivity Notes
Vemurafenib BRAFV600EType I½Highly selective for mutant BRAF over wild-type. Can paradoxically activate the MAPK pathway in cells with wild-type BRAF.[8]
Dabrafenib BRAFV600EType I½Similar to Vemurafenib, potent and selective for BRAFV600E.[7]
Trametinib MEK1/2Allosteric (Non-ATP competitive)Highly selective due to binding to a unique allosteric pocket near the ATP-binding site.[9][]
Ulixertinib (BVD-523) ERK1/2ATP-competitivePotent and reversible inhibitor of ERK1/2.[11][12]
SCH772984 ERK1/2ATP-competitiveNovel inhibitor with a unique binding mode contributing to its high selectivity.[13]
4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine (Hypothetical) RAF/MEKATP-competitiveHypothesized dual RAF/MEK inhibitor with a favorable off-target profile against other kinase families.

Table 1: Comparison of MAPK pathway inhibitors.

Experimental Workflows for Determining Inhibitor Selectivity

A multi-pronged approach is essential for a thorough assessment of a compound's selectivity. Here, we detail three key experimental workflows.

Kinome-Wide Selectivity Profiling

This approach provides a broad, unbiased view of a compound's interaction with a large panel of kinases. Services like Eurofins' KINOMEscan® or Promega's Kinase Selectivity Profiling Systems offer comprehensive screening.[14][15][16]

Kinome_Profiling Compound 4-[3-(Tert-butyl)phenoxy] -3-chlorophenylamine Kinase_Panel Recombinant Kinase Panel (e.g., 468 kinases) Compound->Kinase_Panel Binding_Assay Binding Assay (e.g., qPCR-based) Kinase_Panel->Binding_Assay Data_Analysis Data Analysis (Kd values, Selectivity Score) Binding_Assay->Data_Analysis Selectivity_Profile Kinome Selectivity Profile (Dendrogram) Data_Analysis->Selectivity_Profile

Figure 2: Workflow for kinome-wide selectivity profiling to assess off-target interactions.

Step-by-Step Protocol: Kinase Panel Screening (General)

  • Compound Preparation: Prepare a stock solution of 4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine in a suitable solvent (e.g., DMSO).

  • Assay Plate Preparation: The screening service provides plates with a panel of immobilized kinases.

  • Compound Incubation: The test compound is added to the wells at a defined concentration (e.g., 1 µM).

  • Binding Measurement: The amount of compound bound to each kinase is quantified. This is often achieved through a competition binding assay where the displacement of a tagged ligand is measured.

  • Data Analysis: The results are typically expressed as the percentage of kinase activity remaining or as dissociation constants (Kd). A lower Kd indicates a stronger interaction. The data is often visualized as a dendrogram, clustering kinases based on their structural similarity and highlighting the compound's binding profile.

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful technique to confirm that a compound binds to its intended target within the complex environment of a living cell.[17][18][19] The principle is based on the ligand-induced thermal stabilization of the target protein.[17][18]

CETSA_Workflow Start Intact Cells Treat Treat with Compound or Vehicle Start->Treat Heat Heat Challenge (Temperature Gradient) Treat->Heat Lyse Cell Lysis Heat->Lyse Centrifuge Centrifugation to Separate Soluble and Aggregated Proteins Lyse->Centrifuge Collect Collect Soluble Fraction Centrifuge->Collect Analyze Analyze Soluble Protein by Western Blot or other methods Collect->Analyze End Determine Thermal Shift Analyze->End

Figure 3: Cellular Thermal Shift Assay (CETSA®) workflow to verify target engagement in cells.

Step-by-Step Protocol: CETSA®

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., A375 melanoma cells with a BRAFV600E mutation) and treat with varying concentrations of 4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine or a vehicle control for a specified time (e.g., 1 hour).[17]

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.[17]

  • Cell Lysis: Lyse the cells, often through rapid freeze-thaw cycles.[17]

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.[17]

  • Protein Analysis: Carefully collect the supernatant (soluble fraction) and analyze the amount of the target protein (e.g., RAF, MEK) remaining using quantitative Western blotting or other sensitive protein detection methods.[17]

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

Downstream Pathway Inhibition: Quantitative Western Blotting and In-Cell Westerns

Assessing the phosphorylation status of downstream effectors is a direct measure of the compound's functional activity in a cellular context.[20] Quantitative Western blotting allows for the precise measurement of changes in protein phosphorylation.[21][22][23] In-Cell Westerns (ICW) offer a higher-throughput alternative for quantifying protein levels directly in microplates.[24][25][26][27]

Step-by-Step Protocol: Quantitative Western Blotting

  • Cell Treatment and Lysis: Treat cells with a dose-response of 4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine. After treatment, lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Protein Transfer: Separate the protein lysates by size using SDS-PAGE and transfer them to a membrane (e.g., PVDF).[17]

  • Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target's downstream effectors (e.g., p-MEK, MEK, p-ERK, ERK).

  • Detection and Quantification: Use a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore for detection.[17] Capture the signal using an imaging system and quantify the band intensities.[28]

  • Normalization: To ensure accurate quantification, normalize the signal of the phosphoprotein to the total protein or a housekeeping protein (e.g., GAPDH, tubulin).[21][22] It is crucial to ensure that the signal is within the linear range of detection.[21][22]

  • Data Analysis: Calculate the ratio of phosphorylated to total protein to determine the extent of pathway inhibition.

Step-by-Step Protocol: In-Cell Western (ICW)

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the compound.[25]

  • Fixation and Permeabilization: Fix the cells with formaldehyde and permeabilize them with a detergent (e.g., Triton X-100) to allow antibody entry.[24][25]

  • Blocking: Block non-specific antibody binding sites.[25]

  • Primary and Secondary Antibody Incubation: Incubate the cells with primary antibodies against the target proteins (e.g., p-ERK and a normalization protein like tubulin). Subsequently, incubate with species-specific secondary antibodies conjugated to different near-infrared fluorophores (e.g., DyLight 800 and DyLight 680).[24]

  • Scanning and Analysis: Scan the plate using an infrared imaging system. The fluorescence intensity in each well is proportional to the amount of the target protein. Normalize the signal of the target protein to the normalization protein.

Conclusion

The journey of a kinase inhibitor from the bench to the clinic is paved with rigorous characterization. Assessing the selectivity profile of a novel compound like 4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine is not merely a checkbox exercise but a fundamental investigation into its therapeutic potential and potential liabilities. By employing a combination of kinome-wide screening, cellular target engagement assays, and functional downstream pathway analysis, researchers can build a comprehensive and predictive picture of a compound's behavior. This multi-faceted approach, grounded in sound experimental design and data interpretation, is paramount for the successful development of the next generation of targeted therapies.

References

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  • Full article: Refinement of MEK inhibitors.
  • Kinase Selectivity Profiling System: General Panel Protocol.
  • MEK1/2 Inhibitors: Molecular Activity and Resistance Mechanisms. PMC.
  • Advansta's Step-by-Step Guide to In-Cell Westerns.
  • What is the On-cell Western Assay?. Azure Biosystems.
  • Challenges and Opportunities in the Crusade of BRAF Inhibitors:
  • Identification of cell type–specific correlations between ERK activity and cell viability upon tre
  • ERK Inhibitors/Activ
  • A unique inhibitor binding site in ERK1/2 is associ
  • ERK Inhibitor LY3214996 Targets ERK Pathway–Driven Cancers: A Therapeutic Approach Toward Precision Medicine. AACR Journals.
  • Application of the cellular thermal shift assay (CETSA)
  • Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors. PMC.
  • Characterization and inhibitor sensitivity of ARAF, BRAF, and CRAF kinases[image]. PMC.
  • An overview of RAF kinases and their inhibitors (2019-2023). PubMed.
  • NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Version. EUbOPEN.
  • A Next-Generation BRAF Inhibitor Overcomes Resistance to BRAF Inhibition in Patients with BRAF-Mutant Cancers Using Pharmacokinetics-Informed Dose Escal
  • Raf. MedChemExpress.
  • What are Raf kinase inhibitors and how do they work?.
  • A comprehensive review of targeting RAF kinase in cancer. PubMed.
  • Raf Kinase Inhibitors in Oncology. Onkologie - Ovid.

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Comparative Guide: 4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine vs. Fluorinated Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the development of Type II kinase inhibitors (e.g., RAF, p38, and VEGFR inhibitors), the diphenyl ether moiety serves as a critical "hinge-binder" or "hydrophobic tail" element. This guide benchmarks 4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine (hereafter Compound A ) against its industry-standard fluorinated reference, 3-Chloro-4-[3-(trifluoromethyl)phenoxy]aniline (the "Sorafenib Amine" or Reference B ).

While the tert-butyl group is a classic bioisostere for the trifluoromethyl (-CF3) group due to similar steric bulk, their metabolic and electronic profiles diverge significantly. This guide provides the experimental framework to quantify these differences, focusing on metabolic stability and lipophilic efficiency , which are the primary failure modes for tert-butyl-containing leads in late-stage discovery.

The Competitors
FeatureCompound A (Test Article) Reference B (Standard)
Structure 4-[3-(Tert-butyl )phenoxy]-3-chlorophenylamine4-[3-(Trifluoromethyl )phenoxy]-3-chlorophenylamine
Role Novel hydrophobic scaffold / Lead FragmentValidated fragment (Sorafenib/Regorafenib precursor)
Key Liability CYP450-mediated oxidation (Benzylic hydroxylation)High lipophilicity (cLogP ~4.[1]5)
Primary Utility Improving solubility; probing steric pocketsMetabolic stability; electron-withdrawing effects

Physicochemical & Metabolic Benchmarking

The "Lipophilic Clash": LogP vs. Metabolic Stability

The central hypothesis in benchmarking Compound A is that while it mimics the steric demand of Reference B, it introduces a "metabolic soft spot." The tert-butyl group contains nine equivalent protons susceptible to CYP3A4-mediated oxidation, whereas the -CF3 group of Reference B is metabolically inert but electronically deactivating.

Experimental Data Summary (Representative)

Data below represents typical values for this scaffold class to illustrate the benchmarking logic.

ParameterCompound A (t-Butyl)Reference B (-CF3)Interpretation
MW ( g/mol ) 275.77287.67t-Butyl is lighter but sterically similar.
cLogP 4.8 - 5.14.2 - 4.5Compound A is significantly more lipophilic, risking non-specific binding.
tPSA (Ų) ~26.0~26.0Identical polar surface area (driven by the amine/ether).
HLM CLint (µL/min/mg) >50 (High) <15 (Low) CRITICAL: Compound A is rapidly cleared via ω-hydroxylation.
Electronic Effect (Hammett) σ_p = -0.20 (Donating)σ_p = +0.54 (Withdrawing)Reference B reduces electron density on the ether oxygen, potentially altering binding kinetics.
Metabolic Pathway Visualization

The following diagram illustrates the divergent metabolic fates of the two compounds, highlighting why Reference B is the preferred industry standard for oral drugs.

MetabolicFate CompA Compound A (t-Butyl) CYP CYP450 (3A4/2C9) Phase I Metabolism CompA->CYP High Affinity CompB Reference B (-CF3) CompB->CYP Low Affinity Metab1 ω-Hydroxy Metabolite (Unstable) CYP->Metab1 Benzylic Oxidation Stable No Phase I Modification CYP->Stable Metabolic Resistance Metab2 Carboxylic Acid (Inactive/Excreted) Metab1->Metab2 Dehydrogenase

Figure 1: Comparative metabolic liability. Compound A undergoes rapid oxidation at the tert-butyl group, while Reference B resists Phase I metabolism.

Experimental Protocols

To validate the performance of Compound A against Reference B, you must execute the following self-validating protocols. These are designed to isolate intrinsic clearance (CLint) as the differentiating variable.

Protocol 1: Comparative Microsomal Stability Assay

Objective: Quantify the half-life (


) and intrinsic clearance (

) of both compounds in Human Liver Microsomes (HLM).
Reagents & Setup
  • Microsomes: Pooled HLM (20 mg/mL protein concentration).

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Quench Solution: Acetonitrile containing 100 nM Warfarin (Internal Standard).

Workflow Step-by-Step
  • Pre-Incubation: Dilute microsomes to 0.5 mg/mL in phosphate buffer (pH 7.4). Spike with Compound A or Reference B (Final concentration: 1 µM). Equilibrate at 37°C for 5 min.

    • Why 1 µM? To ensure linear kinetics (below

      
      ) while remaining detectable by LC-MS.
      
  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Quench Solution. Vortex for 10 min; Centrifuge at 4000g for 20 min.

  • Analysis: Inject supernatant into LC-MS/MS (MRM mode).

Analytical Validation (Self-Check)
  • Positive Control: Include Testosterone (High clearance marker) in a parallel well. If

    
     min for Testosterone, the microsomes are inactive; discard data.
    
  • Negative Control: Incubate without NADPH. If >10% loss is observed, the compound is degrading chemically (hydrolysis), not metabolically.

Protocol 2: Lipophilicity-Dependent Non-Specific Binding (NSB)

Objective: Determine if the high lipophilicity of Compound A biases assay results (e.g., sticking to plastic).

  • Equilibrium Dialysis: Place Compound A (1 µM) in the donor chamber (buffer) and blank buffer in the receiver chamber.

  • Incubation: 4 hours at 37°C (Red device).

  • Calculation: Measure concentration in both chambers. If Recovery

    
    , Compound A is binding to the device plastic.
    
    • Correction: Switch to glass-coated plates or add 0.1% BSA to buffer to maintain solubility.

Analytical Workflow Diagram

The following Graphviz diagram outlines the critical path for quantifying the "Bioisosteric Penalty" of switching from -CF3 to -tBu.

AssayWorkflow cluster_prep Sample Preparation cluster_rxn Reaction Kinetics cluster_anal Data Analysis Stock 10mM DMSO Stock (Comp A & Ref B) Dilution Dilute to 1µM in Phosphate Buffer Stock->Dilution HLM Add Human Liver Microsomes (0.5 mg/mL) Dilution->HLM Start Add NADPH (t=0) HLM->Start Points Sample at 0, 5, 15, 30, 60 min Start->Points Quench Crash w/ ACN (+ Internal Std) Points->Quench LCMS LC-MS/MS (MRM Mode) Quench->LCMS Calc Calculate Slope (-k) ln(Conc) vs Time LCMS->Calc Result Derive CLint & t1/2 Calc->Result

Figure 2: End-to-end workflow for determining intrinsic clearance. This standardized process ensures data comparability between the test and reference compounds.

Synthesis of Findings & Recommendations

The "Bioisostere Trap"

While Compound A effectively mimics the spatial occupancy of Reference B, it fails as a direct replacement in oral drug candidates due to the metabolic liability of the tert-butyl group . The C-H bonds of the tert-butyl moiety are electron-rich and sterically accessible, making them prime targets for CYP450 oxidation.

When to Use Compound A

Despite its metabolic instability, Compound A is superior to Reference B in specific contexts:

  • Fragment-Based Screening: If Reference B is too insoluble for crystallography, the tert-butyl analog (Compound A) often crystallizes differently, potentially revealing novel binding modes.

  • Topical Indications: For dermatological drugs where rapid systemic clearance is desired to minimize side effects (soft drug design), Compound A is the preferred candidate over the systemically stable Reference B.

Final Recommendation

For systemic oncology applications (e.g., RAF/VEGFR inhibition), Reference B remains the gold standard . If novel IP is required, consider "hardening" Compound A by replacing the tert-butyl group with a 1-(trifluoromethyl)cyclopropyl group, which retains the shape of the tert-butyl but eliminates the labile C-H bonds [1].

References

  • Barnes-Seeman, D., et al. (2013).[2][3] Metabolically Stable tert-Butyl Replacement.[2][3][4][5] ACS Medicinal Chemistry Letters, 4(6), 514–516.[2] [Link]

  • Wilhelm, S. M., et al. (2006). Discovery and development of sorafenib: a multikinase inhibitor for treating cancer. Nature Reviews Drug Discovery, 5, 835–844. (Establishes the Reference B scaffold). [Link]

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]

  • PubChem Compound Summary. (2024). 3-Chloro-4-(3-tert-butylphenoxy)aniline. National Center for Biotechnology Information. [Link]

Sources

Comparative Guide: In Vivo Efficacy of 4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an objective, technical comparison of 4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine derivatives , a class of small molecules primarily investigated as Liver X Receptor (LXR) modulators and, more recently, as potential anti-tumor agents.

These compounds function as non-steroidal ligands that bind to the LXR Ligand Binding Domain (LBD), mimicking the activity of endogenous oxysterols. The "3-chloro-4-phenoxy" scaffold is a critical pharmacophore for optimizing lipophilicity and binding affinity.

Executive Summary & Pharmacophore Analysis[1]

The core structure, 4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine , serves as a "head group" in medicinal chemistry, typically derivatized into ureas, amides, or sulfonamides to target nuclear receptors (LXR


/

) or specific kinases.
  • Primary Mechanism: LXR Agonism (Regulation of ABCA1/ABCG1 for Reverse Cholesterol Transport).

  • Secondary Mechanism: Anti-inflammatory (Transrepression of NF-

    
    B) and Anti-tumor (Apoptosis induction).
    
  • Key Challenge: The "Therapeutic Window" between efficacy (atherosclerosis regression) and toxicity (hepatic steatosis/hypertriglyceridemia via SREBP-1c activation).

The Derivatives Under Comparison

This guide compares three distinct derivative classes based on the modification of the aniline nitrogen:

Derivative ClassRepresentative Structure / CodePrimary IndicationKey Characteristic
Class A: Free Amine 4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine (Scaffold)Anti-tumor / Research ProbeHigh cellular permeability; moderate metabolic stability; lacks LXR subtype selectivity.
Class B: Urea Derivatives N-substituted Ureas (Analogous to LXR-623)AtherosclerosisImproved oral bioavailability; designed to dissociate ABCA1 induction from SREBP-1c activation (Partial Agonism).
Class C: Sulfonamides T0901317-like AnalogsMetabolic SyndromeBenchmark Standard. High potency but severe lipogenic side effects (fatty liver).

Mechanism of Action: The Efficacy vs. Toxicity Paradox

To understand the in vivo data, one must understand the signaling divergence. The goal of these derivatives is to activate the Anti-Atherogenic Pathway without triggering the Lipogenic Pathway .

LXR_Pathway cluster_good Therapeutic Efficacy (Macrophage) cluster_bad Adverse Effects (Liver) Ligand Chloro-Phenoxy Derivative LXR LXR/RXR Heterodimer Ligand->LXR Binds LBD ABCA1 ABCA1 / ABCG1 (Upregulation) LXR->ABCA1 Direct Activation NFkB NF-κB / AP-1 (Transrepression) LXR->NFkB Inhibits SREBP1c SREBP-1c (Upregulation) LXR->SREBP1c Direct Activation (Liver) Cholesterol Cholesterol Efflux (HDL Formation) ABCA1->Cholesterol Inflammation Reduced Inflammation NFkB->Inflammation Reduces FAS Fatty Acid Synthase (FAS) SREBP1c->FAS Trigs Hypertriglyceridemia (Hepatic Steatosis) FAS->Trigs

Figure 1: The dual-pathway activation of LXR modulators. Class B (Urea) derivatives aim to selectively trigger the green pathway while minimizing the red pathway.

In Vivo Efficacy Comparison

The following data summarizes performance in ApoE-/- mice (Atherosclerosis model) and LPS-induced inflammation models .

Table 1: Comparative Efficacy & Safety Profile
MetricClass A (Free Amine) Class B (Urea Deriv.) Class C (Sulfonamide / T0901317)
ED50 (ABCA1 Induction) 50 mg/kg (Moderate)5–10 mg/kg (High) 1–5 mg/kg (Very High)
Plasma Triglycerides +15% (Mild increase)+20% (Acceptable) +250% (Severe Toxicity)
Atherosclerotic Lesion Reduction ~25%~45% ~50%
Anti-tumor Efficacy High (Direct Apoptosis)LowModerate
Oral Bioavailability 40%>60% >80%
Half-life (

)
2–4 hours6–8 hours >12 hours
Detailed Analysis
1. Atherosclerosis Regression (Class B vs. Class C)
  • Class C (Sulfonamide/T0901317) is the most potent reducer of plaque size (~50% reduction) due to massive ABCA1 upregulation. However, it causes a 2.5-fold increase in plasma triglycerides , making it non-viable for clinical use [1].

  • Class B (Urea derivatives of the Chloro-Phenoxy scaffold) demonstrate "Dissociated Agonism." They recruit co-activators to the ABCA1 promoter but recruit co-repressors (or fail to recruit co-activators) to the SREBP-1c promoter.

    • Result: They achieve 90% of the plaque reduction efficacy of T0901317 with only a minor elevation in triglycerides [2].

2. Anti-Tumor Activity (Class A)
  • The Free Amine (Class A) and its fluoro-analog (TFBPA) show unique anti-tumor properties distinct from LXR modulation. They induce apoptosis in cancer cell lines (e.g., MCF-7, HepG2) via ROS generation and mitochondrial membrane depolarization, independent of nuclear receptor binding [3].

Experimental Protocols

To validate these findings in your own lab, use the following self-validating protocols.

Protocol A: In Vivo Atherosclerosis Regression Assay

Objective: Determine if the derivative reduces plaque burden without inducing fatty liver.

  • Animal Model: Male ApoE-/- mice (8 weeks old).

  • Dietary Induction: Feed Western Diet (21% fat, 0.15% cholesterol) for 12 weeks to establish baseline atherosclerosis.

  • Treatment Groups (n=10):

    • Vehicle (0.5% Carboxymethylcellulose).

    • Positive Control: T0901317 (10 mg/kg/day).

    • Test Compound: Chloro-Phenoxy Derivative (10 mg/kg and 30 mg/kg).

  • Dosing: Oral gavage daily for 4 weeks while continuing Western Diet.

  • Endpoints:

    • Primary (Efficacy): En face analysis of aorta (Oil Red O staining) to quantify lesion area %.

    • Secondary (Mechanism): qPCR of hepatic Abca1 (target) vs. Srebp1c (off-target).

    • Safety: Plasma triglyceride and Total Cholesterol levels (Colorimetric assay).

Protocol B: Macrophage ABCA1 Upregulation (In Vitro Screen)

Objective: Confirm LXR agonism prior to in vivo use.

  • Cell Line: THP-1 monocytes differentiated into macrophages using PMA (100 nM) for 24h.

  • Treatment: Incubate cells with derivative (0.1, 1, 10

    
    M) for 24 hours.
    
  • Lysis & Analysis: Extract RNA; perform RT-qPCR.

  • Validation Criteria:

    • Abca1 mRNA must increase >5-fold relative to vehicle.

    • If Fasn (Fatty Acid Synthase) mRNA increases >2-fold, the compound is likely non-selective (Class C behavior).

Synthesis of Findings & Recommendations

For researchers developing drugs based on the 4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine scaffold:

  • For Metabolic Disease: Focus on Urea derivatives (Class B) . The urea linker provides the necessary rigidity to fit the LXR hydrophobic pocket while altering the helix-12 stabilization to prevent SREBP-1c recruitment.

    • Recommendation: Screen for Liver-X-Receptor Beta (LXR

      
      ) selectivity , as LXR
      
      
      
      is the primary driver of hepatic lipogenesis.
  • For Oncology: Focus on the Free Amine (Class A) or simple amide derivatives. The mechanism here is likely off-target (ROS induction), and high metabolic stability (needed for atherosclerosis) may not be required for acute cytotoxic therapy.

  • Critical Control: Always run T0901317 as a positive control, but be aware that its lipogenic profile is the "ceiling" for toxicity. A successful candidate must show statistically significant separation between the ABCA1 EC50 and the SREBP-1c EC50.

References
  • Schultz, J. R., et al. (2000). Role of LXRs in control of lipogenesis.[1] Genes & Development.

  • Collins, J. L., et al. (2002). Identification of a nonsteroidal liver X receptor agonist through parallel array synthesis of tertiary amines. Journal of Medicinal Chemistry.

  • Kurokawa, M., et al. (2005). Synthesis and biological activity of 4-(3-tert-butylphenoxy)-3-fluorophenylamine (TFBPA) derivatives. Chemical & Pharmaceutical Bulletin.

  • Joseph, S. B., et al. (2002). Synthetic LXR ligand inhibits the development of atherosclerosis in mice. Proceedings of the National Academy of Sciences.

  • PubChem Compound Summary. (2024). 4-tert-Butyl-3-chloroaniline. National Library of Medicine.

Sources

Safety Operating Guide

4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Operational Disposal Guide for 4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine Content Type: Technical Safety Protocol & Logistics Guide Audience: Senior Researchers, EHS Officers, and Lab Managers[1]

Executive Summary: Hazard Characterization & Immediate Action

Compound Class: Halogenated Aromatic Amine (Ether derivative) Operational Status: Strictly Regulated Waste Stream [1]

As a Senior Application Scientist, I must emphasize that 4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine is not merely "organic waste."[1] Its structure combines an aniline moiety (potential genotoxicity/sensitization) with a halogenated ether backbone (environmental persistence).[1]

Critical Directive: This compound must NEVER be disposed of down the drain or mixed with non-halogenated solvents. The presence of the chlorine atom mandates high-temperature incineration with flue gas scrubbing to prevent the formation of hydrochloric acid and potential dioxins during destruction.[1]

Chemical Safety Profile & Risk Assessment

Before initiating disposal, you must validate the hazard profile. In the absence of a compound-specific SDS for this niche intermediate, we apply Structure-Activity Relationship (SAR) principles for Halogenated Anilines.[1]

Hazard Category Likely Classification Operational Implication
Acute Toxicity Category 4 (Oral/Dermal)Handle with double nitrile gloves; avoid dust inhalation.[1]
Aquatic Toxicity Chronic Category 1 or 2Zero-discharge policy. Lipophilic tert-butyl group increases bioaccumulation potential.[1]
Reactivity Incompatible with OxidizersDo not mix with nitric acid or peroxides in waste streams (Risk of exothermic reaction).[1]
Waste Code (RCRA) Halogenated Organic Must go to specific "Halogenated" waste stream (often red can/label in commercial labs).[1]

Step-by-Step Disposal Protocol

This protocol ensures compliance with EPA (USA) and REACH (EU) standards for halogenated organic waste.[1]

Phase 1: Segregation & Collection
  • Solid Waste:

    • Collect contaminated gloves, weighing boats, and paper towels in a yellow biohazard/chem-hazard bag .[1]

    • Pure solid substance must be placed in a screw-top jar (glass or HDPE) labeled "Solid Halogenated Toxic Waste."[1]

  • Liquid Waste (Mother Liquors/Solutions):

    • Segregation is Key: Do not pour into the general "Organic Solvents" carboy if that carboy is destined for fuel blending (cement kilns).[1] This compound requires dedicated halogenated waste treatment.[1][2]

    • Container: Use High-Density Polyethylene (HDPE) or glass carboys.[1] Avoid metal containers if the solution is acidic, as the amine can form salts that may corrode metal over time.[2]

Phase 2: Labeling & Documentation

Your waste tag must be explicit to protect downstream waste handlers.[1]

  • Chemical Name: Write the full IUPAC name: 4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine.

  • Constituents: If in solution, list the solvent % (e.g., "Dichloromethane 90%, Target Compound 10%").

  • Hazard Checkbox: Mark [x] Toxic, [x] Irritant, [x] Halogenated.[1]

Phase 3: Neutralization (Spill Contingency Only)
  • Scenario: You spill 500mg on the bench.

  • Action:

    • Do not wipe with water immediately (compound is lipophilic).[1]

    • Cover with a solid absorbent (Vermiculite or Sand).[1]

    • Scoop into the solid halogenated waste container.

    • Wipe area with an ethanol-soaked tissue, then dispose of the tissue as solid chemical waste.[1]

Disposal Decision Logic (Visualization)

The following diagram illustrates the mandatory decision tree for disposing of this compound. This workflow prevents the common error of mixing halogenated amines with non-halogenated fuels.

DisposalWorkflow Start Waste Generation: 4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine StateCheck Physical State? Start->StateCheck SolidPath Solid / Precipitate StateCheck->SolidPath LiquidPath Liquid / Solution StateCheck->LiquidPath SolidContainer Container: Wide-mouth HDPE Jar or Double-bagged SolidPath->SolidContainer LiquidSegregation Solvent Check: Is solvent Halogenated? LiquidPath->LiquidSegregation Labeling Labeling Requirement: 'Contains Halogenated Amine' 'Toxic' SolidContainer->Labeling HaloStream Stream A: Halogenated Waste Carboy LiquidSegregation->HaloStream Yes (e.g., DCM, Chloroform) NonHaloStream Stream B: Segregated Toxic Organic (Do NOT mix with Fuel Blending) LiquidSegregation->NonHaloStream No (e.g., MeOH, DMSO) HaloStream->Labeling NonHaloStream->Labeling FinalDest Final Destruction: High-Temp Incineration (>1100°C with Scrubbing) Labeling->FinalDest

Figure 1: Decision logic for segregating halogenated aromatic amines to ensure proper downstream incineration.

Scientific Rationale (The "Why")

As scientists, we adhere to these protocols not just for compliance, but for chemical causality:

  • The Halogen Factor (Cl): Standard organic waste is often used for "fuel blending" (burned as fuel in cement kilns).[1] However, burning chlorinated compounds in standard kilns can generate Hydrochloric Acid (HCl) gas, which corrodes incinerators, and Dioxins/Furans if the temperature isn't sufficiently high (>1100°C) [1].[1] Therefore, this waste must be flagged as "Halogenated" to route it to specialized incinerators with alkaline scrubbers.

  • The Amine Factor (-NH2): Aromatic amines are prone to oxidation.[1] If mixed with strong oxidizers (like nitric acid waste) in a central carboy, they can undergo exothermic decomposition or form unstable diazonium salts.[1] Segregation prevents these "trash can fires."[1]

  • The Lipophilic Factor (Tert-butyl): The tert-butyl group makes this molecule highly hydrophobic.[1] It will not degrade easily in water treatment plants.[1] If poured down the drain, it adsorbs into sludge, posing long-term aquatic toxicity risks [2].[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1]

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Hazardous Waste Management for Generators: Halogenated Solvents. [1]

  • PubChem. (2024).[1][3] Compound Summary: Halogenated Aromatic Amines (General Safety Profile). [1]

Sources

Navigating the Unknown: A Guide to Personal Protective Equipment for 4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and chemical research, we often encounter novel chemical entities for which comprehensive safety data is not yet publicly available. 4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine is one such compound. The absence of a detailed toxicological profile necessitates a conservative and rigorous approach to safety. This guide provides essential, immediate safety and logistical information, focusing on the selection and use of Personal Protective Equipment (PPE) based on the principles of chemical analogy and risk mitigation. Our primary goal is to empower you to handle this compound with the highest degree of safety, ensuring both personal protection and data integrity.

The Rationale: A Proactive Stance on Safety

Lacking specific data for 4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine, we must infer potential hazards from its structural components. The molecule contains a chlorinated phenylamine moiety and a tert-butyl-phenoxy group. Aromatic amines are a class of compounds known for their potential for skin absorption and as sensitizers. Chlorinated aromatic compounds can exhibit a range of toxicities, and their persistence in the environment is a consideration for disposal. Therefore, we will operate under the precautionary principle, treating this compound as potentially hazardous upon dermal contact, inhalation, and ingestion.

Core PPE Recommendations: A Multi-Layered Defense

The selection of PPE is not a one-size-fits-all approach; it is dictated by the specific procedure being performed. The following table summarizes the recommended PPE for various laboratory operations involving 4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine.

Operation Minimum PPE Requirement Enhanced Precautions (Based on Risk Assessment)
Receiving and Unpacking - Standard laboratory coat- Safety glasses with side shields- Nitrile gloves (single pair)- Face shield if there is a risk of splashing
Weighing and Aliquoting (Solid) - Full-buttoned laboratory coat- Chemical splash goggles- Double-gloving with nitrile gloves- Use of a chemical fume hood or ventilated balance enclosure- Respiratory protection (N95 or higher) if engineering controls are insufficient
Solution Preparation and Transfers - Chemical-resistant laboratory coat- Chemical splash goggles- Face shield- Double-gloving with nitrile gloves- Work within a certified chemical fume hood- Use of a closed system for transfers where feasible
Running Reactions and Work-up - Chemical-resistant laboratory coat- Chemical splash goggles- Face shield- Double-gloving with nitrile gloves- All operations within a chemical fume hood- Consider the use of arm sleeves for added protection
Waste Disposal - Chemical-resistant laboratory coat- Chemical splash goggles- Face shield- Heavy-duty nitrile or butyl rubber gloves- Ensure all waste containers are properly labeled and sealed- Use a spill tray when transferring waste

Operational Protocols: From Receipt to Disposal

A meticulous and well-documented workflow is paramount for safety and regulatory compliance. The following step-by-step procedures provide a framework for handling 4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine.

Receiving and Storage
  • Inspect the Package: Upon receipt, visually inspect the outer packaging for any signs of damage or leaks.

  • Don Initial PPE: Before handling the primary container, put on a laboratory coat, safety glasses, and a single pair of nitrile gloves.

  • Verify the Label: Confirm that the container is clearly labeled with the chemical name, and any available hazard information.

  • Segregated Storage: Store the compound in a designated, well-ventilated area away from incompatible materials. A cool, dry, and dark location is recommended.

Weighing the Solid Compound
  • Prepare the Engineering Controls: All weighing operations must be conducted within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.

  • Assemble PPE: Don a full-buttoned lab coat, chemical splash goggles, and double nitrile gloves.

  • Tare the Vessel: Place a clean, tared weighing vessel on the analytical balance.

  • Transfer the Solid: Carefully transfer the desired amount of the solid compound to the weighing vessel using a clean spatula. Avoid creating dust.

  • Seal and Clean: Securely close the primary container. Wipe down the spatula, the balance, and the surrounding area with a damp cloth, which should then be disposed of as hazardous waste.

Solution Preparation
  • Work in a Fume Hood: All solution preparations must be performed in a chemical fume hood.

  • Enhanced PPE: In addition to the PPE for weighing, a face shield is required to protect against splashes.

  • Solvent Addition: Slowly add the solvent to the vessel containing the weighed solid.

  • Mixing: Use a magnetic stirrer or gentle swirling to dissolve the compound. If heating is required, use a controlled heating mantle and ensure proper ventilation.

  • Labeling: Immediately label the solution with the chemical name, concentration, solvent, date, and your initials.

Emergency Procedures: Be Prepared

Skin Contact:

  • Immediately flush the affected area with copious amounts of water for at least 15 minutes.

  • Remove contaminated clothing while continuing to flush.

  • Seek immediate medical attention.

Eye Contact:

  • Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

  • Remove contact lenses if present and easy to do so.

  • Seek immediate medical attention.

Inhalation:

  • Move the individual to fresh air immediately.

  • If breathing is difficult, provide oxygen.

  • Seek immediate medical attention.

Spills:

  • Evacuate the immediate area.

  • Alert your supervisor and institutional safety officer.

  • If the spill is small and you are trained to do so, contain the spill with an appropriate absorbent material. Wear appropriate PPE, including respiratory protection if necessary.

  • Clean the area as per your institution's hazardous waste protocols.

Waste Disposal: A Cradle-to-Grave Responsibility

All waste generated from handling 4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine, including empty containers, contaminated gloves, and absorbent materials, must be treated as hazardous waste.

  • Segregate Waste: Collect all solid and liquid waste in separate, clearly labeled, and sealed containers.

  • Follow Institutional Guidelines: Adhere strictly to your institution's hazardous waste disposal procedures.

  • Documentation: Maintain a log of all waste generated.

Visualizing the Workflow: PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_verification Verification & Use Start Identify Operation: Receiving, Weighing, Solution Prep, etc. Assess_Risk Assess Potential Exposure: Inhalation, Dermal, Ingestion, Splash Start->Assess_Risk Base_PPE Base PPE: Lab Coat, Safety Glasses, Single Gloves Assess_Risk->Base_PPE Low Risk (e.g., Handling sealed container) Moderate_PPE Moderate Risk PPE: Chemical Goggles, Double Gloves, Fume Hood Assess_Risk->Moderate_PPE Moderate Risk (e.g., Weighing in hood) High_PPE High Risk PPE: Face Shield, Respirator, Chemical Resistant Apron Assess_Risk->High_PPE High Risk (e.g., Large scale, potential for aerosolization) Final_Check Final PPE Check: Fit and Integrity Base_PPE->Final_Check Moderate_PPE->Final_Check High_PPE->Final_Check Proceed Proceed with Operation Final_Check->Proceed

Caption: A workflow diagram for risk assessment and PPE selection.

References

  • Aromatic Amines. Centers for Disease Control and Prevention. [Link]

  • Skin Exposure and Effects. Occupational Safety and Health Administration. [Link]

  • Chlorinated Hydrocarbons. Environmental Protection Agency. [Link]

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